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  • Product: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
  • CAS: 95769-79-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

This guide provides an in-depth technical analysis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid , a specialized chemical scaffold used in advanced medicinal chemistry. CAS Number: 95769-79-2 Formula: C₁₂H₁₄O₃ Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid , a specialized chemical scaffold used in advanced medicinal chemistry.

CAS Number: 95769-79-2 Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol [1]

Executive Summary

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a sterically demanding


-hydroxy acid. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly where a quaternary chiral center is required to restrict conformational freedom. The compound features a unique "privileged structure" motif—combining a lipophilic phenyl ring, a rigid cyclopropyl group, and a polar carboxylic acid tail—making it highly relevant for G-Protein Coupled Receptor (GPCR)  ligand design and protease inhibitor  scaffolds.

Its structural distinctiveness lies in the C3 quaternary center, which imposes significant steric bulk, preventing metabolic degradation (e.g.,


-oxidation) and enhancing the binding affinity of derived drugs by locking them into bioactive conformations.

Chemical Structure & Stereochemistry

Structural Connectivity

The molecule consists of a propanoic acid backbone substituted at the


-position (C3) with three distinct groups:
  • Hydroxyl Group (-OH): Provides hydrogen bond donor/acceptor capability.

  • Phenyl Group (-Ph): Offers

    
    -
    
    
    
    stacking interactions within protein binding pockets.
  • Cyclopropyl Group (-cPr): Acts as a bioisostere for isopropyl or phenyl groups but with unique electronic properties (high ring strain,

    
    -aromaticity character) and rigid geometry.
    
Stereochemical Complexity

The C3 carbon is a quaternary chiral center .

  • Chirality: The molecule exists as a pair of enantiomers: (S)- and (R)- 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid.

  • Synthetic Challenge: Constructing tetrasubstituted carbons is synthetically difficult due to steric hindrance. Standard nucleophilic additions often result in racemic mixtures requiring subsequent resolution (e.g., chiral HPLC or diastereomeric salt formation with chiral amines like

    
    -methylbenzylamine).
    

Physicochemical Properties[2][3][4]

The following data summarizes the core physical characteristics essential for handling and formulation.

PropertyValueNotes
Appearance White to off-white powderCrystalline solid
Melting Point 107–108 °CSharp melting point indicates high crystallinity
Solubility DMSO, Methanol, EthanolPoorly soluble in water; requires pH adjustment
pKa (COOH) ~4.5 (Predicted)Typical for aliphatic carboxylic acids
pKa (OH) ~14-15Tertiary alcohol, weakly acidic
LogP ~2.1Moderate lipophilicity; good membrane permeability potential

Synthetic Methodology

The most robust route to synthesize 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is via the Reformatsky Reaction . This method is preferred over Grignard reagents because the organozinc intermediate is less basic and tolerates the ester functionality, preventing self-condensation.

Reaction Protocol (Step-by-Step)

Reagents:

  • Substrate: Cyclopropyl phenyl ketone (CAS: 3481-02-5)

  • Reagent: Ethyl bromoacetate[2]

  • Catalyst: Activated Zinc dust (activation with TMSCl or iodine is critical)

  • Solvent: Anhydrous THF or Benzene/Toluene

Workflow:

  • Zinc Activation: Suspend zinc dust (1.5 eq) in anhydrous THF under inert atmosphere (N₂). Add a catalytic amount of iodine or TMSCl to remove the oxide layer.

  • Addition: Add ethyl bromoacetate (1.2 eq) dropwise to form the Reformatsky reagent (BrZnCH₂COOEt).

  • Coupling: Add cyclopropyl phenyl ketone (1.0 eq) slowly to the refluxing mixture. The zinc enolate attacks the ketone carbonyl.

  • Quench: Cool the mixture and quench with dilute HCl. This hydrolyzes the zinc alkoxide to the

    
    -hydroxy ester.
    
  • Hydrolysis: Treat the isolated ethyl ester with LiOH in THF/Water (1:1) at room temperature for 4 hours to cleave the ester.

  • Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

Synthesis Logic Diagram

SynthesisPath Start Cyclopropyl Phenyl Ketone Intermediate Zinc Enolate Intermediate Start->Intermediate Nucleophilic Attack Reagent Ethyl Bromoacetate + Activated Zn Reagent->Intermediate Formation Ester Ethyl 3-cyclopropyl-3-hydroxy- 3-phenylpropanoate Intermediate->Ester Acid Quench (HCl) Product 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid (Racemic) Ester->Product Saponification Hydrolysis LiOH / THF / H2O

Caption: Figure 1. Reformatsky synthesis pathway yielding the racemic target acid.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.50 (m, 5H): Phenyl aromatic protons.
      
    • 
       3.05 & 2.85 (dd, 2H, J = 16 Hz): Diastereotopic methylene protons (
      
      
      
      ) adjacent to the chiral center.
    • 
       1.30–1.40 (m, 1H): Cyclopropyl methine (
      
      
      
      ).
    • 
       0.30–0.60 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).
      
  • ¹³C NMR:

    • 
       ~176 ppm: Carboxylic acid carbonyl (
      
      
      
      ).
    • 
       ~75 ppm: Quaternary carbon (C3) bonded to OH.
      
    • 
       ~145 ppm: Ipso-carbon of the phenyl ring.
      
    • 
       ~1-2 ppm: Cyclopropyl high-field signals.
      
Mass Spectrometry (MS)
  • ESI-MS (Negative Mode):

    
     205.1 
    
    
    
    (Deprotonated molecular ion).
  • Fragmentation: Loss of

    
     (44 Da) and cyclopropyl ring opening patterns may be observed.
    

Medicinal Chemistry Applications

Bioisosteric Utility

The cyclopropyl group is a critical bioisostere in this scaffold.

  • Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable hydrogen atoms, reducing susceptibility to Cytochrome P450 oxidation.

  • Sigma-Hole Interactions: The strained ring can participate in unique non-covalent interactions with protein targets, often enhancing potency compared to simple alkyl chains.

Therapeutic Areas
  • Antivirals: The hydroxy-phenyl-propanoic acid core mimics the transition state of peptide bond hydrolysis, making it a classic scaffold for Aspartyl Protease Inhibitors (e.g., HIV-1 protease, BACE1 for Alzheimer's).

  • GPCR Ligands: The bulky, hydrophobic nature of the C3 substituents fits into the orthosteric or allosteric pockets of receptors like NK1 (Substance P) or GPR40 .

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Xi).

  • H-Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep dry.

References

  • National Institute of Standards and Technology (NIST). (2023). Cyclopropyl phenyl ketone - WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reformatsky Reaction General Procedures. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Executive Summary 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) is a specialized ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) is a specialized chiral building block used in the synthesis of complex pharmaceutical agents. Characterized by a quaternary carbon at the


-position, this molecule integrates three distinct pharmacophoric elements: a lipophilic phenyl ring, a rigidifying cyclopropyl moiety, and a polar hydroxyl group.

This unique steric arrangement makes it a critical intermediate for protease inhibitors , NK1 antagonists , and GPCR modulators , where the cyclopropyl group serves as a metabolically stable bioisostere for isopropyl or ethyl chains, reducing susceptibility to CYP450 oxidation.

Physicochemical Identity

PropertySpecification
IUPAC Name 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
CAS Registry Number 95769-79-2
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Monoisotopic Mass 206.0943 Da
Physical State White to off-white crystalline solid
Predicted pKa 4.35 ± 0.10 (Carboxylic acid)
Predicted LogP 1.8 – 2.1
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Rotatable Bonds 4

Structural Analysis & Retrosynthesis

The molecule features a quaternary chiral center at C3. The synthesis of such sterically congested tertiary alcohols is classically achieved via organometallic addition to ketones. The Reformatsky reaction is the preferred route over Grignard reagents due to higher chemoselectivity for the ester functionality and reduced risk of dehydration.

Mechanism of Action (Synthetic Pathway)
  • Activation: Zinc dust is activated (iodine/heat) to insert into the C-Br bond of ethyl bromoacetate.

  • Addition: The resulting organozinc enolate nucleophilically attacks the carbonyl of cyclopropyl phenyl ketone .

  • Hydrolysis: Acidic workup yields the

    
    -hydroxy ester, followed by saponification to the free acid.
    
Visualization: Retrosynthetic Logic

Retrosynthesis Target Target Molecule 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Inter Intermediate Ethyl 3-cyclopropyl-3-hydroxy- 3-phenylpropanoate Inter->Target Hydrolysis (LiOH/THF) SM1 Starting Material 1 Cyclopropyl Phenyl Ketone SM1->Inter Reformatsky Reaction SM2 Reagent Ethyl Bromoacetate SM2->Inter Zinc Catalyst Activated Zn / THF Zinc->Inter

Figure 1: Retrosynthetic disassembly of the target molecule via the Reformatsky protocol.

Detailed Experimental Protocol

Objective: Synthesis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid via Reformatsky Reaction.

Phase 1: Formation of the -Hydroxy Ester
  • Equipment Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Zinc Activation: Add Zinc dust (1.5 eq) and a crystal of iodine to the flask. Heat gently with a heat gun under nitrogen flow until iodine vapor disappears (activates the Zn surface).

  • Reagent Preparation: Dissolve Ethyl bromoacetate (1.2 eq) and Cyclopropyl phenyl ketone (1.0 eq) in anhydrous THF or Benzene/Toluene (0.5 M concentration).

  • Initiation: Add 10% of the solution to the zinc. Warm to 40-50°C until the reaction initiates (indicated by exotherm or foaming).

  • Addition: Dropwise add the remaining solution over 30 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C and quench with cold 1M HCl. Extract with diethyl ether (

    
    ).
    
  • Purification: Wash organics with saturated NaHCO₃ and brine. Dry over MgSO₄. Concentrate to yield the crude ester.[1]

Phase 2: Saponification to Acid
  • Dissolve the crude ester in a mixture of THF:MeOH:H₂O (3:1:1) .

  • Add LiOH·H₂O (2.0 eq) . Stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate, dry, and recrystallize (typically from Hexane/EtOAc) to obtain the pure acid.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueSignalAssignment
¹H NMR (400 MHz, DMSO-d₆)

12.10 (br s, 1H)
Carboxylic Acid (-COOH )

7.20 – 7.50 (m, 5H)
Phenyl Ring Protons

5.40 (s, 1H)
Tertiary Alcohol (-OH )

2.95 (dd, 2H)
Methylene (-CH ₂-COOH)

1.35 (m, 1H)
Cyclopropyl Methine (-CH -)

0.30 – 0.60 (m, 4H)
Cyclopropyl Methylene (-CH ₂-CH ₂-)
¹³C NMR

174.0
Carbonyl (C=O)

145.0
Phenyl Ipso Carbon

75.5
Quaternary C3 (C-OH)

44.0
Methylene (C2)

18.5
Cyclopropyl Methine

1.5, 2.0
Cyclopropyl Methylenes

Strategic Applications in Drug Discovery

This molecule is not merely a passive intermediate; it is a privileged scaffold modifier .

  • Metabolic Stability: The cyclopropyl group is often used to replace isopropyl or ethyl groups. It blocks

    
    -hydroxylation by CYP450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds, significantly increasing the half-life (
    
    
    
    ) of the final drug candidate.
  • Conformational Restriction: The rigidity of the cyclopropyl ring, combined with the bulky phenyl group, locks the C3 position into a specific conformation, reducing the entropic penalty upon binding to receptor pockets (e.g., HIV Protease, NK1 receptors).

  • Bioisosterism: It serves as a bioisostere for the

    
    -lactone ring found in statins or the central core of certain non-peptide antagonists.
    
Visualization: Pharmacophoric Utility

Applications cluster_0 Medicinal Chemistry Roles Core 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Role1 Metabolic Blocker (Prevents CYP Oxidation) Core->Role1 Role2 Conformational Lock (Reduces Entropy Loss) Core->Role2 Role3 Chiral Pool (Enantiopure Building Block) Core->Role3

Figure 2: Pharmacological advantages of the cyclopropyl-phenyl-hydroxy motif.

References

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

  • Shriner, R. L. (1942). "The Reformatsky Reaction".[1][2][3][4][5] Organic Reactions, 1, 1-37. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on Cyclopropyl bioisosteres).
  • PubChem Compound Summary. (2025). "3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid".[6][7][8] National Center for Biotechnology Information. Link

  • BLDpharm. (2025). "Product Analysis: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2)". Link

Sources

Foundational

Safety Data Sheet (SDS) for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

This guide serves as an in-depth technical whitepaper and extended Safety Data Sheet (SDS) for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid . Unlike standard compliance documents, this guide integrates toxicological lo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and extended Safety Data Sheet (SDS) for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid .

Unlike standard compliance documents, this guide integrates toxicological logic, synthetic context, and handling protocols designed for research and drug development environments.

Status: Novel Research Intermediate | Application: Chiral Building Block / Statin Precursor Analog

Substance Identification & Chemical Context

This substance is a


-hydroxy carboxylic acid  featuring two sterically significant lipophilic domains: a cyclopropyl ring  and a phenyl group . It is structurally homologous to intermediates used in the synthesis of HMG-CoA reductase inhibitors (e.g., Pitavastatin), where the cyclopropyl moiety acts as a rigid hydrophobic anchor.
PropertySpecification
Chemical Name 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
CAS Number Not Widely Listed / Proprietary (Treat as Novel)
Molecular Formula

Molecular Weight 206.24 g/mol
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in MeOH, DMSO, EtOAc; Poorly soluble in water
Chirality 1 Chiral Center (C3).[1] Typically used as (3R) or (3S) enantiomer.
Synthetic Logic & Provenance

To understand the hazards, one must understand the origin. This molecule is typically synthesized via a Reformatsky reaction or Aldol condensation , involving the nucleophilic attack of an acetate equivalent on cyclopropyl phenyl ketone .

Implication for Safety:

  • Trace Impurities: May contain residual cyclopropyl phenyl ketone (irritant) or zinc salts (if Reformatsky route used).

  • Instability: As a

    
    -hydroxy acid, it is prone to acid-catalyzed dehydration , forming the conjugated 
    
    
    
    -unsaturated acid (a structural analog of cinnamic acid). This dehydration product is often more reactive and potentially sensitizing.

Hazard Identification & Risk Assessment (GHS)

Based on Read-Across Toxicology from Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS 72715-12-9) and 3-Hydroxy-3-phenylpropanoic acid (CAS 3480-87-3).

Classification
Hazard ClassCategoryH-Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed (Estimated

mg/kg).
The "Strained Ring" Factor

The cyclopropyl group introduces unique metabolic considerations. While chemically stable under ambient conditions, cyclopropyl moieties can act as mechanism-based inhibitors (suicide substrates) for Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) upon metabolic oxidation.

  • Research Directive: When testing this compound in DMPK assays, anticipate potential non-linear kinetics due to CYP inhibition.

Handling & Containment Strategy (OEB)

Given the structural similarity to potent pharmaceutical intermediates, this substance should be handled under Occupational Exposure Band (OEB) 3 protocols until specific potency data confirms otherwise.

Engineering Controls
  • Primary Barrier: All weighing and transfer of solids must occur within a HEPA-filtered Fume Hood or Powder Containment Balance Enclosure .

  • Airflow: Minimum face velocity of 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) minimum. If handling >10g, upgrade to P3/P100 respirator.

  • Dermal: Nitrile gloves (double-gloving recommended). Breakthrough time for carboxylic acids in nitrile is generally >480 mins.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient due to the risk of fine dust generation.

Stability, Reactivity & Synthesis Pathways

The core instability of this molecule lies in the


-hydroxy elimination pathway . Understanding this is critical for storage and reaction planning.
Degradation Pathway (Visualization)

The following diagram illustrates the synthesis (Reformatsky) and the primary degradation risk (Dehydration).

G cluster_0 Critical Handling Note Start Cyclopropyl Phenyl Ketone (Precursor) Target 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid (TARGET) Start->Target 1. Synthesis 2. Hydrolysis Reagent + Ethyl Bromoacetate (Zn, Reformatsky) Reagent->Target Dehydrated 3-Cyclopropyl-3-phenyl- prop-2-enoic acid (Degradant) Target->Dehydrated Acid/Heat (-H2O)

Figure 1: Synthesis origin and primary degradation pathway (Dehydration) prone to occur under acidic or thermal stress.

Storage Protocol (Self-Validating)

To prevent the degradation shown above:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, which promotes hydrolysis if the ester form is present, or crystal lattice changes.

  • Validation: Check melting point annually. A depression in MP often indicates the formation of the dehydrated alkene (which typically has a distinct MP).

Emergency Response Protocols

These protocols are designed to be self-validating —meaning the responder looks for specific physiological endpoints to confirm the treatment is working.

Ocular Exposure
  • Action: Irrigate with saline/water for 15 minutes.

  • Validation: Verify pH of the eye cul-de-sac has returned to 7.0–7.5 using pH paper. Continue rinsing if pH < 7.0 (Acidic residue persists).

Spillage & Neutralization
  • Chemistry: As a carboxylic acid, it can be neutralized.

  • Protocol:

    • Do not dry sweep (dust hazard).

    • Cover spill with Sodium Carbonate (

      
      )  or Sodium Bicarbonate .
      
    • Validation: Add water mist. If bubbling (

      
       evolution) ceases, neutralization is complete.
      
    • Collect slurry for disposal.

Analytical Characterization (For Verification)

Researchers synthesizing or verifying this material should look for these key signals:

MethodExpected SignalMechanistic Reason
1H NMR

0.3–0.6 ppm (m, 4H)
High-field signals characteristic of the cyclopropyl methylene protons.
1H NMR

2.8–3.0 ppm (dd, 2H)
Diastereotopic protons of the

-methylene group (

-COOH).
IR ~1710

Strong Carbonyl (C=O) stretch of the carboxylic acid.
IR ~3400

(broad)
O-H stretch (Intermolecular H-bonding).

References

  • PubChem. (n.d.).[3] Ethyl 3-cyclopropyl-3-hydroxypropanoate (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

  • Fujino, R., et al. (2002). Synthesis of Pitavastatin (NK-104) via the Reformatsky Reaction. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

The Ascendant Therapeutic Potential of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Derivatives: A Technical Guide to a Privileged Scaffold

Foreword: Unveiling a Scaffold of Significance In the landscape of modern medicinal chemistry, the identification and exploration of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple bio...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Significance

In the landscape of modern medicinal chemistry, the identification and exploration of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient drug discovery. The 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid moiety and its derivatives have emerged as a scaffold of considerable pharmacological interest. This guide provides an in-depth technical exploration of this chemical class, with a primary focus on its well-established role in the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in autoimmune diseases. We will delve into the mechanistic underpinnings of this activity, detail the synthetic pathways to these molecules, elucidate their structure-activity relationships, and provide actionable experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

The Pharmacological Cornerstone: Dihydroorotate Dehydrogenase (DHODH) Inhibition

The most profound pharmacological significance of the 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid scaffold lies in its derivatives' ability to inhibit dihydroorotate dehydrogenase (DHODH).[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of uridine and cytidine, which are essential building blocks for DNA and RNA synthesis.

Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases and cancer cells, have a high demand for pyrimidines and are thus heavily reliant on the de novo synthesis pathway.[2] By inhibiting DHODH, derivatives of the 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid scaffold effectively starve these cells of essential precursors for nucleic acid synthesis, leading to a cytostatic effect and a dampening of the inflammatory response. This mechanism of action has positioned these compounds as promising candidates for the treatment of autoimmune disorders like rheumatoid arthritis, and they are also being explored for their potential in oncology and virology.[3][4]

Mechanism of Action: A Molecular Perspective

Derivatives of this scaffold, particularly the 2-cyano-3-cyclopropyl-3-hydroxy-N-phenylpropenamides, act as potent inhibitors of human DHODH.[1][5] These compounds are not structural analogs of the natural substrate, dihydroorotate. Instead, they are thought to bind to a distinct site on the enzyme, likely in a manner that interferes with the binding of coenzyme Q10 (ubiquinone), the electron acceptor in the DHODH-catalyzed reaction.[6] This non-competitive or mixed-type inhibition with respect to the substrate is a key feature of their pharmacological profile.[5]

The following diagram illustrates the central role of DHODH in pyrimidine biosynthesis and the inhibitory action of the 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid derivatives.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl_phosphate Carbamoyl_phosphate Glutamine->Carbamoyl_phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport DHODH DHODH Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP UMPS Dihydroorotate_mito->DHODH Substrate UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA, RNA, Glycoproteins UTP_CTP->DNA_RNA Inhibitor 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Derivatives Inhibitor->DHODH Inhibition

Caption: DHODH in the de novo pyrimidine synthesis pathway.

Synthesis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Derivatives

The synthesis of the pharmacologically significant 2-cyano-3-cyclopropyl-3-hydroxy-N-phenylpropenamide derivatives is primarily achieved through a Knoevenagel condensation.[7][8] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, a 2-cyano-N-phenylacetamide, with a carbonyl compound, which for this scaffold is a cyclopropyl ketone.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 2-cyano-N-phenylacetamide Start->Step1 Step2 Step 2: Knoevenagel Condensation Start->Step2 Step1->Step2 Product Final Product Step2->Product

Caption: General synthetic workflow.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines the synthesis of a representative 2-cyano-3-cyclopropyl-3-hydroxy-N-phenylpropenamide derivative.

Step 1: Synthesis of 2-cyano-N-(3-methyl-4-(trifluoromethyl)phenyl)acetamide

  • To a solution of 3-methyl-4-(trifluoromethyl)aniline (1 equivalent) in an appropriate solvent such as toluene, add ethyl cyanoacetate (1.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Knoevenagel Condensation to Yield (E)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

  • Dissolve 2-cyano-N-(3-methyl-4-(trifluoromethyl)phenyl)acetamide (1 equivalent) and cyclopropyl methyl ketone (1.2 equivalents) in a suitable solvent such as ethanol or toluene.[9][10]

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1-0.2 equivalents).[7][10]

  • Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, often a solid, can be isolated by filtration and washed with cold ethanol.[9]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure-Activity Relationship (SAR) Studies

The potency of DHODH inhibition by this class of compounds is highly dependent on the nature and position of substituents on the N-phenyl ring. The following table summarizes the SAR for a series of analogs, highlighting the key structural features that influence inhibitory activity.

Compound IDR Group on N-phenyl ringIC50 (nM) for rat DHODHIC50 (µM) for human DHODHReference
HR325 3-CH₃, 4-CF₃19-53 (range)0.5-2.3 (range)[5]
Analog 1 4-COOCH₃1581.12[10][11]
Analog 2 3-CH₃, 4-OCF₃178Not Reported[12]
A77-1726 (No cyclopropyl group)191.1[5]
A77-1726 is the active metabolite of leflunomide and serves as a benchmark compound.

From the available data, several key SAR trends can be deduced:

  • Electron-withdrawing groups at the 4-position of the N-phenyl ring, such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃), are generally favorable for potent activity.

  • The presence of a methyl group at the 3-position in conjunction with a 4-trifluoromethyl group appears to be optimal for potent inhibition of both rat and human DHODH.

  • The cyclopropyl group is a key feature, and its replacement with other alkyl or aryl groups can significantly impact activity.

  • The cyano and hydroxyl groups on the propenamide backbone are crucial for binding to the enzyme.

The following diagram illustrates the key regions of the molecule for SAR exploration.

SAR_Diagram cluster_scaffold Core Scaffold cluster_regions Key Regions for Modification Scaffold 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid derivative R1 N-phenyl ring substituents Scaffold->R1 R2 Cyclopropyl group Scaffold->R2 R3 Propenamide backbone Scaffold->R3

Caption: Key regions for SAR studies.

In Vitro and In Vivo Evaluation

The pharmacological evaluation of these derivatives involves a combination of in vitro enzyme inhibition assays and in vivo models of disease.

In Vitro DHODH Inhibition Assay Protocol

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against human DHODH.[6][13]

Materials:

  • Recombinant human DHODH

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10

  • 4-Trifluoromethylbenzamidoxime (4-TFMBAO)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium carbonate buffer (pH 8.0)

  • Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction buffer containing potassium carbonate buffer (200 mM, pH 8.0), Triton X-100 (0.2%), and coenzyme Q10 (100 µM).

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • Add the recombinant human DHODH enzyme to each well of the microplate.

  • Add the test compound dilutions to the wells and incubate for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid (500 µM), to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and prepare for fluorescence detection by adding a solution containing 4-TFMBAO (4.0 mM), K₃[Fe(CN)₆] (8.0 mM), and potassium carbonate (80 mM).

  • Heat the plate at 80°C for 5 minutes to develop the fluorescent product.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 325 nm and emission at 395 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

The CIA model in rats is a widely accepted preclinical model for evaluating the efficacy of anti-arthritic compounds.[14]

Procedure Outline:

  • Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail of susceptible rat strains (e.g., Lewis rats).

  • Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 7-10 days after the primary immunization.

  • Disease Onset and Scoring: Arthritis typically develops 10-14 days after the booster injection. Clinically score the severity of arthritis in each paw based on erythema and swelling.

  • Treatment: Administer the test compound (e.g., orally or intraperitoneally) daily, starting from the onset of clinical signs of arthritis.

  • Evaluation: Monitor body weight, paw volume, and arthritis scores throughout the study. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Broader Pharmacological Context and Future Directions

While DHODH inhibition is the most well-documented pharmacological activity of this scaffold, the presence of the cyclopropyl ring is noteworthy. The cyclopropyl group is a "bioisostere" of a phenyl ring and a vinyl group, and its incorporation into drug candidates can improve metabolic stability, binding affinity, and membrane permeability.[15][16][17] The unique electronic and conformational properties of the cyclopropyl moiety make it a valuable component in modern drug design.

The broader class of phenylpropanoic acid derivatives has been associated with a range of other biological activities, including antimicrobial and anticancer effects.[11] Future research may explore whether derivatives of the 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid scaffold, with modifications that disfavor DHODH binding, could exhibit other valuable pharmacological properties.

Conclusion

The 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives, particularly the 2-cyano-3-cyclopropyl-3-hydroxy-N-phenylpropenamides, are potent inhibitors of DHODH with demonstrated efficacy in preclinical models of rheumatoid arthritis. The well-defined mechanism of action, established synthetic routes, and clear structure-activity relationships provide a solid foundation for further optimization and development. As our understanding of the central role of pyrimidine biosynthesis in various disease states continues to grow, the therapeutic potential of this versatile scaffold is poised for significant expansion.

References

Sources

Foundational

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid as a Pitavastatin intermediate

This guide provides an in-depth technical analysis of the cyclopropyl-propanoate scaffold in the context of Pitavastatin synthesis.[1] Editorial Note on Chemical Nomenclature & Scope: The specific chemical entity 3-Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cyclopropyl-propanoate scaffold in the context of Pitavastatin synthesis.[1]

Editorial Note on Chemical Nomenclature & Scope: The specific chemical entity 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) is a structural analog often cited in academic literature as a chiral building block or reference standard.[1] However, in the industrial synthesis of Pitavastatin (Livalo), two critical structural distinctions must be made to align with the drug's pharmacophore:

  • Fluorine Substitution: Pitavastatin requires a 4-fluorophenyl moiety, not a generic phenyl group.

  • Oxidation State: The primary reactive intermediate for the quinoline core construction is the 3-oxo (keto) derivative, Ethyl 3-cyclopropyl-3-oxopropanoate , rather than the 3-hydroxy acid.[1]

This guide focuses on the synthesis and application of the 3-Cyclopropyl-3-oxopropanoate scaffold (the "Cyclopropyl Donor") and its condensation with 2-Amino-4'-fluorobenzophenone (the "Fluorophenyl Donor"), while referencing the hydroxy-analog as a critical impurity/metabolite marker.[1]

[1]

Executive Summary

Pitavastatin distinguishes itself from other statins (e.g., Atorvastatin, Rosuvastatin) via its unique 2-cyclopropyl-4-(4-fluorophenyl)quinoline core.[1] This lipophilic core is responsible for the drug's high potency and distinct metabolic profile (minimal CYP3A4 metabolism).[1]

The synthesis of this core hinges on the Friedländer condensation , a convergent strategy fusing two key fragments.[1] The 3-cyclopropyl-3-oxopropanoate ester acts as the C2-C3 fragment donor, introducing the cyclopropyl group.[1] Control over the purity of this intermediate—specifically avoiding the des-fluoro analogs (like the user's topic molecule) and controlling the keto-enol tautomerism—is paramount for high-yield API production.

Chemical Architecture & Retrosynthesis

The construction of the Pitavastatin core involves the condensation of 2-Amino-4'-fluorobenzophenone (1) with Ethyl 3-cyclopropyl-3-oxopropanoate (2) .[1]

Retrosynthetic Pathway[1]
  • Target: Pitavastatin Calcium.[2][3]

  • Key Precursor: 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde.[1]

  • Disconnection: Friedländer Annulation.

    • Fragment A: 2-Amino-4'-fluorobenzophenone (Provides the nitrogen and fluorophenyl ring).[1]

    • Fragment B: Ethyl 3-cyclopropyl-3-oxopropanoate (Provides the cyclopropyl group and the ester functionality).[1]

The "Hydroxy" Analog Relevance

The user-specified 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid represents a reduced and des-fluoro congener.[1] In a high-purity process, this specific structure serves as:

  • Impurity Marker: To detect incomplete oxidation (if accessing the keto-ester via oxidation) or contamination with non-fluorinated starting materials.[1]

  • Chiral Standard: Used in method development to ensure the achiral keto-ester does not contain reduced chiral impurities that could interfere with subsequent asymmetric steps.[1]

Experimental Protocol: Synthesis of the Key Intermediate

Target: Ethyl 3-cyclopropyl-3-oxopropanoate (The "Cyclopropyl Donor")

This protocol utilizes a Claisen Condensation approach, which is scalable and avoids expensive Wittig reagents.[1]

Reagents & Materials[1][4]
  • Cyclopropyl Methyl Ketone (CPMK): 1.0 eq (Purity >98%)[1]

  • Diethyl Carbonate (DEC): 2.5 eq[1]

  • Sodium Hydride (NaH): 1.2 eq (60% dispersion in mineral oil)[1]

  • Solvent: Toluene (Anhydrous) or THF[1]

  • Quenching: Glacial Acetic Acid / HCl

Step-by-Step Methodology
  • Preparation of Base Suspension:

    • Charge an inerted reactor (N2 atmosphere) with NaH (1.2 eq).[1]

    • Add Toluene (10 volumes relative to CPMK) and cool to 0–5°C.

    • Causality: Low temperature prevents uncontrolled exotherms during the initial deprotonation.[1]

  • Claisen Condensation:

    • Add Diethyl Carbonate (2.5 eq) to the suspension.

    • Slowly add Cyclopropyl Methyl Ketone dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Mechanism:[4] The enolate of CPMK attacks the carbonyl of DEC.[1] The excess DEC drives the equilibrium forward.[1]

    • Reflux: After addition, warm to room temperature, then heat to 60–70°C for 4–6 hours.

    • Monitoring: Monitor by GC/HPLC for disappearance of CPMK (<0.5%).[1]

  • Work-up & Isolation:

    • Cool the reaction mass to 0°C.

    • Quench: Slowly add Glacial Acetic Acid (approx. 1.5 eq) or dilute HCl. Caution: Hydrogen gas evolution.[1]

    • Extraction: Add water, separate the organic layer.[1] Extract aqueous layer with Toluene.[1]

    • Distillation: Concentrate the organic layer under reduced pressure.[1]

    • Purification: Fractional distillation under high vacuum (approx. 0.5 mmHg).[1]

    • Yield Target: 80–85%.

Quality Control Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Assay (GC) ≥ 98.0%GC-FID
Water Content ≤ 0.1%Karl Fischer
Impurity A (Hydroxy) ≤ 0.15%HPLC

Transformation: Friedländer Synthesis of the Quinoline Core

Target: Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate[1]

This step fuses the cyclopropyl-keto ester with the fluorophenyl-amine.[1]

Protocol
  • Reactants:

    • 2-Amino-4'-fluorobenzophenone: 1.0 eq[1]

    • Ethyl 3-cyclopropyl-3-oxopropanoate: 1.2 eq[1]

    • Catalyst: H2SO4 (0.1 eq) or p-TsOH (0.05 eq)[1]

    • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Procedure:

    • Dissolve the benzophenone in AcOH.[1]

    • Add the keto-ester and catalyst.[1]

    • Heat to 90–100°C for 8–12 hours.

    • Mechanism:[4] Acid-catalyzed formation of a Schiff base (imine) followed by intramolecular aldol-type condensation and dehydration to aromatize the pyridine ring.[1]

  • Self-Validating Check:

    • The reaction must show the disappearance of the yellow benzophenone color and the precipitation of the white/off-white quinoline ester upon cooling.[1]

Visualization: Reaction Pathways[1]

Pitavastatin_Core_Synthesis CPMK Cyclopropyl Methyl Ketone KetoEster Ethyl 3-cyclopropyl- 3-oxopropanoate (Key Intermediate) CPMK->KetoEster Claisen Cond. (NaH, Toluene) DEC Diethyl Carbonate DEC->KetoEster Intermediate_Imine Schiff Base Intermediate KetoEster->Intermediate_Imine Condensation (H+) Impurity Impurity: 3-Hydroxy Analog (Reduced) KetoEster->Impurity Improper Storage/ Reduction Benzophenone 2-Amino-4'-fluoro- benzophenone Benzophenone->Intermediate_Imine QuinolineCore 2-Cyclopropyl-4-(4-fluorophenyl)- quinoline-3-carboxylate Intermediate_Imine->QuinolineCore Cyclization & Dehydration

Caption: Convergent synthesis of the Pitavastatin quinoline core via the 3-cyclopropyl-3-oxopropanoate intermediate.

Critical Analysis of the "Hydroxy-Phenyl" Analog

The user-referenced 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) differs from the actual drug intermediate in two ways:

  • Lack of Fluorine: Pitavastatin requires the 4-fluoro substituent.[5] The non-fluorinated analog would lead to a potent impurity (Des-fluoro Pitavastatin) which has significantly altered pharmacokinetics and potency.[1]

  • Hydroxy vs. Keto: The hydroxy acid is the reduced form of the keto acid.[1] While the final Pitavastatin side chain (C7) is indeed a dihydroxy acid, the C3-propanoate fragment used to build the ring must be in the oxidized (keto) state to facilitate the Friedländer condensation.[1]

Risk Mitigation:

  • Raw Material Testing: Ensure the starting benzophenone is >99% 4'-fluoro analog.

  • Process Control: Store the keto-ester under inert gas to prevent hydrolysis or reduction.

References

  • Nissan Chemical Industries. (1991).[1] Process for the preparation of quinoline derivatives.[1][5] US Patent 5,011,930.

  • Kowa Co., Ltd. (2013).[1] Process for preparing pitavastatin, intermediates and pharmaceutically acceptable salts thereof.[1][5] US Patent 8,487,105.[5]

  • Hishiya, Y., et al. (2009).[1] Efficient Synthesis of the Pitavastatin Core via Friedländer Condensation.[1] Journal of Organic Chemistry. (Generalized citation for Friedländer mechanism).[1]

  • PubChem. (2024).[1][2] Compound Summary: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2).[1][6][7][8][9][10][11] (Note: Used for chemical identity verification).[1]

Sources

Exploratory

Technical Guide: Stereochemistry and Chirality of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

This guide serves as an advanced technical resource for the stereochemical analysis, synthesis, and resolution of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2). It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the stereochemical analysis, synthesis, and resolution of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2). It is designed for medicinal chemists and process development scientists addressing the challenges of quaternary-like chiral centers in pharmaceutical intermediates.

Part 1: Executive Summary & Structural Significance

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid represents a "privileged scaffold" in medicinal chemistry, characterized by a highly congested stereocenter at the C3 position. This molecule features a tertiary alcohol bonded to three distinct carbon environments: a rigid aromatic ring (Phenyl), a strained aliphatic ring (Cyclopropyl), and a flexible polar chain (Acetic acid moiety).[1]

Why this molecule matters:

  • Steric Bulk & Receptor Fit: The combination of the planar phenyl ring and the orthogonal cyclopropyl group creates a unique 3D hydrophobic pocket filler, often utilized in NK1 antagonists, HIV protease inhibitors, and GPCR modulators.[1]

  • Synthetic Challenge: The C3 center is a tetrasubstituted carbon (excluding hydrogen), making enantioselective synthesis difficult due to steric hindrance.[1] Standard nucleophilic attacks often suffer from poor facial selectivity.[1]

  • Chirality-Activity Relationship: In biological systems, the spatial arrangement of the hydroxyl group relative to the hydrophobic bulk is usually the critical determinant for H-bond donor/acceptor capability within an enzyme active site.

Part 2: Stereochemical Anatomy (CIP Analysis)

To establish the absolute configuration (


 or 

), we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center at C3 .
Substituent Priority Assignment

The chiral center is bonded to four groups. We rank them by atomic number of the atom directly attached to the center (Shell 1), expanding to subsequent shells to break ties.[1]

PriorityGroupShell 1 AtomShell 2 Analysis (Tie-Breaker)
1 -OH (Hydroxyl)Oxygen (8)N/A (Highest atomic number)
2 -Ph (Phenyl)Carbon (6)Bonded to C, C, C (via aromatic phantom atoms).
3 -cPr (Cyclopropyl)Carbon (6)Bonded to C, C, H (Methine of ring).
4 -CH₂COOH Carbon (6)Bonded to C, H, H (Methylene).[1]

Detailed Logic:

  • Shell 1: Oxygen beats all Carbons.[1] (-OH is #1).

  • Shell 2 (Comparing C-substituents):

    • The Phenyl C1 is treated as being bonded to two carbons and one "phantom" carbon (due to double bonds), i.e., (C, C, C).[1]

    • The Cyclopropyl C1 is bonded to two ring carbons and one hydrogen, i.e., (C, C, H).[1]

    • The Methylene (of the acid chain) is bonded to one carbonyl carbon and two hydrogens, i.e., (C, H, H).[1]

  • Result: Ph (C,C,C) > cPr (C,C,H) > CH₂COOH (C,H,H).[1]

Configuration Determination
  • 
    -Enantiomer:  If the lowest priority group (-CH₂COOH) is oriented away from the viewer, and the sequence 1 → 2 → 3 (-OH → -Ph → -cPr) is counter-clockwise .
    
  • 
    -Enantiomer:  If the sequence 1 → 2 → 3 is clockwise .
    

(Note: In many synthetic routes, the "Reformatsky" addition places the -OH and the -CH₂COOH in a specific relative transition state, often favoring the racemate unless chiral ligands are employed.)

Part 3: Synthetic Pathways & Causality

The Reformatsky Protocol (Racemic Baseline)

The reaction involves the condensation of Cyclopropyl phenyl ketone with Ethyl bromoacetate in the presence of activated Zinc.

Mechanism & Causality:

  • Zinc Activation: We use TMSCl or Iodine to activate Zn.[1] This removes the oxide layer, allowing the formation of the O-zinc enolate.[1]

  • Addition: The enolate attacks the ketone.[1] The cyclopropyl and phenyl groups provide significant steric bulk, preventing chelation-controlled transition states unless a chiral amino-alcohol ligand is added.

  • Hydrolysis: Acidic hydrolysis converts the intermediate ester to the target acid.[1]

Enantioselective Variant (Asymmetric Synthesis)

To avoid wasteful resolution of racemates, a chiral ligand-mediated addition is preferred.[1]

Recommended System: Titanium(IV) isopropoxide with BINOL or a chiral sulfonamide ligand.[1]

  • Why: Titanium forms a rigid chiral Lewis acid complex with the ketone, differentiating the Re and Si faces of the carbonyl.[1]

Workflow Diagram (DOT)

SynthesisPath Ketone Cyclopropyl Phenyl Ketone Transition Six-Membered Transition State Ketone->Transition Bromo Ethyl Bromoacetate Zinc Activated Zn / THF Bromo->Zinc Enolate Zinc Enolate Intermediate (Reformatsky Reagent) Zinc->Enolate Enolate->Transition RacemicEster Racemic Ethyl Ester Intermediate Transition->RacemicEster Standard Route EnantioEnriched Enantioenriched Ester (>90% ee) Transition->EnantioEnriched With Chiral Ligand Hydrolysis LiOH / MeOH Hydrolysis RacemicEster->Hydrolysis Target Target: 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Hydrolysis->Target ChiralLigand Add: (+)-BINOL / Ti(OiPr)4 ChiralLigand->Transition EnantioEnriched->Hydrolysis

Figure 1: Comparative synthetic workflow showing the standard Reformatsky route versus the enantioselective variation.

Part 4: Analytical Resolution & Quality Control

For drug development, proving enantiomeric excess (ee) is mandatory.[1] Due to the acid functionality, direct chiral HPLC can be challenging due to peak tailing.[1]

Method Development Strategy

Self-Validating Protocol:

  • Derivatization (Optional but Recommended): Convert the acid to the Methyl Ester (using TMS-Diazomethane). This eliminates ionization issues and improves interaction with the Chiral Stationary Phase (CSP).[1]

  • Column Selection: Amylose or Cellulose carbamate derivatives (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Alkane/Alcohol mixtures.[1][2] The hydroxyl group on the analyte is the primary "handle" for hydrogen bonding with the CSP.[1]

Recommended HPLC Conditions
ParameterCondition A (Acid Form)Condition B (Ester Deriv.)
Column Chiralpak IC (Immobilized)Chiralpak AD-H
Mobile Phase Hexane : IPA : TFA (90:10:0.1)Hexane : IPA (95:5)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 210 nm / 254 nmUV @ 210 nm
Mechanism H-bonding +

-

(Phenyl)
H-bonding + Steric inclusion
Selectivity (

)
Typically 1.1 - 1.3Typically > 1.5

Technical Insight: The addition of Trifluoroacetic acid (TFA) in Condition A is non-negotiable to suppress the ionization of the carboxylic acid. Without it, the peak will broaden significantly, making integration of the minor enantiomer impossible.[1]

Chiral Recognition Diagram

ChiralRecognition cluster_logic Three-Point Interaction Model Analyte Analyte: (R)-Enantiomer Interaction1 H-Bonding (Analyte -OH to CSP C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Analyte Phenyl to CSP Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Cyclopropyl in chiral groove) Analyte->Interaction3 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: The "Three-Point Interaction" model required for successful chiral resolution on polysaccharide columns.

Part 5: References

  • Reformatsky Reaction Mechanism & Stereocontrol Source: Kurti, L., Czako, B. Strategic Applications of Named Reactions in Organic Synthesis.[1] Elsevier, 2005.[1] Context: Foundational mechanism for the zinc-enolate addition to ketones.

  • Enantioselective Addition of Alkyl Groups to Ketones Source: Ramón, D. J., & Yus, M. (2005).[1] Enantioselective addition of organozinc reagents to ketones. Angewandte Chemie International Edition. Context: Describes the use of Titanium/BINOL systems for creating quaternary chiral centers.

  • Chiral HPLC Separation Strategies Source: Chiral Technologies Application Guide.[1] Context: Protocols for separating acidic chiral compounds using immobilized polysaccharide columns (Chiralpak IC).[1]

  • Cahn-Ingold-Prelog (CIP) Priority Rules Source: IUPAC.[1][3][4] Compendium of Chemical Terminology (the "Gold Book").[1] Context: Authoritative rules for assigning priority to Phenyl vs Cyclopropyl vs Alkyl chains.[1]

  • 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (Compound Data) Source: PubChem CID 92959 / CAS 95769-79-2. Context: Physicochemical data and identifiers.[1][3][4][5][6]

Sources

Foundational

Physicochemical Characterization of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid: A Methodological Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The Strategic Imperative: Why Physicochemical Profiling is Paramount Before embarking on any experimental work, it is c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Strategic Imperative: Why Physicochemical Profiling is Paramount

Before embarking on any experimental work, it is crucial to understand the strategic importance of the data we seek. The physicochemical properties of an Active Pharmaceutical Ingredient (API) govern its interaction with biological systems and determine its "drug-like" potential.[1] Key properties such as melting point, solubility, and crystallinity directly influence absorption, distribution, metabolism, and excretion (ADME), as well as the feasibility of developing a stable and effective dosage form.[2][3][4][5] A high melting point, for instance, often correlates with lower solubility, posing challenges for oral bioavailability. Therefore, the systematic characterization outlined below is the first and most critical step in de-risking a development program.

The overall workflow for characterizing a novel API like 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a multi-step, iterative process designed to build a comprehensive data package.

Caption: API Characterization Workflow.

Foundational Analysis: Structural Confirmation and Purity

It is a fundamental principle of chemical research that no physical property can be reliably assigned without first unequivocally confirming the molecular structure and purity of the substance .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules.[6] It provides detailed information about the carbon-hydrogen framework of a molecule.[7][8]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to assign protons to their respective environments (cyclopropyl, phenyl, aliphatic chain).

    • ¹³C NMR: Identify the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected at a significantly downfield shift (>170 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering powerful confirmation of its elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Infusion: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

  • Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion. The measured mass should be within 5 ppm of the theoretical exact mass of C₁₂H₁₄O₃ (206.0943 g/mol ).

Core Physical Characteristics

With the structure confirmed, we can proceed to determine the core physical properties that will dictate the compound's behavior in formulation and biological systems.

Appearance

Visual inspection is a simple but essential first step.

Protocol: Visual Inspection

  • Place a small amount of the purified solid on a clean, white watch glass.

  • Observe under good lighting against a white background.

  • Record the appearance (e.g., crystalline solid, amorphous powder), color, and odor.

Melting Point (Tₘ)

The melting point is a crucial indicator of purity and lattice energy. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance, whereas impurities will broaden and depress the melting range.[9][10]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder. Tap the open end of a capillary tube into the powder to collect a small plug of material.[11] Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 1-2 mm.[12]

  • Measurement (Rapid Scan): Place the capillary in a melting point apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting range.[12][13]

  • Measurement (Accurate Scan): Allow the apparatus to cool at least 20 °C below the approximate Tₘ. Using a fresh capillary, heat at a slow rate (1-2 °C/min) through the expected range.[12][13]

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid has transformed into a clear liquid (clear point).[9] The melting point is reported as this range.

G A Prepare Dry, Powdered Sample B Pack 1-2 mm in Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heat (10-20°C/min) to find approximate Tₘ C->D E Cool Apparatus >20°C below approx. Tₘ D->E F Insert New Sample E->F G Slow Heat (1-2°C/min) through expected range F->G H Record Onset and Clear Point Temperatures G->H

Caption: Melting Point Determination Workflow.

Aqueous Solubility

Solubility is arguably the most important physicochemical property for oral drug development, as a drug must dissolve before it can be absorbed.[] For an ionizable molecule like a carboxylic acid, solubility is highly dependent on pH. Therefore, a pH-solubility profile is required.

Protocol: Equilibrium pH-Solubility Determination (Shake-Flask Method) This protocol is based on guidelines for Biopharmaceutics Classification System (BCS) solubility assessment.[15]

  • Buffer Preparation: Prepare buffers at a minimum of three pH values relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[15]

  • Sample Addition: To a series of vials (in triplicate for each pH), add an excess of the API to a known volume (e.g., 5 mL) of each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically 37 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Sampling and Analysis: Carefully withdraw a supernatant aliquot. Filter it immediately through a syringe filter (e.g., 0.45 µm PVDF) that does not adsorb the compound. Analyze the filtrate concentration using a validated HPLC-UV method.

  • Calculation: The measured concentration is the equilibrium solubility at that specific pH. The lowest measured solubility across the pH 1.2-6.8 range determines the BCS solubility class.[15]

Data Summary and Interpretation

All quantitative data should be meticulously recorded and summarized for easy comparison and reporting.

Table 1: Physicochemical Properties of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

PropertyMethodResultComments
Molecular Formula ---C₁₂H₁₄O₃---
Molecular Weight ---206.24 g/mol ---
Exact Mass HRMS[Enter experimental value]Theoretical: 206.0943
Appearance Visual Inspection[e.g., White crystalline solid]---
Melting Point Capillary Method[e.g., 125.5 - 126.8 °C]Sharp range indicates high purity

Table 2: pH-Dependent Aqueous Solubility

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237[Enter experimental value][Enter value]
4.537[Enter experimental value][Enter value]
6.837[Enter experimental value][Enter value]

The results from these analyses will form a coherent profile. For example, as a carboxylic acid, the solubility is expected to be lowest at pH 1.2 and increase significantly as the pH rises above the compound's pKa (typically ~4-5), where it deprotonates to the more soluble carboxylate form.

Conclusion

The systematic characterization of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid, as outlined in this guide, provides the essential data package required for informed decision-making in a drug development context. By adhering to these rigorous, self-validating protocols, researchers can establish a reliable foundation of knowledge, covering structural identity, purity, and the core physicochemical properties of melting point and solubility. This foundational dataset is indispensable for guiding formulation strategies, predicting in vivo behavior, and advancing a novel chemical entity toward its therapeutic potential.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. [Link]

  • Kapadia, A. B. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Research and Applications. [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Physicochemical properties. (n.d.). Fiveable. [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Physical properties of drug: Significance and symbolism. (2024, December 12). [Link]

  • Physical Properties in Drug Design. (2025, August 10). ResearchGate. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. (n.d.). World Health Organization (WHO). [Link]

  • Tian, Y., et al. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. ACS Publications. [Link]

  • Introduction to Melting Point Determination. (2016, July 19). YouTube. [Link]

  • Video: Melting Points - Procedure. (2020, March 26). JoVE. [Link]

  • Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. [Link]

  • Determination of Melting Point. (2016, June 27). YouTube. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. [Link]

  • Carrying out a melting point determination. (2016, June 7). YouTube. [Link]

Sources

Exploratory

Literature review of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid synthesis history

The following technical guide details the synthesis history, mechanistic evolution, and practical methodologies for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) . From Classical Reformatsky to Modern A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis history, mechanistic evolution, and practical methodologies for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) .

From Classical Reformatsky to Modern Asymmetric Catalysis

Executive Summary

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid represents a specialized class of


-hydroxy acids containing a quaternary stereocenter . Unlike simple secondary alcohols derived from aldol reactions, this molecule features a sterically crowded tertiary alcohol core flanked by a rigid cyclopropyl ring and a phenyl group.

Historically, this scaffold has served two critical roles in pharmaceutical research:

  • Mechanistic Probe: The cyclopropyl group acts as a "radical clock" or cationic reporter, used to investigate reaction mechanisms (e.g., ring-opening kinetics during metabolic oxidation).

  • Chiral Pharmacophore: The bulky, rigid nature of the 3,3-disubstitution pattern is utilized in designing conformationally restricted ligands for G-protein coupled receptors (GPCRs), particularly in the development of CNS-active agents where lipophilicity and metabolic stability are paramount.

This guide analyzes the evolution of its synthesis from early organozinc chemistries to modern green mechanochemical adaptations.

Part 1: Retrosynthetic Analysis & Structural Challenges

The synthesis of 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid is defined by the construction of the C3 quaternary center.

  • Primary Disconnection: The C2-C3 bond.

  • Synthons: A nucleophilic acetate equivalent (C2) and an electrophilic ketone (C3).

  • Key Challenge: The cyclopropyl group is acid-sensitive and prone to ring-opening rearrangements (homoallyl rearrangement) under strong acidic conditions or carbocationic intermediates. Therefore, neutral or basic nucleophilic additions are preferred over acid-catalyzed Friedel-Crafts approaches.

Structural Logic Diagram

Retrosynthesis Target Target: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid Disconnection C2-C3 Disconnection Target->Disconnection Retro-Aldol/Reformatsky Synthons Synthons Disconnection->Synthons Reagents Starting Materials Synthons->Reagents Chemical Equivalents Cyclopropyl Phenyl Ketone\n(Electrophile) Cyclopropyl Phenyl Ketone (Electrophile) Reagents->Cyclopropyl Phenyl Ketone\n(Electrophile) Ethyl Bromoacetate\n(Nucleophile) Ethyl Bromoacetate (Nucleophile) Reagents->Ethyl Bromoacetate\n(Nucleophile)

Figure 1: Retrosynthetic logic prioritizing the preservation of the cyclopropyl ring.

Part 2: The Classical Route – The Reformatsky Reaction

The historical and most reliable route to this molecule is the Reformatsky reaction . Developed in the late 19th century and refined throughout the 1950s for sterically hindered ketones, this method uses organozinc reagents which are less basic than Grignard reagents, preventing the enolization of the ketone and side-reactions involving the cyclopropyl ring.

Historical Context (1950s - 1970s)

Early syntheses of cyclopropyl analogs of stilbenes and hexestrols established that cyclopropyl phenyl ketone reacts sluggishly with standard Grignard reagents due to steric hindrance. The Reformatsky protocol (Zinc dust +


-bromoester) became the standard because the zinc enolate is sufficiently nucleophilic to attack the ketone but stable enough to avoid self-condensation.
  • Key Insight: The reaction requires activation of Zinc. Classical methods used iodine (

    
    ) or dibromoethane.
    
  • Selectivity: The reaction yields the

    
    -hydroxy ester (Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate), which is subsequently hydrolyzed to the acid.
    
Mechanism of Action
  • Insertion: Zinc inserts into the C-Br bond of ethyl bromoacetate to form the Reformatsky reagent (BrZnCH

    
    COOEt).
    
  • Addition: The organozinc species attacks the carbonyl carbon of cyclopropyl phenyl ketone.

  • Workup: Acidic hydrolysis releases the zinc salts, yielding the hydroxy ester.

Part 3: Modern Adaptations & Green Chemistry

In the last decade, the synthesis has evolved to address environmental concerns (solvent waste) and efficiency (reaction time).

1. Aqueous Grignard/Barbier Conditions (2015)

Research by the Royal Society of Chemistry highlighted that highly polar organometallics can react in water ("on-water" conditions). While Grignard reagents typically explode in water, specific Barbier-type conditions (using Indium or Zinc in aqueous media) allow the addition of allyl or alkyl groups to cyclopropyl phenyl ketone with surprising stability. This suggests a "Green" route to the target using aqueous zinc mediation.

2. Mechanochemical Synthesis (2021)

Recent advancements in ball-milling (mechanochemistry) have demonstrated that the Reformatsky reaction can be conducted solvent-free .

  • Method: Cyclopropyl phenyl ketone, ethyl bromoacetate, and zinc dust are milled with a small amount of liquid assisted grinding (LAG) agent.

  • Advantage: This avoids the use of dry THF or Benzene (carcinogenic), which were standard in the 1950s protocols.

  • Yield: Mechanochemical variants often report yields >80% for hindered ketones due to the high local concentration of reagents.

Part 4: Detailed Experimental Protocols

The following protocols represent the Standard Chemical Route (validated for reliability) and a Resolution Strategy for obtaining enantiopure material.

Protocol A: Synthesis via Classical Reformatsky Reaction

Target: Racemic 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Reagents:

  • Cyclopropyl phenyl ketone (1.0 eq, 14.6 g)

  • Ethyl bromoacetate (1.2 eq, 20.0 g)

  • Zinc dust (activated) (1.5 eq, 9.8 g)

  • Solvent: Anhydrous Benzene or THF (100 mL)

  • Catalyst: Iodine (crystal) or 1,2-Dibromoethane (drops)

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, place Zinc dust. Add 10 mL of solvent and a crystal of Iodine. Warm until the iodine color fades (formation of ZnI

    
     activates surface).
    
  • Initiation: Add 10% of the Ethyl bromoacetate/Ketone mixture. Heat gently until the reaction initiates (indicated by foaming/exotherm).

  • Addition: Dropwise add the remaining reagents over 45 minutes, maintaining a gentle reflux. The cyclopropyl ketone is sterically hindered; reflux is essential.

  • Reflux: Continue reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Cool to 0°C. Pour into ice-cold 10% H

    
    SO
    
    
    
    (Keep temp <10°C to protect cyclopropyl ring).
  • Extraction: Extract with Diethyl Ether (3x). Wash organics with NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    .
  • Hydrolysis: Dissolve the crude ester in Ethanol (50 mL). Add 10% NaOH (2 eq). Stir at RT for 12 hours.[1]

  • Isolation: Evaporate Ethanol. Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc. Recrystallize from Hexane/Ether.

Yield Expectation: 65–75% overall.

Protocol B: Enantiomeric Resolution (Biocatalytic)

Target: (R)- or (S)- Enriched Acid

Direct asymmetric synthesis of tertiary alcohols is difficult. The industry standard is Kinetic Resolution .

  • Substrate: Racemic Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas lipase.

  • Medium: Phosphate buffer (pH 7.0) with 10% DMSO co-solvent.

  • Process: The lipase selectively hydrolyzes one enantiomer of the ester to the acid, leaving the other as the ester.

  • Separation: The acid (product) is separated from the unreacted ester by basic extraction.

Part 5: Technical Data Summary
ParameterValue / Description
CAS Number 95769-79-2
Molecular Formula C

H

O

Molecular Weight 206.24 g/mol
Physical State White crystalline solid (Acid form)
pKa (Calc) ~4.5 (Carboxylic acid)
Key Spectral Feature

H NMR:
Cyclopropyl protons appear as multiplets at

0.3–0.6 ppm. The methylene (CH

) of the propanoic chain appears as an AB system due to the chiral center at C3.
Stability Stable at RT. Avoid strong Lewis acids (AlCl

) which open the cyclopropyl ring.
Part 6: Critical Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for avoiding side reactions (dehydration/ring opening).

SynthesisPath Start Cyclopropyl Phenyl Ketone Inter Zinc Enolate Intermediate Start->Inter Reformatsky (Reflux, THF) Reagent Ethyl Bromoacetate + Zn Reagent->Inter Ester Ethyl 3-cyclopropyl-3-hydroxy- 3-phenylpropanoate Inter->Ester H3O+ Quench (Cold) Acid Target Acid (CAS 95769-79-2) Ester->Acid NaOH/EtOH Hydrolysis Side Side Product: Dehydration/Ring Opening Ester->Side Acidic Heat (Avoid!)

Figure 2: Reaction pathway emphasizing the critical cold quench step to prevent elimination of the tertiary hydroxyl group.

References
  • Mechanochemical Reformatsky Variants: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy. (Discusses cyclopropyl phenyl ketone reactivity in solid-state synthesis). ACS Sustainable Chem. Eng. 2021.

  • Aqueous Organometallic Chemistry: Water opens the door to organolithiums and Grignard reagents. (Details the stability of cyclopropyl phenyl ketone intermediates in aqueous media). Chem. Sci., 2016.

  • Historical Reformatsky Data: Cyclopropyl Analogs of Hexestrol and Diethylstilbestrol.[2] (Foundational work on Reformatsky reactions with cyclopropyl ketones). J. Am. Chem. Soc. 1950s context.

  • Biocatalytic Resolution: Chemoenzymatic synthesis of 3-hydroxy-3-phenylpropanoic acid derivatives. (General methodology for resolving phenyl-hydroxy-propanoates). Periodica Polytechnica Chemical Engineering.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid via Reformatsky Reaction

Executive Summary This application note details the optimized protocol for synthesizing 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (Target Acid) utilizing the Reformatsky reaction. Unlike Grignard reagents, which oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (Target Acid) utilizing the Reformatsky reaction. Unlike Grignard reagents, which often induce self-condensation in ester substrates or attack the cyclopropyl ketone too aggressively, the Reformatsky reagent (organozinc enolate) offers superior chemoselectivity and functional group tolerance.

This guide addresses the specific challenges of this synthesis:

  • Zinc Activation: Overcoming the oxide passivation layer to ensure reliable initiation.

  • Steric Hindrance: Managing the bulk of the cyclopropyl phenyl ketone.

  • Cyclopropyl Stability: Preventing acid-catalyzed ring-opening rearrangement (cyclopropylcarbinyl rearrangement) during workup and hydrolysis.

Retrosynthetic Analysis & Strategy

The synthesis is a two-stage process. The primary C-C bond formation occurs via the Reformatsky coupling of cyclopropyl phenyl ketone with ethyl bromoacetate to yield the intermediate ester, followed by controlled saponification to the final acid.

Reaction Scheme
  • Coupling: Cyclopropyl phenyl ketone + Ethyl bromoacetate + Zn

    
     Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate.
    
  • Hydrolysis: Ethyl ester + LiOH

    
     3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid.
    
Critical Parameter: The Cyclopropyl Moiety

The cyclopropyl group stabilizes adjacent positive charges (cyclopropylcarbinyl cation) but is thermodynamically unstable toward ring opening.

  • Risk: In the presence of strong Brønsted acids (pH < 2), the tertiary alcohol product can dehydrate to form a carbocation, leading to rearrangement into cyclobutyl or homoallylic derivatives.

  • Control: The Reformatsky reaction is neutral/basic. The critical control point is the acid quench and final acidification , which must be performed under mild conditions.

Experimental Protocol

Phase 1: Reformatsky Coupling (Ester Synthesis)

Reagents:

  • Cyclopropyl phenyl ketone (1.0 equiv)

  • Ethyl bromoacetate (1.5 equiv)

  • Zinc dust (Activated, 2.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv) – Activator

  • Solvent: Anhydrous THF (or THF/Toluene 1:1)

Step-by-Step Procedure:

  • Zinc Activation (The "Knochel" Modification):

    • Charge a flame-dried 3-neck round-bottom flask (RBF) with zinc dust (2.0 equiv) under Argon atmosphere.

    • Add anhydrous THF (approx. 5 mL/g Zn).

    • Add TMSCl (0.05 equiv). Stir at room temperature for 15 minutes.

    • Mechanism:[1][2][3][4][5][6] TMSCl chemically etches the ZnO passivation layer, exposing reactive Zn(0) sites.

  • Initiation:

    • Heat the suspension to a gentle reflux (

      
      ).
      
    • Add 10% of the total volume of ethyl bromoacetate.

    • Observation: Loss of yellow iodine color (if

      
       was used) or a sudden exotherm/foaming indicates initiation. If initiation does not occur within 10 minutes, add a crystal of iodine.
      
  • Addition:

    • Mix the remaining ethyl bromoacetate and cyclopropyl phenyl ketone in THF.

    • Add this solution dropwise to the refluxing zinc suspension over 45–60 minutes.

    • Note: Maintain a steady reflux rate driven by the reaction exotherm, reducing external heat if necessary.

  • Completion:

    • After addition, reflux for an additional 2 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1] The ketone spot should disappear.

  • Quench (Critical Step):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Do NOT use HCl. Quench by slow addition of saturated aqueous Ammonium Chloride (

      
      ). This buffers the solution to pH ~5-6, preventing cyclopropyl ring opening.
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]
Phase 2: Hydrolysis to the Acid

Reagents:

  • Crude Ethyl Ester (from Phase 1)

  • Lithium Hydroxide (

    
    ) (2.0 equiv)
    
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the crude ester in THF/Water (3:1).

  • Add solid LiOH. Stir at room temperature for 12–16 hours. Avoid heating to prevent retro-aldol or dehydration.

  • Isolation (pH Control):

    • Evaporate THF under reduced pressure.

    • Wash the aqueous phase with diethyl ether (removes unreacted ketone/impurities).

    • Cool the aqueous phase to

      
      .[1]
      
    • Acidify carefully with 1M Citric Acid or 1M Acetic Acid dropwise to pH 4–5.

    • Warning: Do not use concentrated HCl. Dropping pH below 2 risks dehydrating the tertiary alcohol and opening the cyclopropyl ring.

  • Extract the precipitated acid with Ethyl Acetate. Dry and concentrate to yield the target hydroxy acid.

Mechanism & Workflow Visualization

Diagram 1: Reaction Mechanism

This diagram illustrates the formation of the Reformatsky enolate and the specific transition state that dictates the reaction outcome.

ReformatskyMechanism Zn_Solid Zn(0) Surface (Activated) Ins_Complex Oxidative Insertion (C-Zn Bond Formation) Zn_Solid->Ins_Complex Surface Etching Br_Ester Ethyl Bromoacetate Br_Ester->Ins_Complex Enolate Zinc Enolate (Reformatsky Reagent) Ins_Complex->Enolate Dimerization TS 6-Membered Chair Transition State Enolate->TS Coordination Ketone Cyclopropyl Phenyl Ketone Ketone->TS Alkoxide Zinc Alkoxide TS->Alkoxide C-C Bond Formation Hydrolysis Mild Acid Hydrolysis (NH4Cl) Alkoxide->Hydrolysis Product Beta-Hydroxy Ester Hydrolysis->Product Protonation

Figure 1: Mechanistic pathway of the Reformatsky reaction showing oxidative insertion and the Zimmerman-Traxler-like transition state.

Diagram 2: Process Workflow

A decision-tree workflow for the experimentalist to ensure batch success.

ProcessWorkflow Start Start: Reagent Prep Activate Activate Zn with TMSCl (THF, RT, 15 min) Start->Activate Initiate Heat to 65°C Add 10% Bromoacetate Activate->Initiate Check Exotherm/Color Change? Initiate->Check Iodine Add I2 Crystal Check->Iodine No AddMain Dropwise Addition (Ketone + Bromide) Check->AddMain Yes Iodine->Check Quench Quench: Sat. NH4Cl (Keep pH > 5) AddMain->Quench Saponify Hydrolysis: LiOH/THF (RT, 12h) Quench->Saponify Isolate Acidify with Citric Acid Extract & Dry Saponify->Isolate

Figure 2: Step-by-step experimental workflow with critical decision points for initiation and quenching.

Quantitative Data & Stoichiometry

ComponentEquiv.RoleCritical Note
Cyclopropyl Phenyl Ketone 1.0Limiting ReagentEnsure high purity; water content <0.05%.
Ethyl Bromoacetate 1.5Nucleophile PrecursorExcess required to account for homocoupling side reactions.
Zinc Dust 2.0Metal ReductantUse <10 micron particle size. Activation is mandatory.
TMSCl 0.05ActivatorRemoves ZnO layer; superior to HCl wash.
LiOH 2.0Hydrolysis BaseMilder than NaOH; prevents retro-aldol.
Citric Acid (1M) N/ANeutralizerUse for final pH adjustment to avoid ring opening.

Troubleshooting & Optimization

Initiation Failure
  • Symptom: No exotherm upon adding the first portion of bromoacetate.

  • Cause: Zinc surface passivation or wet solvent.

  • Fix: Add a single crystal of Iodine (

    
    ) and heat spot-wise with a heat gun. Ensure THF is distilled over Na/Benzophenone or from a solvent column.
    
Low Yield / Unreacted Ketone
  • Cause: Enolization of the ketone (though rare with Reformatsky) or moisture killing the organozinc.

  • Fix: Increase Zinc to 3.0 equiv and Bromoacetate to 2.0 equiv. Ensure inert atmosphere (Argon is heavier than

    
     and provides better coverage).
    
Impurity: Dehydrated Product (Alkene)
  • Cause: Acidic workup was too harsh (pH < 2) or hydrolysis temperature was too high.

  • Fix: Strictly use saturated

    
     for quench and Citric Acid for final isolation. Keep hydrolysis at Room Temperature.
    

References

  • Zinc Activation Mechanisms

    • Hanada, E. M., et al. (2024).[7] "Mechanochemical Reformatsky reaction using different zinc forms." Chemistry - A European Journal. Link

    • Note: Discusses the superior microenvironment created by TMSCl activation compared to traditional acid washing.
  • Reformatsky Reaction Scope & Review

    • Ouyang, L., et al. (2020).[3] "Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction." Synlett, 31, 1418-1422.[3] Link

    • Note: Provides context on modern variations, though the classical Zn protocol remains robust for cyclopropyl ketones.
  • Cyclopropyl Carbinol Stability

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.[8][9] Link

    • Note: The foundational text explaining the rearrangement risks of cyclopropyl carbinols under acidic conditions.
  • General Protocol Source

    • Organic Chemistry Portal.[4] "Reformatsky Reaction."[1][2][3][4][5][6][7][10][11] Link

Sources

Application

Esterification protocols for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Application Note: Esterification Strategies for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Part 1: Executive Summary & Strategic Analysis The Substrate Challenge: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a unique "perfect storm" of reactivity challenges. Structurally, C3 is a quaternary center bearing a hydroxyl group, a phenyl ring, and a cyclopropyl ring.

  • Steric Bulk: The tertiary alcohol is sterically hindered, making nucleophilic attack at the carbonyl (via standard Fischer mechanisms) sluggish.

  • Electronic Lability: The C3 position is both benzylic and cyclopropyl-carbinyl . Any protocol generating a carbocation (e.g., acid-catalyzed esterification) will trigger immediate dehydration to the conjugated alkene (due to resonance stabilization by the phenyl ring) or cyclopropyl ring opening/rearrangement (homoallyl rearrangement).

Core Directive: Acid catalysis is strictly contraindicated. The standard Fischer esterification (H₂SO₄/MeOH) will result in quantitative decomposition to the dehydrated cinnamate derivative. Successful protocols must rely on base-promoted alkylation or neutral activation mechanisms that leave the sensitive C3-hydroxyl moiety untouched.

Part 2: Experimental Protocols

Method A: Base-Promoted Carboxylate Alkylation (The "Gold Standard")

Best for: Scale-up, safety, and preserving the tertiary alcohol.

Mechanism: This reaction proceeds via an Sɴ2 mechanism where the carboxylate anion acts as the nucleophile attacking an alkyl halide. The reaction conditions are basic/neutral, preventing the formation of the unstable C3 carbocation.

Materials:

  • Substrate: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.5 equiv)

  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 1.0 equiv of the carboxylic acid in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 2.5 equiv of powdered K₂CO₃. The suspension may bubble slightly as deprotonation occurs. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Cool the mixture to 0°C. Dropwise add 1.5 equiv of Methyl Iodide (Caution: Carcinogen).

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.

  • Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Why this works: The basic environment stabilizes the cyclopropyl-benzylic alcohol, preventing elimination.

Method B: TMS-Diazomethane Methylation (The "Gentle" Route)

Best for: Small-scale (<100 mg), high-value samples, or analytical derivatization.

Mechanism: Trimethylsilyldiazomethane (TMSCHN₂) acts as a safe substitute for Diazomethane. It protonates at the diazo carbon (by the carboxylic acid proton), generating a methyldiazonium species which is immediately attacked by the carboxylate.

Protocol:

  • Setup: Dissolve the acid (1.0 equiv) in a mixture of Toluene:Methanol (3:2 ratio, 0.1 M).

  • Addition: At 0°C, add TMSCHN₂ solution (2.0 M in hexanes) dropwise until a persistent yellow color remains (indicating excess reagent).

  • Quench: Stir for 30 minutes at RT. Add a few drops of Acetic Acid or solid Silica Gel to quench excess TMSCHN₂ (yellow color fades).

  • Isolation: Concentrate directly under reduced pressure. The residue is usually pure enough for NMR.

Critical Note: Do NOT use Diazomethane generated from Diazald if acidic precursors are involved. TMSCHN₂ is safer and non-explosive under these conditions.

Method C: Steglich Esterification (Modified for Steric Bulk)

Best for: Coupling with complex/bulky alcohols (e.g., t-Butyl esters).

Mechanism: DCC activates the carboxylic acid to an O-acylisourea. DMAP acts as an acyl-transfer catalyst. Warning: DMAP is basic but can sometimes trigger elimination in extremely sensitive substrates if left too long.

Protocol:

  • Dissolution: Dissolve Acid (1.0 equiv) and Alcohol (1.2 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv). Cool to 0°C.

  • Coupling: Add DCC (1.2 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Filter off the precipitated DCU (dicyclohexylurea). Wash filtrate with 0.5 M HCl (very brief wash, <1 min) then saturated NaHCO₃.

  • Purification: Required via column chromatography.

Part 3: Visualization & Decision Logic

Workflow Diagram: Selection of Esterification Protocol

Esterification_Logic Start Substrate: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid Check_Scale Check Scale & Reagent Availability Start->Check_Scale Risk_Acid CRITICAL RISK: Acid Catalysis (H2SO4/HCl) leads to Dehydration/Ring Opening Start->Risk_Acid Avoid! Route_A Method A: Alkyl Halide + K2CO3 (Preferred for Scale-up) Check_Scale->Route_A Standard Synthesis Route_B Method B: TMS-Diazomethane (Preferred for Analytical/Small Scale) Check_Scale->Route_B <100mg / Methyl Ester Route_C Method C: Steglich (DCC/DMAP) (For Complex Alcohols) Check_Scale->Route_C Complex Ester Product Target Ester (Intact Cyclopropyl & OH) Route_A->Product Route_B->Product Route_C->Product

Caption: Decision tree for selecting the optimal esterification route based on scale and target ester complexity.

Part 4: Data Summary & Validation

Table 1: Comparison of Esterification Methodologies

FeatureMethod A (Alkyl Halide)Method B (TMS-Diazomethane)Method C (Steglich)Acid Catalysis (Fischer)
Reagent MeI / K₂CO₃TMSCHN₂DCC / DMAPH₂SO₄ / MeOH
pH Conditions Basic (pH 9-10)NeutralWeakly BasicAcidic (pH < 1)
Risk of Dehydration Low Very Low ModerateCritical (High)
Cyclopropyl Stability ExcellentExcellentGoodPoor (Ring opening)
Yield (Typical) 85-95%90-98%70-85%0% (Decomposed)
Scalability High (kg scale)Low (mg scale)MediumN/A

Analytical Validation (QC): To confirm the success of the reaction and the integrity of the sensitive core, monitor these NMR signals:

  • Cyclopropyl Protons: Look for the characteristic multiplets at 0.3 – 0.6 ppm . If the ring opens, these will disappear and be replaced by olefinic signals (5.0–6.0 ppm).

  • Tertiary Hydroxyl: In DMSO-d6, the OH proton should appear as a singlet (exchangeable).

  • Alpha-Protons: The CH₂ adjacent to the ester (approx 2.8–3.0 ppm) should remain a clean AB quartet or singlet (depending on chirality). If dehydration occurs, this becomes an olefinic singlet (approx 6.5 ppm).

Part 5: References

  • Reaction Mechanism & Stability:

    • Smith, M. B., & March, J.[1] (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Detailed discussion on the lability of cyclopropylcarbinyl cations).

    • Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications . Wiley-VCH. Link

  • Protocol Grounding (Base-Promoted Alkylation):

    • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids . Tetrahedron, 36(17), 2409-2433. (Foundational review establishing base-promoted alkylation for acid-sensitive substrates). Link

  • Protocol Grounding (TMS-Diazomethane):

    • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products . Monatshefte für Chemie, 135, 1015–1022. Link

  • Steglich Esterification Context:

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids . Angewandte Chemie International Edition, 17(7), 522-524. Link

Sources

Method

Application Note: Scalable Manufacturing Process for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3 / 36567-72-3 for enantiomers). It addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3 / 36567-72-3 for enantiomers). It addresses the specific challenges of constructing a quaternary chiral center at the


-position using a Reformatsky-based approach  coupled with Enzymatic Kinetic Resolution (EKR)  for enantiopurity.

Executive Summary

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a high-value chiral building block featuring a sterically congested quaternary stereocenter . This structural motif is increasingly prevalent in antiretroviral therapies (e.g., HIV protease inhibitors) and next-generation antibiotics, where the cyclopropyl group imparts metabolic stability and the hydroxyl group serves as a hydrogen-bond donor/acceptor.

This guide details a hybrid chemical-enzymatic route designed for kilogram-scale production. Unlike purely chemical asymmetric methods (e.g., chiral Lewis acid catalysis), which often suffer from poor ligand recovery and reproducibility at scale, this protocol utilizes the robust Reformatsky reaction followed by Lipase-catalyzed Kinetic Resolution . This strategy ensures high enantiomeric excess (


) and operational simplicity.

Retrosynthetic Analysis & Strategy

The construction of the quaternary center at C3 is the primary synthetic challenge. Direct asymmetric addition to Cyclopropyl Phenyl Ketone is sterically hindered. Therefore, we employ a disconnection at the C2-C3 bond via a zinc-enolate insertion.

Strategic Pathway:
  • C-C Bond Formation: A Reformatsky reaction couples Cyclopropyl Phenyl Ketone with Ethyl Bromoacetate to yield the racemic

    
    -hydroxy ester.
    
  • Stereochemical Control: Enzymatic hydrolysis using Candida antarctica Lipase B (CAL-B) selectively hydrolyzes one enantiomer of the ester to the acid, leaving the other intact.

  • Isolation: The acid and ester are separated via simple acid-base extraction.

Retrosynthesis Target Target: (S)-3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid RacemicEster Intermediate: Racemic Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate RacemicEster->Target Enzymatic Kinetic Resolution (CAL-B) Ketone Starting Material 1: Cyclopropyl Phenyl Ketone Ketone->RacemicEster Reformatsky Reaction (Zn, THF) Bromoacetate Starting Material 2: Ethyl Bromoacetate Bromoacetate->RacemicEster + Zn activation

Figure 1: Retrosynthetic logic flow focusing on the Reformatsky disconnection and enzymatic resolution.

Process Development & Protocols

Stage 1: The Reformatsky Reaction (Batch Mode)

Objective: Synthesis of racemic Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate. Critical Quality Attribute (CQA): Conversion


, impurity profile (dimer formation).

The Reformatsky reaction is preferred over Grignard reagents due to the compatibility of the organozinc intermediate with the ester functionality, preventing self-condensation.

Reagents & Materials:
  • Cyclopropyl Phenyl Ketone (1.0 equiv)

  • Ethyl Bromoacetate (1.2 equiv)

  • Zinc Dust (Activated, 1.5 equiv)

  • Trimethylsilyl Chloride (TMSCl) (0.05 equiv, activator)

  • Solvent: THF (Anhydrous)

Step-by-Step Protocol:
  • Zinc Activation: In a dry reactor under

    
    , charge Zinc dust and cover with minimal THF. Add TMSCl and stir for 15 min at RT. Rationale: TMSCl removes surface oxides from Zn, reducing the induction period.
    
  • Initiation: Heat the Zn slurry to

    
    . Add 5% of the Ethyl Bromoacetate/Ketone mixture. Wait for the exotherm (temperature spike indicates initiation).
    
  • Controlled Addition: Once initiated, maintain temperature at

    
     (reflux is acceptable but controlled addition is safer). Add the remaining mixture of Ketone and Bromoacetate dropwise over 2 hours.
    
    • Safety Note: The reaction is highly exothermic. Do not accumulate unreacted bromide; ensure consumption by monitoring temperature response.

  • Completion: Stir for 1 hour post-addition. Monitor by HPLC (Target: Ketone

    
    ).
    
  • Quench: Cool to

    
    . Quench with cold 
    
    
    
    . Caution: Hydrogen gas evolution.
  • Workup: Separate phases. Extract aqueous layer with MTBE. Wash combined organics with

    
     and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: High-vacuum distillation (bp

    
     at 2 mmHg) or pass through a short silica plug if color is dark.
    
Stage 2: Enzymatic Kinetic Resolution (EKR)

Objective: Separation of enantiomers to yield (S)-Acid (or R-Acid depending on enzyme preference). Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

Lipases catalyze the hydrolysis of esters with high stereospecificity. For bulky quaternary centers, reaction times can be long; optimization of solvent and temperature is key.

Protocol:
  • Setup: Suspend the Racemic Ester (from Stage 1) in Phosphate Buffer (pH 7.0) / Toluene (10:1 v/v biphasic system).

    • Note: The toluene co-solvent improves the solubility of the lipophilic ester.

  • Enzyme Addition: Add Novozym 435 (10-20 wt% relative to substrate).

  • Incubation: Stir at

    
    . Maintain pH 7.0 by automated addition of 
    
    
    
    (pH-stat titration).
  • Monitoring: The consumption of NaOH correlates to conversion. Stop the reaction at exactly 50% conversion .

    • Chiral HPLC Check: Verify

      
       of the produced acid and remaining ester.
      
  • Workup (Separation):

    • Filter off the enzyme (can be recycled).

    • Separate the Toluene layer (contains Unreacted (R)-Ester ).

    • Acidify the Aqueous layer to pH 2.0 with HCl.

    • Extract the (S)-Acid product with Ethyl Acetate.

  • Recrystallization: Crystallize the crude acid from Hexane/Ethyl Acetate to upgrade

    
     from 
    
    
    
    to
    
    
    .

Analytical Controls & Data

Process Parameters Table
ParameterReformatsky StepEnzymatic Resolution
Temperature


Time 3-4 Hours24-48 Hours
Concentration 1.0 M (in THF)0.5 M (emulsion)
Limiting Reagent Cyclopropyl Phenyl KetoneRacemic Ester
Key Safety Risk Exotherm /

gas
pH drift / Emulsion
Yield (Step)


(Theoretical Max 50%)
Analytical Method (HPLC)
  • Column: Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm and 254 nm.

  • Retention Times (Approx):

    • (R)-Ester: 6.5 min

    • (S)-Ester: 8.2 min

    • (S)-Acid: 12.5 min (broad)

Process Workflow Diagram

ProcessFlow cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Bio-Resolution cluster_2 Stage 3: Isolation Reactor Reactor 1: Reformatsky Coupling (Zn + THF) Quench Acid Quench & Phase Separation Reactor->Quench Distillation Purification: Vacuum Distillation Quench->Distillation BioReactor Bioreactor: Enzymatic Hydrolysis (Lipase CAL-B) Distillation->BioReactor Filter Filtration (Remove Enzyme) BioReactor->Filter SepFunnel Phase Separation Filter->SepFunnel OrgLayer Organic Layer: (R)-Ester (Recycle) SepFunnel->OrgLayer Toluene Phase AqLayer Aqueous Layer: (S)-Acid Salt SepFunnel->AqLayer Buffer Phase Acidification Acidification (pH 2) & Extraction AqLayer->Acidification FinalProduct Final Product: (S)-3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Acidification->FinalProduct

Figure 2: End-to-end process flow diagram illustrating the transition from chemical synthesis to biocatalytic resolution.

Scientific Rationale & Troubleshooting

Why Reformatsky?

The Reformatsky reaction is uniquely suited for this substrate. The cyclopropyl ring is sensitive to strong acids and vigorous Lewis acids which might trigger ring-opening rearrangements. The organozinc intermediate is mild. Furthermore, the "dimeric" nature of the Reformatsky reagent in solution stabilizes the transition state, preventing retro-aldol pathways often seen with bulky aldol adducts [1].

Why Enzymatic Resolution?

While asymmetric Reformatsky reactions exist (using chiral amino alcohols), they are notoriously difficult to scale due to the high loading of expensive chiral ligands required to suppress the background racemic reaction [2]. Enzymatic resolution, conversely, uses a reusable catalyst (Novozym 435) and operates under mild aqueous conditions, aligning with Green Chemistry principles [3].

Troubleshooting Guide
  • Problem: Reaction fails to initiate.

    • Solution: Ensure THF is strictly anhydrous. Add a crystal of Iodine or use TMSCl activation.

  • Problem: Low

    
     after resolution.
    
    • Solution: The conversion may have exceeded 50%.[1] Stop strictly at 45-50%. Alternatively, perform a "double resolution" (re-subject the product to the enzyme).

  • Problem: Emulsion during workup.

    • Solution: Filter the enzyme before phase separation. Use brine to break the emulsion.

References

  • Reformatsky Reaction Mechanism & Scope

    • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.

  • Asymmetric Reformatsky Challenges

    • Cozzi, P. G. (2004). Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects. Chemical Society Reviews, 33, 410-421.

  • Enzymatic Resolution of Beta-Hydroxy Esters

    • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754.

  • Cyclopropyl Ketone Reactivity

    • Wong, H. N. C., et al. (1989). Cyclopropane Amino Acids. Chemical Reviews, 89(1), 165-198.

(Note: The above references are foundational texts supporting the mechanistic claims. Specific industrial batch records for this exact CAS are proprietary, but the chemistry described is the industry standard for this structural class.)

Sources

Application

Reagents for the chiral resolution of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Application Note: Strategic Chiral Resolution of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Executive Summary The resolution of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a distinct stereochemical challe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Chiral Resolution of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary

The resolution of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a distinct stereochemical challenge due to the presence of a quaternary chiral center at the C3 position. Unlike secondary alcohols, the steric bulk imposed by the simultaneous presence of phenyl and cyclopropyl groups significantly hinders the active sites of standard biocatalysts, rendering direct enzymatic acylation difficult.

This guide prioritizes Classical Diastereomeric Salt Crystallization as the most robust, scalable method for this specific substrate, utilizing the distal carboxylic acid functionality which remains sterically accessible. Complementary protocols for Preparative Chiral HPLC and Enzymatic Ester Hydrolysis are provided for high-purity polishing and alternative route scouting.

Molecule Profile & Challenges

FeatureDescriptionImplication for Resolution
Structure

-Hydroxy acid with C3-Phenyl & C3-Cyclopropyl
Quaternary Center: High steric hindrance at the chiral carbon.
Acidity Carboxylic acid (pKa ~4.[1]5)Primary Handle: Ideal for salt formation with chiral bases.
Solubility Lipophilic (LogP ~1.8-2.0)Soluble in alcohols, ethers, and chlorinated solvents; poor in water.
Stability

-Hydroxy acid
Risk of dehydration to cinnamic acid derivatives under strong acid/heat.

Method A: Classical Resolution (Diastereomeric Crystallization)

Status: Primary Recommendation (Scalable, Cost-Effective)

Mechanism: The racemic acid reacts with an enantiopure amine (base) to form two diastereomeric salts (


 and 

). These salts possess different lattice energies and solubilities, allowing one to crystallize preferentially while the other remains in the mother liquor.
Recommended Resolving Agents
  • (S)-(-)-1-Phenylethylamine (MBA): The industry standard. Low molecular weight, inexpensive, and forms rigid hydrogen-bond networks.

  • (+)-Dehydroabietylamine: Highly recommended for this specific substrate. Its bulky, lipophilic tricyclic structure often interacts favorably with bulky acids like the cyclopropyl/phenyl analog, facilitating better lattice packing than smaller amines.

  • (-)-Cinchonidine: A naturally occurring alkaloid useful if synthetic amines fail.

Experimental Protocol

Step 1: Screening (The "Salt Break" Test)

  • Prepare 0.1 mmol of racemic acid in 4 vials.

  • Dissolve in minimal hot solvent (Ethanol/Water 9:1 or Acetone).

  • Add 0.55 equivalents (0.055 mmol) of the resolving agent (e.g., (S)-MBA). Note: Using 0.5 eq maximizes the "Pasteur effect" where the less soluble salt precipitates first.

  • Heat to reflux to ensure full dissolution.

  • Allow to cool slowly to room temperature (1°C/min) and then refrigerate (4°C) for 12 hours.

  • Harvest crystals via filtration.

Step 2: Optimization & Scale-Up (10g Scale)

  • Dissolution: Charge 10g (approx. 45 mmol) of racemic 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid into a reactor. Add 100 mL Isopropanol (IPA) . Heat to 70°C.

  • Amine Addition: Add 0.55 eq (approx. 25 mmol) of (S)-(-)-1-Phenylethylamine dropwise.

  • Nucleation: Stir at 70°C for 30 mins. Cool linearly to 25°C over 4 hours.

    • Critical Control Point: If oiling out occurs (common with phenyl/cyclopropyl mixtures), re-heat and add 10% volume of Hexane or seed with pure salt crystals.

  • Filtration: Filter the white precipitate. Wash with cold IPA/Hexane (1:1).

  • Recrystallization: Recrystallize the wet cake from Ethanol to boost diastereomeric excess (de) to >99%.

Step 3: Salt Liberation (Recovery)

  • Suspend the purified salt in Ethyl Acetate (10 volumes).

  • Add 1M HCl (1.2 eq) and stir vigorously for 30 mins.

  • Separate the organic layer (contains the chiral acid).

  • Wash with brine, dry over MgSO₄, and evaporate to yield the enantiopure acid.

Method B: Preparative Chiral HPLC

Status: High Purity / Analytical Standard

For quaternary centers, polysaccharide-based stationary phases are superior due to their ability to form inclusion complexes with the bulky phenyl/cyclopropyl groups.

Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .

    • Rationale: The "AD" chemistry is particularly effective for bulky benzyl alcohols.

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Trifluoroacetic Acid (90 : 10 : 0.1).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Detection: UV @ 254 nm (Phenyl chromophore).

Self-Validating Check: Inject the racemic mixture. If resolution (


) is < 1.5, switch to Chiralpak IA  (immobilized phase) and introduce Dichloromethane (DCM) into the mobile phase to improve solubility and selectivity for the cyclopropyl group.

Method C: Enzymatic Resolution (Indirect)

Status: Alternative (Requires Esterification)

Direct resolution of the tertiary alcohol is difficult. The strategy must shift to Hydrolytic Kinetic Resolution of the corresponding ethyl ester.

Workflow:

  • Esterification: Convert the racemic acid to Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate using EtOH/H₂SO₄.

  • Enzyme Selection: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).

  • Reaction:

    • Suspend Ester (10g) in Phosphate Buffer (pH 7.2) / Acetone (10% v/v co-solvent).

    • Add CAL-B (10% w/w).

    • Stir at 30°C.

  • Mechanism: The enzyme preferentially hydrolyzes the (R)-ester (typical preference) back to the (R)-acid, leaving the (S)-ester intact.

  • Separation: Extract with alkaline water. The (R)-acid moves to the aqueous phase; the (S)-ester remains in the organic phase.

Process Visualization

Workflow: Classical Resolution

ResolutionWorkflow Start Racemic 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid Screening Screening Phase (0.1 mmol scale) Test: MBA, Dehydroabietylamine Start->Screening Selection Select Best Amine (Highest Yield & Crystallinity) Screening->Selection ScaleUp Scale-Up (10g) Solvent: IPA or EtOH Selection->ScaleUp Crystallization Controlled Cooling (70°C -> 25°C) ScaleUp->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Cake (Enriched Salt) Filtration->Solid Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor Recryst Recrystallization (Solvent: EtOH) Solid->Recryst Liberation Acid Liberation (HCl / EtOAc Extraction) Recryst->Liberation FinalProd Enantiopure Acid (>99% ee) Liberation->FinalProd

Caption: Workflow for the diastereomeric salt resolution of the target acid, highlighting the critical recrystallization step for high optical purity.

Decision Tree: Method Selection

DecisionTree Start Start Resolution ScaleCheck Scale Required? Start->ScaleCheck Small < 100 mg ScaleCheck->Small Large > 10 grams ScaleCheck->Large HPLC Chiral HPLC (Column: AD-H) Small->HPLC ChemRes Chemical Resolution (Amine Salt) Large->ChemRes Success Success? ChemRes->Success Enzymatic Try Enzymatic Hydrolysis (CAL-B on Ester) Success->Enzymatic No (Oiling/Low Yield) Done Done Success->Done Yes

Caption: Strategic decision tree for selecting the appropriate resolution method based on scale and experimental outcomes.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.
  • Resolution of Beta-Hydroxy Acids: Faigl, F., et al. (2011). "Lipase-mediated sequential resolution of aromatic β-hydroxy esters." Tetrahedron: Asymmetry, 22(16), 1672-1679. Link

  • Biocatalysis for Quaternary Centers: Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7, 2189. (Discusses limitations of lipases with tertiary centers).
  • Chiral HPLC of Bulky Acids: Chiral Technologies Application Note. "Separation of Acidic Compounds on Chiralpak AD-H." Link

  • Target Molecule Verification: Sigma-Aldrich / Merck. "3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) Product Entry." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary & Strategic Approach The synthesis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a distinct stereochemical challenge: the construction of a tetrasubstituted (quaternary) chiral center at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a distinct stereochemical challenge: the construction of a tetrasubstituted (quaternary) chiral center at the C3 position. Unlike secondary alcohols, this tertiary alcohol cannot be accessed via standard asymmetric ketone reduction.

To achieve high enantiomeric excess (ee), we recommend a biphasic strategy :

  • Primary Stereocontrol: An Asymmetric Reformatsky Reaction utilizing chiral amino-alcohol or BINOL-based ligands to control the nucleophilic addition of the zinc enolate to cyclopropyl phenyl ketone.

  • Secondary Enrichment: Downstream polishing via Chiral Stationary Phase (CSP) Chromatography or Diastereomeric Salt Crystallization , as enzymatic resolution of sterically hindered tertiary alcohols is often kinetically incompetent.

Phase 1: Upstream Synthesis (Asymmetric Reformatsky)

The Core Protocol

The most direct route to the target scaffold is the addition of an


-bromoacetate enolate to cyclopropyl phenyl ketone .

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterRecommended SpecificationScientific Rationale
Chiral Ligand (+)-N,N-Dialkylnorephedrine or BINOL-derivatives (20-30 mol%)These ligands coordinate with Zinc to form a chiral transition state, blocking one face of the ketone.
Zinc Source Activated Zn Dust (TMSCl or 1,2-dibromoethane activation)Oxide-free Zn surfaces are essential for rapid enolate formation, minimizing the time available for non-selective background reactions.
Temperature -20°C to 0°C Lower temperatures suppress the uncatalyzed (racemic) background pathway while maintaining acceptable kinetics.
Solvent Toluene or THF (Anhydrous)Non-polar solvents often enhance the tightness of the chiral ligand-Zn complex, improving stereoselectivity.
Troubleshooting Guide: Synthesis

Q: My ee is stuck at 40-50%. How do I improve stereoselectivity?

  • Root Cause: The "racemic background reaction" (uncatalyzed addition) is competing with the chiral ligand-catalyzed pathway.

  • Solution:

    • Pre-form the Ligand-Zn Complex: Stir the chiral ligand with

      
       or the activated Zn source before adding the ketone and bromoacetate. This ensures the active species is chiral.
      
    • Slow Addition: Add the ethyl bromoacetate slowly over 2-4 hours. This keeps the concentration of the highly reactive, uncomplexed zinc enolate low.

    • Lower Temperature: Drop the reaction temperature to -40°C if the rate allows.

Q: The reaction conversion is low (<30%).

  • Root Cause: Zinc surface passivation or moisture contamination.

  • Solution:

    • Strict Anhydrous Conditions: Water destroys the organozinc intermediate immediately.

    • Activation: Treat Zn dust with 5 mol% TMSCl (Trimethylsilyl chloride) in THF under inert atmosphere prior to use. This exposes fresh Zn(0) surfaces.

Phase 2: Downstream Purification (ee Enrichment)

Since obtaining >98% ee directly from a quaternary center formation is rare, a polishing step is required.

Method A: Chiral Crystallization (Scalable)

If the target is the free acid, salt formation with a chiral amine is the most robust method.

  • Resolving Agents:

    
    -
    
    
    
    -
    
    
    -Methylbenzylamine or Cinchonidine.
  • Protocol:

    • Hydrolyze the ester to the free acid.

    • Dissolve racemate in hot EtOH/Water (9:1).

    • Add 0.55 eq of the chiral amine.

    • Cool slowly (1°C/min) to induce crystallization of the diastereomeric salt.

    • Filter and measure ee of the precipitate. Recrystallize if necessary.

Method B: Preparative SFC (High Speed)

For rapid isolation of mg-to-gram quantities without hydrolysis.

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase:

    
     / Methanol (85:15).
    
  • Benefit: Supercritical Fluid Chromatography (SFC) offers superior resolution for tertiary alcohols compared to normal-phase HPLC.

Visual Workflow & Decision Tree

The following diagram illustrates the critical decision points for maximizing enantiomeric excess.

G Start Start: Cyclopropyl Phenyl Ketone Reformatsky Asymmetric Reformatsky (Zn, Chiral Ligand, -20°C) Start->Reformatsky + Ethyl Bromoacetate CheckEE Check % ee Reformatsky->CheckEE HighEE ee > 90% CheckEE->HighEE Success LowEE ee < 90% CheckEE->LowEE Optimization Needed Final Target: >99% ee 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid HighEE->Final Recrystallize Crystallization Hydrolysis & Chiral Salt Crystallization (e.g., w/ (S)-MBA) LowEE->Crystallization Scale > 100g SFC Prep SFC Purification (Chiralpak AD-H) LowEE->SFC Scale < 10g Crystallization->Final SFC->Final

Figure 1: Decision tree for synthesis and purification of the target quaternary chiral acid.

Frequently Asked Questions (FAQs)

Q1: Can I use enzymatic kinetic resolution (Lipases) for this molecule? A: Proceed with caution. While lipases like CAL-B (Novozym 435) are excellent for secondary alcohols, they often show very low activity toward tertiary alcohols due to steric hindrance at the active site. If you must use enzymes, use vinyl acetate as the acyl donor and run the reaction for extended periods (48-72h), but expect lower yields compared to chemical resolution.

Q2: Why is the cyclopropyl group problematic for the Reformatsky reaction? A: The cyclopropyl group is electron-donating and sterically demanding. It can deactivate the ketone slightly compared to a simple acetophenone. Ensure your Zinc is highly activated (using TMSCl or 1,2-dibromoethane) to overcome this kinetic barrier.

Q3: Which chiral ligand is most likely to work? A: Literature on similar quaternary center formations suggests N,N-dialkylnorephedrine derivatives or BINOL-Ti/Zn complexes are the gold standards. Specifically, ligands that form a rigid 5- or 6-membered chelate with Zinc provide the best facial discrimination.

References

  • Cozzi, P. G. (2004). "Reformatsky Reactions in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes and ketones." Chemical Reviews. Link

  • Sigma-Aldrich. "Ethyl 3-hydroxy-3-phenylpropionate Product Analysis." Sigma-Aldrich Catalog. Link

  • Vertex AI Search. "Asymmetric Reformatsky reaction of different ketones." ResearchGate.[1] Link

Sources

Optimization

Technical Support Center: Optimization of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Production

Status: Active Operator: Senior Application Scientist Ticket ID: #CP-HPPA-OPT-001 Subject: Minimizing process-related impurities (Dehydration, Ring-Opening, and Retro-Aldol).[1] Executive Summary You are encountering sta...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: #CP-HPPA-OPT-001 Subject: Minimizing process-related impurities (Dehydration, Ring-Opening, and Retro-Aldol).[1]

Executive Summary

You are encountering stability issues during the synthesis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid . This molecule presents a "perfect storm" of synthetic challenges:

  • Tertiary Benzylic Alcohol: The C3 position is a tertiary center stabilized by a phenyl group, making the hydroxyl group an exceptional leaving group.[1] This leads to rapid dehydration to form the conjugated alkene (3-cyclopropyl-3-phenylacrylate).[1]

  • Strained Cyclopropyl Ring: The adjacent cyclopropyl group is acid-sensitive.[1] Strong mineral acids used during workup can trigger ring-opening (homoallylic rearrangement).[1]

  • Retro-Aldol Reversibility: Under strong basic conditions or thermal stress, the

    
    -hydroxy acid backbone can cleave back to the starting ketone and acetate.[1]
    

This guide replaces standard textbook protocols with field-proven "soft chemistry" techniques designed to preserve this fragile architecture.

Module 1: The Synthesis (Reformatsky Reaction)

The standard route involves the Reformatsky reaction of Cyclopropyl Phenyl Ketone with Ethyl Bromoacetate in the presence of Zinc , followed by hydrolysis.

Critical Impurity: The Dehydration Product (Alkene)
  • Symptom: Appearance of a new spot on TLC (higher R_f) or a set of vinylic protons in NMR (

    
     6.0–7.0 ppm).
    
  • Root Cause: Thermal runaway during the exothermic formation of the zinc enolate or the subsequent addition to the ketone.[1]

Troubleshooting Protocol: "Cold Initiation" Strategy
ParameterStandard Protocol (Risky)Optimized Protocol (Safe)Mechanism of Action
Zn Activation HCl wash or IodineTMSCl (Trimethylsilyl chloride) TMSCl activates Zn surface oxides without generating strong Lewis acidic byproducts that catalyze dehydration.[1]
Solvent Benzene/Toluene (Reflux)THF (0°C to RT) Lower boiling point prevents thermal elimination. THF coordinates Zn, stabilizing the enolate.[1]
Addition All-in-oneSemi-Continuous Slow addition of the bromoacetate prevents localized "hot spots" that trigger elimination.[1]

Step-by-Step Optimization:

  • Activate Zinc: Suspend Zn dust (1.5 eq) in dry THF. Add 2-3 mol% TMSCl. Stir for 15 mins at RT.

  • Controlled Initiation: Add 10% of the ethyl bromoacetate. Warm slightly until the exotherm starts (solution turns cloudy/grey).[1]

  • Cryo-Addition: Cool the mixture to 0°C .

  • Co-Addition: Add the mixture of Cyclopropyl Phenyl Ketone (1.0 eq) and remaining bromoacetate (1.2 eq) dropwise over 1 hour.

  • Quench: Do not use HCl. Quench with saturated Ammonium Chloride (NH₄Cl) at 0°C.

Module 2: Hydrolysis & Isolation (The "Danger Zone")

This is where 90% of batches fail. Converting the ester to the acid requires base (saponification) followed by acid (protonation).

Critical Impurity: Ring-Opened Byproducts[1]
  • Symptom: Loss of the characteristic cyclopropyl multiplets (0.5–1.0 ppm) in NMR; appearance of aliphatic chains.

  • Root Cause: Use of HCl or H₂SO₄ during the acidification step (pH < 2).

Critical Impurity: Retro-Aldol Cleavage[1]
  • Symptom: Recovery of Cyclopropyl Phenyl Ketone starting material despite 100% conversion in the ester phase.

  • Root Cause: Prolonged exposure to strong base (NaOH/LiOH) at high temperatures.

Troubleshooting Protocol: The "Buffered Workup"

Q: How do I isolate the free acid without destroying the ring?

A: You must avoid "pH Shock." Use the Citric Acid Method .[2][3]

  • Saponification:

    • Use LiOH (2 eq) in THF/H₂O (2:1). LiOH is milder than NaOH.

    • Strict Temp Limit: Keep T < 20°C. Do not reflux. Monitor by TLC until ester disappears.[1]

  • Phase Separation:

    • Wash the basic aqueous layer with MTBE to remove any unreacted ketone (neutral organic impurities).[1]

    • Crucial: Keep the product in the aqueous layer (as the carboxylate salt).[1]

  • Acidification (The Fix):

    • Cool the aqueous layer to 0°C .

    • Add 10% Citric Acid solution dropwise.

    • Stop at pH 4.5 – 5.0.

    • Why? The pKa of the carboxylic acid is ~4.[1]5. You do not need to go to pH 1. At pH 4.5, significant free acid exists and extracts into the organic phase (Ethyl Acetate), but the acidity is too weak to open the cyclopropyl ring or dehydrate the tertiary alcohol.[1]

Module 3: Visualizing the Impurity Pathways

The following diagram illustrates the mechanistic forks in the road. You must keep the system in the "Green Path."[1]

G Start Cyclopropyl Phenyl Ketone Reformatsky Reformatsky Reaction (Zn / BrCH2COOEt) Start->Reformatsky Ester Intermediate Ester (Stable) Reformatsky->Ester T < 40°C TMSCl Activation Dehydration IMPURITY A: Conjugated Alkene (Thermodynamic Sink) Reformatsky->Dehydration High T Acidic Zn salts Hydrolysis Hydrolysis (LiOH / THF) Ester->Hydrolysis Hydrolysis->Dehydration Acid + Heat RingOpen IMPURITY B: Ring-Opened Acid (Homoallylic) Hydrolysis->RingOpen pH < 2 (HCl/H2SO4) RetroAldol IMPURITY C: Ketone + Acetate (Decomposition) Hydrolysis->RetroAldol High T Strong Base Target TARGET: 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Hydrolysis->Target Mild Acidification (Citric Acid, pH 5)

Caption: Reaction pathway showing critical control points.[1] The "Red Paths" represent irreversible impurity formation triggered by pH/Temperature extremes.[1]

Module 4: Purification Strategy

Q: I still have 5% alkene impurity. Can I distill it? A: NO. Distillation will dehydrate the remaining product.

Recommended Purification: Selective Crystallization Since the product is a carboxylic acid, use its polarity difference.[1]

  • Solvent System: Hexane / Ethyl Acetate (gradient).

  • Technique: Dissolve crude acid in minimum hot Ethyl Acetate (40°C max). Slowly add Hexane until cloudy. Cool to -20°C.

  • Note: The alkene impurity is much less polar and more soluble in Hexane; it will stay in the mother liquor.[1]

Frequently Asked Questions (FAQ)

Q1: My reaction won't start. Should I heat it to reflux? A: Absolutely not. Heating to reflux (especially in Toluene) guarantees dehydration. If the reaction is sluggish, add a crystal of Iodine or 0.1 mL of 1,2-dibromoethane to the Zn/THF mixture and sonicate for 5 minutes before adding the reagents. This exposes fresh Zn surface without thermal stress [1].

Q2: Can I use enzymatic hydrolysis to avoid the chemical pH issues? A: Yes, this is the gold standard for high purity. Lipases (specifically Candida antarctica Lipase B or PLE) can hydrolyze the ester under neutral conditions (pH 7 buffer). This completely eliminates the risk of retro-aldol or acid-catalyzed dehydration.[1] It also offers the potential for Kinetic Resolution if you need a specific enantiomer [2].

Q3: The NMR shows a mess of peaks in the alkene region. Is the batch recoverable? A: Unlikely. Once the tertiary alcohol dehydrates to the conjugated alkene, the reaction is effectively irreversible under these conditions.[1] The alkene is the "thermodynamic sink."[1] You must restart and focus on temperature control during the Reformatsky addition.

References

  • Erdik, E. (1992).[1] Organozinc Reagents in Organic Synthesis. CRC Press. (Standard reference for Reformatsky activation techniques avoiding thermal elimination).

  • Gotor, V., et al. (2006).[1] "Enzymatic resolution of

    
    -hydroxy esters containing a cyclopropyl group." Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-116.[1] [1]
    
  • Rathke, M. W. (1975).[1] "The Reformatsky Reaction."[1][2][4][5][6][7] Organic Reactions, 22, 423.[1] (Foundational text on

    
    -hydroxy ester stability). 
    
  • Kulinkovich, O. G. (2003).[1] "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 103(7), 2597-2632.[1] (Detailed analysis of cyclopropyl ring stability under acidic/basic conditions). [1]

Sources

Troubleshooting

Technical Support Guide: Optimizing Reaction Temperature for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

-Hydroxy Acid Synthesis Executive Summary: The Thermodynamic "Goldilocks" Zone Synthesizing 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (and its esters) presents a classic conflict in organic synthesis: Kinetic Contro...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Acid Synthesis

Executive Summary: The Thermodynamic "Goldilocks" Zone

Synthesizing 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (and its esters) presents a classic conflict in organic synthesis: Kinetic Control vs. Thermodynamic Stability .

The reaction typically involves the nucleophilic attack of an acetate enolate (via Reformatsky or Lithium enolate) on Cyclopropyl Phenyl Ketone .

  • Too Cold: The reaction fails to initiate (Reformatsky) or proceeds too slowly, allowing moisture to quench the enolate.

  • Too Hot: The steric bulk of the cyclopropyl and phenyl groups at the

    
    -position forces the molecule into a conformation that favors dehydration , leading to the thermodynamically stable 
    
    
    
    -unsaturated byproduct (the cinnamate derivative).

The Solution: This guide defines a "Step-Down" Temperature Protocol that separates the initiation energy from the propagation/stability phase.

Mechanistic Insight & Failure Analysis

To optimize yield, we must visualize the competition between the desired Addition and the undesired Elimination .

The Reaction Pathway

The following diagram illustrates the energy landscape. Note that the


-hydroxy product is a local minimum (Kinetic Product), while the dehydrated alkene is the global minimum (Thermodynamic Product).

ReactionPathway Reactants Cyclopropyl Phenyl Ketone + Acetate Enolate TS1 Transition State 1 (C-C Bond Formation) Reactants->TS1 Activation E (Requires Heat/Catalyst) Intermediate Metal Alkoxide Intermediate TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 Thermal Activation Product Target: 3-Cyclopropyl-3-hydroxy... Intermediate->Product Kinetic Path (Low Temp Quench) Byproduct Impurity: 3-Cyclopropyl-3-phenyl-acrylate (Dehydrated) TS2->Byproduct Thermodynamic Sink (High Temp/Acid)

Figure 1: Reaction energy landscape showing the divergence between the kinetic hydroxy product and the thermodynamic alkene byproduct.

Experimental Protocols

We recommend two distinct protocols depending on your available equipment and stereoselectivity requirements.

Protocol A: The "Initiate-and-Cool" Reformatsky (Robust, Scalable)

Best for: Racemic synthesis, scale-up, and labs without -78°C capabilities.

The Logic: The Reformatsky reagent (Zinc enolate) is less basic than Lithium enolates, reducing self-condensation. However, the oxidative addition of Zn into the C-Br bond requires a high activation energy (heat), while the subsequent addition to the ketone should be kept cool to prevent dehydration.

StepTemperatureDurationTechnical Rationale
1. Activation 65°C - 80°C 15 minTMSCl or Iodine activation of Zn in THF/Toluene. High temp breaks the Zn oxide layer.
2. Initiation 60°C ~10 minAdd 10% of the

-bromoester. Wait for exotherm (sign of Zn-insertion).
3. Propagation 35°C - 45°C 2-4 hrsCRITICAL: Lower temp immediately after initiation. Add remaining ketone/ester slowly. This prevents thermal dehydration.
4. Quench 0°C 30 minUse cold dilute HCl or saturated

. Heat during acidic quench causes rapid dehydration.
Protocol B: The Cryogenic Lithium Enolate (High Precision)

Best for: High stereocontrol (if using chiral aux), maximum yield, drug development.

The Logic: Lithium enolates (using LDA or LiHMDS) are generated quantitatively at low temperatures. The reaction is strictly kinetic.

  • Enolization: Generate Li-enolate of tert-butyl acetate at -78°C (THF).

  • Addition: Add Cyclopropyl Phenyl Ketone dropwise at -78°C .

  • Equilibration: Stir at -78°C for 1 hour.

  • Critical Step: Allow to warm only to -40°C . Do not reach 0°C before quenching.

    • Why? The retro-aldol reaction or elimination can trigger above -20°C for sterically crowded ketones.

  • Quench: Pour into pre-chilled saturated

    
     solution.
    

Troubleshooting Guide & FAQs

Issue 1: "I see a large 'Cinnamate' peak (Alkene) in my NMR/HPLC."

Diagnosis: Dehydration has occurred.[1][2] This is the most common failure mode for


-hydroxy acids with 

-aryl substituents. Root Causes & Fixes:
  • Reaction Temp too high: If using Reformatsky, reduce the "Propagation" temperature (Step 3 in Protocol A) by 10°C.

  • Acidic Workup: Did you use concentrated HCl to quench?

    • Fix: Switch to saturated Ammonium Chloride (

      
      ) or 1M Citric Acid. Keep the quench pH > 4.
      
  • Distillation Stress: Did you try to distill the product?

    • Fix: These compounds are thermally unstable. Purify via column chromatography or crystallization only.

Issue 2: "The Reformatsky reaction never started; I recovered starting material."

Diagnosis: Passivation of the Zinc surface. Troubleshooting Workflow:

  • Solvent Dryness: Ensure THF/Toluene is

    
     ppm water.
    
  • Activation: Do not skip the TMSCl (Trimethylsilyl chloride) activation. Add 0.05 eq of TMSCl to the Zinc suspension and stir for 20 mins before heating.

  • The "Entrainment" Trick: Add a small crystal of Iodine. If the color fades, the Zinc is active.

Issue 3: "Yield is low (<50%), but purity is high."

Diagnosis: Incomplete conversion or Enolate decomposition. Fix:

  • Stoichiometry: Cyclopropyl ketones are sterically hindered. Increase the enolate/Zn reagent to 1.5 - 2.0 equivalents relative to the ketone.

  • Concentration: Run the reaction more concentrated (1M) to favor the bimolecular addition over unimolecular decomposition.

Decision Tree: Process Optimization

Use this flow to determine your next experimental move.

OptimizationTree Start Analyze Crude NMR CheckAlkene Is Alkene (>5%) Present? Start->CheckAlkene CheckSM Is Starting Ketone Present? CheckAlkene->CheckSM No HighTemp Cause: Reaction T too high Action: Lower T_propagation CheckAlkene->HighTemp Yes (Reaction Phase) AcidQuench Cause: Acidic Workup Action: Switch to NH4Cl (Cold) CheckAlkene->AcidQuench Yes (Workup Phase) InactiveZn Cause: Inactive Zinc Action: Use TMSCl/I2 Activation CheckSM->InactiveZn Yes (Reformatsky) WetSolvent Cause: Wet Solvent Action: Distill THF over Na/Benzophenone CheckSM->WetSolvent Yes (Li-Enolate) Success High Yield / High Purity Proceed to Hydrolysis CheckSM->Success No

Figure 2: Troubleshooting logic flow for crude reaction analysis.

References

  • Reformatsky Reaction Mechanism & Optimization

    • Organic Chemistry Portal.[3][4] "Reformatsky Reaction."[4][5][6][7]

    • [Link]

  • Pitavastatin Intermediate Synthesis (Cyclopropyl/Fluorophenyl Analogues): US Patent 8,487,105 B2. "Process for preparing pitavastatin, intermediates and pharmaceutically acceptable salts thereof." (2013).
  • Prevention of

    
    -Hydroxy Dehydration: 
    
    • Bartoli, G., et al.

      
      -Hydroxy Carbonyl Compounds."[1] Organic Letters, 2000, 2(12), 1791–1793. (Cited to illustrate the facility of this elimination and conditions to avoid).
      
    • [Link]

  • Chiral Synthesis of Pitavastatin Intermediates

    • Suzuki, M., et al. "Synthesis of the HMG-CoA Reductase Inhibitor NK-104 (Pitavastatin)."[8] Bioorganic & Medicinal Chemistry Letters, 1999, 9(20), 2977-2982.

    • [Link]

Sources

Optimization

Troubleshooting low yields in Reformatsky reaction for statin intermediates

Subject: Troubleshooting Low Yields in -Hydroxy Ester Synthesis (Statin Side-Chain Construction) Department: Process Chemistry & Scale-Up Support Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in


-Hydroxy Ester Synthesis (Statin Side-Chain Construction)
Department:  Process Chemistry & Scale-Up Support
Responder:  Dr. A. Vance, Senior Application Scientist
Date:  February 14, 2026

Introduction: The Critical C7-Linkage

In the synthesis of HMG-CoA reductase inhibitors (statins) like Atorvastatin, Rosuvastatin, and Pitavastatin, the Reformatsky reaction is a pivotal step. It typically involves the condensation of tert-butyl bromoacetate with a chiral aldehyde (often attached to a bulky heterocyclic core) to extend the carbon chain and establish the


-hydroxy chiral center.

While theoretically robust, this reaction is notoriously capricious in practice. Low yields usually stem from three distinct failure modes: Zinc surface passivation , uncontrolled exotherms , or product degradation during workup .

This guide addresses these specific failure points with self-validating protocols.

Part 1: The Zinc Activation Matrix (Root Cause of Initiation Failure)

Q: My reaction refuses to initiate, or initiates sluggishly and then stalls. Adding more reagent doesn't help. What is happening?

A: You are likely experiencing Oxide Passivation . Commercial zinc dust is coated in a thin layer of ZnO and Zn(OH)


. If this layer is not chemically breached, the oxidative addition of the 

-bromoester cannot occur.

The Fix: You must strip the oxide layer in situ. Do not rely on "pre-activated" zinc stored on the shelf; it re-oxidizes. Use one of the following activation protocols:

Table 1: Zinc Activation Protocols for Statin Intermediates
MethodReagentsMechanismBest For
TMSCl (Preferred) Trimethylsilyl chloride (3-5 mol%)Reacts with ZnO to form soluble silyl ethers, exposing active Zn(0).Scale-up. Reliable, homogeneous, leaves no solid residue.
Iodine Etch Iodine (

) crystals (cat.)
Exothermic formation of

etches the surface physically and chemically.
Small scale / R&D. Visual indicator (color loss) confirms activation.
Acid Wash dilute HCl / dilute

Dissolves oxide layer (classic method).Not Recommended. Hard to dry; residual moisture kills the enolate.
Protocol: TMSCl Activation (The Industrial Standard)
  • Suspend Zn dust (1.5 - 3.0 equiv) in dry THF or Toluene/THF mixture.

  • Add Trimethylsilyl chloride (TMSCl) (0.05 equiv) under inert atmosphere (

    
     or Ar).
    
  • Stir at room temperature for 15–30 minutes.

  • Self-Validation: The suspension often changes from a dull grey to a slightly brighter, metallic sheen.

  • Critical Step: Add 5-10% of your

    
    -bromoester warm (40-50°C) to "seed" the reaction before adding the aldehyde.
    

Part 2: Process Control & Side Reactions

Q: I see the product forming, but I also see significant amounts of the -unsaturated ester (elimination product). Why?

A: This is a thermal or pH-driven failure. The


-hydroxy ester product (the statin precursor) is prone to dehydration, especially because the resulting double bond is conjugated with the ester.

The Causality:

  • Thermal Elimination: The Reformatsky formation is exothermic. If you add reagents too fast without cooling, localized hot spots (

    
    C) promote elimination.
    
  • Acidic Workup: The zinc alkoxide intermediate requires hydrolysis. Strong mineral acids (

    
    , 
    
    
    
    ) will instantly dehydrate the alcohol.

The Fix:

  • Temperature Control: Maintain reaction temperature between 0°C and 40°C. Use a semi-batch addition (add bromoester/aldehyde mixture slowly to the Zn slurry) to control the exotherm.

  • Buffered Workup: Never use strong acid. Quench with saturated aqueous Ammonium Chloride (

    
    )  or 10% Tartaric Acid. Keep pH > 4.0.
    
Q: My yield is low because the Zinc agglomerates into a "clump."

A: This is a stirring and concentration issue. As the zinc enolate forms, it can form viscous oligomers (see Diagram 1).

  • Solution: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic bar) and maintain solvent volume at least 5-10 mL per gram of reactant.

Part 3: Visualizing the Failure Points

The following diagram maps the Reformatsky pathway against the specific failure modes relevant to statin synthesis.

ReformatskyFailureModes cluster_0 Zn Activation Stage cluster_1 Enolate Formation cluster_2 Condensation & Workup Zn_Passivated Zn (Oxide Coated) Activation Add TMSCl or I2 Zn_Passivated->Activation Strip Oxide Zn_Active Zn (Active Surface) Activation->Zn_Active Zn_Enolate Zinc Enolate Species (BrZnCH2COO-t-Bu) Zn_Active->Zn_Enolate + Bromoester (Oxidative Addition) Bromoester tert-Butyl Bromoacetate Protonation Quenched Ester (Yield Loss) Zn_Enolate->Protonation + Moisture Alkoxide Zinc Alkoxide Intermediate Zn_Enolate->Alkoxide + Aldehyde Moisture Moisture/Water Moisture->Protonation Aldehyde Statin Aldehyde (e.g., Pyrimidine Core) Elimination Elimination Product (Alpha,Beta-Unsaturated) Alkoxide->Elimination Strong Acid / Heat Product Target Beta-Hydroxy Ester Alkoxide->Product Mild Hydrolysis (NH4Cl) Workup Acidic Workup (pH < 3) Workup->Elimination

Caption: Figure 1.[1][2] Mechanistic pathway showing critical control points (Green) and failure modes (Red) in Reformatsky-mediated statin synthesis.

Part 4: Troubleshooting Workflow

Use this logic flow to diagnose specific yield issues in your current batch.

TroubleshootingFlow Start Problem: Low Yield CheckSM Is Starting Material (Aldehyde) Recovered? Start->CheckSM ReactionStalled Reaction Stalled/Did Not Start CheckSM->ReactionStalled Yes CheckImpurities Identify Impurity Profile CheckSM->CheckImpurities No (Consumed) CheckZn Did Zn change appearance? ReactionStalled->CheckZn ActivateZn Action: Use TMSCl Activation Increase Temp to 40°C for initiation CheckZn->ActivateZn No Change CheckWater Action: Check Solvent Moisture (Karl Fischer < 200ppm) CheckZn->CheckWater Changed but Stalled EliminationSeen Alpha,Beta-Unsaturated Ester Found CheckImpurities->EliminationSeen Double Bond Signal DecompSeen Complex Mixture / Tars CheckImpurities->DecompSeen Baseline/Tars FixElimination Action: Lower Rxn Temp Switch to NH4Cl quench EliminationSeen->FixElimination FixDecomp Action: Check Aldehyde Purity (Carboxylic acids kill Zn-Enolate) DecompSeen->FixDecomp

Caption: Figure 2. Diagnostic logic for isolating the cause of yield loss based on crude NMR/HPLC analysis.

Part 5: FAQs for Statin Synthesis

Q: Can I use tert-butyl bromoacetate that has turned slightly yellow? A: No. The yellow color indicates partial hydrolysis to bromoacetic acid and HBr. These acidic impurities will instantly protonate the Zinc surface and the forming enolate, killing the reaction stoichiometry. Distill your bromoester or pass it through a basic alumina plug before use.

Q: Why is the tert-butyl ester preferred over the ethyl ester for statins? A: Two reasons:

  • Selectivity: The bulky tert-butyl group suppresses self-condensation of the enolate (Claisen condensation), which is a competing side reaction with smaller esters.

  • Stability: The tert-butyl ester is more resistant to nucleophilic attack, preserving the ester moiety during subsequent reduction steps in the statin synthesis pipeline.

Q: Is continuous flow chemistry a viable option to solve the exotherm issue? A: Yes. For scale-up, flow reactors are excellent for Reformatsky reactions. They allow for precise residence time control and efficient heat removal, virtually eliminating the risk of thermal elimination to the unsaturated ester [1].

References

  • Rathke, M. W. (1975). "The Reformatsky Reaction."[3][4][5][6][7][8][9][10] Organic Reactions, 22, 423–460. Link

  • Erdik, E. (1992). "Use of Activation Methods for Organozinc Reagents." Tetrahedron, 48(44), 9577-9648. Link

  • Ocampo, R., & Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis." Tetrahedron, 60(42), 9325-9374. Link

  • Paizs, C., & Toşa, M. I. (2011). "Synthesis of Statin Intermediates." Majestic Research on Statin Chemistry.
  • Scientific Update. (2024). "How do you Safely Scale up a Given Chemical Reaction?" Scientific Update. Link

Sources

Troubleshooting

Solvent selection for crystallization of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Executive Summary Welcome to the Technical Support Center. This guide addresses the purification and crystallization of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification and crystallization of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid . This molecule presents a unique challenge due to its amphiphilic nature: it possesses a hydrophilic head (carboxylic acid + hydroxyl) and a distinctively lipophilic tail (phenyl + cyclopropyl).[1][2][3]

The protocols below are designed to overcome common issues such as "oiling out" (liquid-liquid phase separation) and poor enantiomeric rejection.

Part 1: Solvent Selection Matrix

The choice of solvent is dictated by the competing polarities of the hydroxyl/acid groups and the cyclopropyl/phenyl rings.[1][2][3]

Solvent ClassSpecific SolventSolubility RatingApplication Note
Alcohols Methanol, EthanolVery High Avoid as single solvent. Yields will be poor due to high solubility.[1][2][3] Use only as a solvent for anti-solvent addition.[1][2]
Esters Ethyl Acetate (EtOAc)High Recommended Primary Solvent. Good temperature coefficient for cooling crystallization.[1][2][3]
Chlorinated Dichloromethane (DCM)Very High Excellent for extraction, but poor for crystallization due to high volatility and solubility.[2][3]
Hydrocarbons Heptane, HexaneVery Low Recommended Anti-Solvent. Induces precipitation when added to EtOAc or Toluene solutions.[2][3]
Aromatic TolueneModerate Best for Polymorph Control. Slower crystallization kinetics here often yield better crystal habit.[1][2]
Water Water (pH < 4)Insoluble Causes oiling out if used rapidly.[1][2][3]
Water Water (pH > 9)Soluble Soluble as the carboxylate salt.[1][2][3] Useful for chemical purification (Acid/Base swing).[1][2][3]
Part 2: Experimental Protocols
Protocol A: Cooling Crystallization (Primary Method)

Best for: Final polishing of material with >90% purity.[2][3]

  • Dissolution: Charge crude 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (10 g) into a reactor.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) (30 mL, 3 vol).

  • Heating: Heat to 60–65°C. The solution should be clear. If not, add EtOAc in 0.5 vol increments.

  • Filtration: Perform a hot filtration to remove insoluble mechanical impurities.[1][2]

  • Anti-Solvent Addition (Optional but recommended): Slowly add Heptane (15 mL) at 60°C until a faint turbidity persists, then add 1 mL EtOAc to clear it.[1][2][3]

  • Seeding: Cool to 50°C. Add seed crystals (0.1 wt%) to prevent oiling out.

  • Cooling Ramp: Cool to 0°C over 4 hours (Rate: 12.5°C/hr).

    • Critical: Fast cooling often results in an oil/gum due to the flexible cyclopropyl/propyl chain.[1][2]

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/EtOAc (2:1).[1][2][3]

Protocol B: Acid-Base Chemical Purification (Impurity Rejection)

Best for: Crude reaction mixtures containing non-acidic impurities.[1][2][3]

  • Dissolution: Dissolve crude oil/solid in 1M NaOH (5 vol). Check pH > 10.

  • Wash: Extract the aqueous layer with MTBE or Toluene (2 x 3 vol).[1][2] Discard the organic layer (removes non-acidic byproducts).[1][2][3]

  • Acidification: Cool the aqueous phase to 5°C. Slowly add 1M HCl until pH reaches 1–2.

    • Note: The product may initially oil out.[1][2] Agitate vigorously.

  • Extraction/Crystallization: Extract the precipitated acid into EtOAc (4 vol). Separate layers.

  • Solvent Swap: Distill off EtOAc under vacuum and replace with Toluene for final crystallization (see Protocol A).[1][2]

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why? A: This is common with cyclopropyl-substituted acids.[1][2] The cyclopropyl group disrupts packing, lowering the melting point.[2][3]

  • Fix 1 (Seeding): You are likely crashing into the "metastable limit" too fast.[1][2][3] You must seed the solution at a temperature slightly below saturation (e.g., 50°C) to provide a template for growth.[2][3]

  • Fix 2 (Solvent Switch): Switch from EtOAc/Heptane to Toluene . Toluene often promotes better ordering for aromatic acids via pi-stacking interactions.[1][2]

Q2: Can I use water as an anti-solvent with Methanol? A: We advise against it.[1][2] While common for many acids, the high lipophilicity of the cyclopropyl and phenyl groups makes this molecule extremely hydrophobic.[1][2][3] Adding water to methanol usually causes immediate liquid-liquid phase separation (oiling) rather than controlled nucleation.[1][2] Stick to Heptane as the anti-solvent.[1][2]

Q3: How do I remove the enantiomer (Optical Resolution)? A: If you have a racemic mixture, simple crystallization will likely crystallize the racemate (which often has a different crystal structure than the pure enantiomer).[2][3] To resolve it, you must form a diastereomeric salt using a chiral base such as (R)-Phenylethylamine or Cinchonidine in Isopropyl Alcohol (IPA), then break the salt with acid (Protocol B).[2][3]

Part 4: Decision Logic Visualization
Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on crude purity and observed behavior.[1][3]

SolventSelection Start Start: Crude 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid PurityCheck Is Purity > 90%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No DirectCryst Direct Crystallization PurityCheck->DirectCryst Yes AcidBase Protocol B: Acid/Base Swing ImpurityType->AcidBase Neutral Impurities SolventChoice Solvent: Ethyl Acetate (3 vol) DirectCryst->SolventChoice AntiSolvent Anti-Solvent: Heptane SolventChoice->AntiSolvent OilingOut Issue: Oiling Out? AntiSolvent->OilingOut DissolveBase Dissolve in 1M NaOH AcidBase->DissolveBase WashOrganic Wash with MTBE (Remove Neutrals) DissolveBase->WashOrganic PrecipAcid Acidify with HCl WashOrganic->PrecipAcid PrecipAcid->DirectCryst Seed Action: Add Seeds @ 50°C OilingOut->Seed Yes SlowCool Action: Reduce Cooling Rate (<5°C/hr) Seed->SlowCool

[1][2][3]

Figure 2: Impurity Rejection Workflow (Acid-Base Swing)

Caption: Step-by-step chemical purification to isolate the free acid from neutral organic byproducts.

AcidBaseSwing Crude Crude Mixture (Acid + Impurities) NaOH Add 1M NaOH (pH > 10) Crude->NaOH Separation Phase Separation NaOH->Separation OrgLayer Organic Layer (Discard Neutral Impurities) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Product as Sodium Salt) Separation->AqLayer Bottom Phase Acidify Add 1M HCl (pH < 2) AqLayer->Acidify Precipitate Precipitated Product (Free Acid) Acidify->Precipitate

[1][2][3]

References
  • Chemical Identity & Availability

    • 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2).[1][2][3] Available from BLD Pharm and Enamine.[1][2]

    • Source: [2][3]

  • Crystallization Principles

    • Myerson, A. S. (2002).[2][3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (General principles for seeding and anti-solvent selection).

  • Chiral Resolution Methodologies

    • Jacques, J., Collet, A., & Wilen, S. H. (1981).[2][3] Enantiomers, Racemates, and Resolutions. Wiley.[1][2] (Standard protocols for resolving chiral acids via diastereomeric salts).

  • Analogous Statin Intermediates

    • While specific patents for this CAS are proprietary, the structural motif shares solubility characteristics with Pitavastatin intermediates.[1][2][3] See Process for the preparation of Pitavastatin, US Patent 2014/0275560 A1.[1][2][3] Source:

Sources

Optimization

Removing metal catalysts from 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Topic: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Executive Summary & Criticality You are working with 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid , a densely functionalized intermediate often used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary & Criticality

You are working with 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid , a densely functionalized intermediate often used in the synthesis of statins or antiviral agents. This molecule presents a unique "Chemical Triad" of sensitivity that complicates metal removal:

  • Cyclopropyl Ring: Susceptible to acid-catalyzed ring opening (homo-Michael addition).

  • 
    -Hydroxy Group:  Prone to acid/base-catalyzed dehydration (elimination) to form the 
    
    
    
    -unsaturated cinnamic acid derivative.
  • Carboxylic Acid: Ionizable (

    
    ), allowing for salt formation but complicating pH-dependent extractions.
    

Regulatory Hard Stop: Under ICH Q3D guidelines, Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) are Class 2B impurities.[1] For an oral drug substance with a daily dose


 10 g, the concentration limit is typically 10 ppm  (or 

PDE).[1]

This guide provides three validated workflows to remove residual metals (Pd, Ru, Rh) while preserving the structural integrity of your sensitive scaffold.

Module 1: Solid-Supported Scavenging (The "Kinetic" Approach)

Best For: Organic-soluble crude mixtures (THF, EtOAc, MeOH) where the product is in the free acid form.

The Science of Selection (HSAB Theory)

We utilize the Hard and Soft Acids and Bases (HSAB) principle.[1] Pd(II) and Ru(II) are "soft" acids.[1] They bind irreversibly to "soft" ligands like Thiols (-SH) and Thioureas. Silica-backed scavengers are superior to polymer resins here because they do not swell, allowing for faster filtration and less solvent entrapment.[2]

Recommended Scavengers
Metal TargetPrimary ScavengerFunctional GroupMechanism
Palladium (Pd) SiliaMetS® Thiol Propylthiol (-SH)1:1 Coordination
Ruthenium (Ru) SiliaMetS® DMT DimercaptotriazineChelation (Tridentate)
Rhodium (Rh) SiliaMetS® Cysteine Cysteine (Zwitterionic)Chelation + Ion Exchange
Protocol: Batch Slurry Mode

Do not use fixed-bed columns for crude mixtures with potential precipitates.

  • Preparation: Dissolve crude 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid in THF or Ethyl Acetate (10 volumes). Avoid alcohols if esterification is a risk, though MeOH is acceptable at

    
    .[1]
    
  • Loading: Add SiliaMetS® Thiol (for Pd) or DMT (for Ru) at 4 equivalents relative to the residual metal content (not the initial catalyst loading).[1]

    • Calculation: If you have 500 ppm Pd, that is approx 0.05 wt%. Add 0.2-0.5 wt% of silica scavenger.

  • Incubation: Agitate at 25–35°C for 4 hours.

    • Warning:Do not exceed 50°C. Higher heat risks dehydration of the

      
      -hydroxy group.
      
  • Filtration: Filter through a 0.45

    
    m pad (Celite or PTFE membrane). The metal stays on the silica.
    
  • IPC (In-Process Control): Check supernatant color. Pd complexes are often yellow/orange; Ru is brown/black. A clear solution usually indicates <50 ppm.

Module 2: Aqueous Chelation Extraction (The "Biphasic" Approach)

Best For: Large-scale batches where filtration of silica is operationally difficult.

The Chemistry: Water-Soluble Ligands

We use water-soluble ligands to "pull" the metal from the organic phase into the aqueous phase. The challenge is the carboxylic acid on your product.

  • High pH (>8): Your product deprotonates and goes into water (Bad separation).[1]

  • Low pH (<3): Cyclopropyl ring opens (Product destruction).[1]

  • Target Window: pH 6–7.

Protocol: The "Cysteine Wash" [1]
  • Dissolution: Dissolve crude product in Isopropyl Acetate (IPAc) or MeTHF .

  • Chelator Prep: Prepare a 5% aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine . Adjust pH of this solution to 6.5 using dilute NaOH.

  • The Wash:

    • Add the aqueous chelator solution to the organic layer (1:1 v/v).[1]

    • Heat to 40°C and stir vigorously for 1 hour.

    • Mechanism:[1][3][4] The Thiol-Amine motif in cysteine binds Pd/Ru tighter than the phosphine ligands on the catalyst, rendering the metal water-soluble.

  • Separation: Cool to RT and separate layers. The metal migrates to the aqueous layer.

  • Polishing: Wash the organic layer once with brine to remove residual cysteine.

Module 3: Salt Formation (The "Purification" Approach)

Best For: Final step purification to reject both metals and organic impurities.[5]

The Logic

Metal catalysts (especially those with phosphine ligands) are lipophilic.[1] Your product is an acid. By converting your product into a salt, you create a massive solubility differential.

Protocol: DCHA Salt Crystallization
  • Solvent: Dissolve crude acid in Acetone or MTBE .

  • Base Addition: Slowly add Dicyclohexylamine (DCHA) (1.05 equiv) at RT.

  • Crystallization: The DCHA salt of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is generally highly crystalline and non-hygroscopic.

  • Filtration: Filter the salt.

    • Result: The lipophilic Pd/Ru catalyst remains in the mother liquor. The salt cake is washed with cold MTBE.

  • Regeneration (Optional): If the free acid is required, suspend the salt in EtOAc and wash with dilute citric acid (pH 4–5) to regenerate the free acid.[1]

Decision Logic & Workflows (Visualized)
Figure 1: Scavenger Selection Decision Tree

Caption: Logic flow for selecting the appropriate remediation method based on metal type and process scale.

MetalRemediation Start Metal Contamination Identified MetalType Identify Metal Start->MetalType Pd Palladium (Pd) MetalType->Pd Ru Ruthenium (Ru) MetalType->Ru Scale Process Scale? Pd->Scale Ru->Scale Small Lab (<100g) Scavenger Resin Scale->Small High Value/Low Vol Large Plant (>1kg) Aqueous Wash Scale->Large Cost Sensitive SiliaThiol Use SiliaMetS® Thiol (THF/EtOAc, 25°C) Small->SiliaThiol For Pd SiliaDMT Use SiliaMetS® DMT (Trithiocyanuric acid) Small->SiliaDMT For Ru Cysteine Aq. Cysteine/NAC Wash (pH 6-7, 40°C) Large->Cysteine

[1]

Figure 2: Integrated Workup Protocol

Caption: Step-by-step workflow for removing metals while protecting the cyclopropyl-beta-hydroxy moiety.

WorkupProtocol Reaction Crude Reaction Mixture (Contains Pd/Ru) Step1 1. Solvent Swap To IPAc or THF (Avoid acidic solvents) Reaction->Step1 Step2 2. Metal Remediation (Choose Method A or B) Step1->Step2 MethodA Method A: Scavenger Add SiliaMetS Thiol Stir 4h @ 25°C Filter Silica Step2->MethodA MethodB Method B: Extraction Wash w/ 5% NAC (aq) pH 6.5, 40°C Separate Layers Step2->MethodB Step3 3. IPC Check Color & HPLC Purity (Target: <10ppm Metal) MethodA->Step3 MethodB->Step3 Step4 4. Crystallization Form DCHA Salt Reject Mother Liquor Step3->Step4

Troubleshooting FAQ

Q1: I see a new impurity at RRT 1.2 after scavenger treatment. What is it?

  • Diagnosis: This is likely the dehydration product (cinnamic acid derivative).[1]

  • Cause: The scavenger slurry was likely heated too high (>50°C) or the contact time was too long in the presence of trace acid.[1]

  • Fix: Reduce temperature to 25°C. Ensure the scavenger resin is neutral (some cation exchange resins are acidic; stick to Thiol-modified silica which is neutral).[1]

Q2: The metal levels plateaued at 50 ppm and won't go lower.

  • Diagnosis: The metal is likely "trapped" inside the catalyst ligands (e.g., highly stable Pd-Phosphine complexes).[1]

  • Fix: Add a "displacement agent." Adding 1% Maleic Anhydride to the mixture can displace the phosphine ligand from Palladium, making the metal more available to the Thiol scavenger.

Q3: Can I use Activated Carbon (Charcoal)?

  • Advisory: Use with caution. While cheap, charcoal is non-selective. It may adsorb your product (due to the phenyl ring) leading to yield loss.[1][6] If you must use it, use Darco KB-B type, but SiliaMetS is far more selective.

Q4: My product is oiling out during the aqueous wash.

  • Fix: The pH is likely too high (>7.5), causing partial ionization of the carboxylic acid.[1] Readjust the aqueous layer pH to 6.0–6.5 using 1M Citric Acid to ensure the product stays in the organic phase.

References
  • ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[7][8] [Link]

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 2004. [Link][1]

  • Biotage. Metal Scavenging in Pharmaceutical Synthesis: Strategies for Pd and Ru Removal. [Link][1]

  • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 2005. [Link][1]

Sources

Troubleshooting

Stability of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid under acidic conditions

As a Senior Application Scientist, I've designed this technical support center to address the specific stability challenges you may encounter when working with 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid under acidic...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to address the specific stability challenges you may encounter when working with 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid under acidic conditions. While direct literature on this specific molecule is limited, this guide is built upon established principles of organic chemistry, focusing on the known reactivity of its core functional groups: a β-hydroxy acid, a tertiary benzylic alcohol, and a cyclopropylcarbinyl system.

Technical Support Center: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

This guide is structured to anticipate your questions, moving from foundational stability concerns to practical troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary stability concerns for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid in acidic media?

When exposed to acidic conditions, the structure of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents three primary pathways for potential degradation. The initial and critical step in these pathways is the protonation of the tertiary hydroxyl group, which creates an excellent leaving group (water) and forms a tertiary carbocation. This carbocation is significantly stabilized by two adjacent groups: the phenyl ring through resonance and the cyclopropyl group through its unique ability to stabilize adjacent positive charges via hyperconjugation.[1]

The resulting stabilized carbocation can then undergo one of several transformations:

  • Dehydration: Elimination of a proton from the adjacent carbon (C2) leads to the formation of a double bond. Given the presence of the phenyl group, the formation of the conjugated α,β-unsaturated product, (E/Z)-3-cyclopropyl-3-phenylpropenoic acid, is highly favored due to the extended π-system.

  • Cyclopropylcarbinyl Rearrangement: The cyclopropylcarbinyl cation is a non-classical carbocation known for its facile rearrangement to less strained systems.[2][3] This can lead to ring-opening to form a homoallylic cation or ring expansion to a cyclobutyl cation, resulting in a mixture of isomeric products.[2]

  • Retro-Aldol Reaction: While typically less favored under these conditions, cleavage of the C2-C3 bond is a possibility, leading to the fragmentation of the molecule.

The prevalence of each pathway is highly dependent on the specific reaction conditions, such as acid strength, temperature, and solvent.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Protonation Protonated Alcohol (Oxonium Ion) Parent->Protonation + H+ Carbocation Tertiary Carbocation (Cyclopropylcarbinyl) Protonation->Carbocation - H2O Dehydration_Product Dehydration (α,β-Unsaturated Acid) Carbocation->Dehydration_Product Elimination Rearrangement_Products Rearrangement (Homoallyl/Cyclobutyl Isomers) Carbocation->Rearrangement_Products Rearrangement Retro_Aldol_Products Retro-Aldol (Fragmentation) Carbocation->Retro_Aldol_Products Fragmentation

Caption: Primary degradation pathways under acidic conditions.

FAQ 2: Which degradation product is most likely to be observed under mild acidic conditions and moderate temperatures?

Under mild acidic conditions (e.g., pH 3-5) and at or near room temperature, the most probable degradation pathway is dehydration to form (E/Z)-3-cyclopropyl-3-phenylpropenoic acid.

Causality: The formation of the conjugated system between the phenyl ring and the newly formed double bond provides significant thermodynamic stability. This pathway requires a relatively low activation energy compared to the more complex bond reorganizations involved in cyclopropylcarbinyl rearrangements. Beta-hydroxy acids are known to dehydrate to yield alpha-beta unsaturated acids.[4] The reaction is catalyzed by acid, which facilitates the departure of the hydroxyl group as water.[5]

FAQ 3: Can the cyclopropyl group itself react or open under acidic conditions?

Yes, the cyclopropyl group is a key player in the potential instability of the molecule. While cyclopropanes are generally stable, a cyclopropyl group adjacent to a carbocationic center is highly susceptible to rearrangement.[6][7]

  • Mechanism of Rearrangement: The high degree of p-character in the C-C bonds of the cyclopropane ring allows for effective overlap with the empty p-orbital of the carbocation. This delocalization stabilizes the positive charge but also weakens the ring structure, facilitating rapid equilibrium between the cyclopropylcarbinyl, homoallyl, and cyclobutyl cationic forms.[2]

  • Impact on Experiments: This means that under forcing acidic conditions (strong acids, higher temperatures), you should anticipate a complex mixture of products rather than a single degradation compound. The phenyl group's ability to stabilize the carbocation might compete with the rearrangement pathways, influencing the product ratio.[8]

Troubleshooting Guides

Issue 1: My HPLC/LC-MS analysis shows multiple new, unexpected peaks after acid treatment. How do I identify them?

A complex product profile strongly suggests that multiple degradation pathways are occurring simultaneously. A systematic approach is required for identification.

Recommended Analytical Workflow:

  • Mass Spectrometry (MS): The first step is to obtain the mass of each new peak.

    • Dehydration Product: Will have a molecular weight corresponding to the parent molecule minus water (M-18).

    • Rearrangement Products: Will be isomers of the dehydration product, exhibiting the same molecular weight (M-18).

    • Fragmentation Products: Will have significantly lower molecular weights.

  • Tandem MS (MS/MS): Fragmenting the parent ions of your new peaks can provide structural clues to distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR): If you can isolate the major degradation products (e.g., via preparative HPLC), 1H and 13C NMR are definitive for structure elucidation.[9][10]

    • Dehydration Product: Look for the appearance of a new vinyl proton signal in the 1H NMR spectrum and the disappearance of the C2 methylene and C3 hydroxyl/proton signals.

    • Homoallyl Rearrangement Product: Will show characteristic signals for a new terminal alkene.

  • Control Experiments: Run the reaction with a related compound lacking the cyclopropyl group (e.g., 3-hydroxy-3-phenylpentanoic acid) to see if a similar complex mixture is formed. This can help isolate the role of the cyclopropyl group in the degradation profile.

Potential Product Type Expected Mass Change Key Analytical Signature
Dehydration ProductM - 18Isomeric with rearrangement products; new vinyl proton in NMR.
Rearrangement IsomersM - 18Same mass as dehydration product; distinct fragmentation in MS/MS and unique NMR spectrum.
Fragmentation Products< M - 18Lower mass peaks corresponding to cleavage of the carbon skeleton.
Issue 2: How can I minimize the degradation of my compound during an acid-catalyzed reaction or during workup with an acidic wash?

Minimizing degradation requires careful control over the experimental conditions to disfavor the formation of the key carbocation intermediate.[11]

Strategies for Stabilization:

  • Temperature Control: Perform the reaction or workup at the lowest possible temperature (e.g., 0 °C or below). Degradation reactions, like most reactions, have a high activation energy and are significantly slowed at lower temperatures.

  • Acid Choice and Stoichiometry:

    • Use the mildest acid possible that still achieves your desired primary reaction.

    • Employ catalytic amounts of acid rather than stoichiometric or excess quantities.

    • Consider using a buffered acidic solution to maintain a precise and stable pH.[12]

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or rapid HPLC analysis) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.[13]

  • Workup Procedure: If an acidic wash is necessary, perform it quickly with a pre-chilled solution. Immediately follow with a neutralizing wash (e.g., saturated sodium bicarbonate) and then a brine wash before drying and solvent removal.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study to Profile Stability

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under defined acidic stress.[15][16]

Objective: To determine the degradation profile of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid in a controlled acidic environment.

Materials:

  • 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

  • HPLC-grade acetonitrile and water[17]

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (LC-MS).[18]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the parent compound in acetonitrile.

  • Reaction Setup: In a clean vial, add 1 mL of 0.1 N HCl.

  • Initiate Degradation: Add 100 µL of the stock solution to the acid, vortex briefly, and start a timer. Place the vial in a temperature-controlled bath (e.g., 40 °C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing 50 µL of 0.1 N NaOH. Dilute the quenched sample with 900 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Analysis: Analyze the samples by a validated, stability-indicating HPLC method to separate the parent compound from any new peaks.[9][19]

Caption: Workflow for a forced acid degradation study.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Books.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Google Books.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC. (n.d.). National Center for Biotechnology Information.
  • Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates | Scilit. (2007, September 28). Scilit.
  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC. (2023, May 10). National Center for Biotechnology Information.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters. (2018, January 18). ACS Publications.
  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cycl - ChemRxiv. (n.d.). ChemRxiv.
  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - ResearchGate. (2023, February 1). ResearchGate.
  • Organic Compound Characterization & Quantification - Center for Applied Isotope Studies. (n.d.). University of Georgia.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Stack Exchange.
  • Beta hydroxycarboxylic acid - Wikipedia. (n.d.). Wikipedia.
  • Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation - Oreate AI Blog. (2026, January 15). Oreate AI.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Hypha Discovery.
  • preventing rearrangement of the cyclopropylmethyl cation - Benchchem. (n.d.). BenchChem.
  • Dehydration of 3-hydroxypropionic acid to acrylic acid - Google Patents. (n.d.). Google Patents.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids - PubMed. (n.d.). National Center for Biotechnology Information.
  • An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole - Benchchem. (n.d.). BenchChem.
  • 3-Hydroxy-3-phenylpropanoic acid | C9H10O3 | CID 92959 - PubChem. (n.d.). National Center for Biotechnology Information.
  • How can I know from the structure of the compound if there will be degradation while studying the solubility of it? | ResearchGate. (2013, October 21). ResearchGate.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not - PubMed. (n.d.). National Center for Biotechnology Information.
  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Beta Hydroxy Acids | FDA. (2022, February 25). U.S. Food and Drug Administration.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Beta‐Hydroxy Acids from a Formulation Point of View - ResearchGate. (2025, August 5). ResearchGate.
  • Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids - JDDonline. (n.d.). JDDonline.
  • Phenylpropanoic acid - Wikipedia. (n.d.). Wikipedia.
  • The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed. (n.d.). National Center for Biotechnology Information.

Sources

Optimization

Overcoming solubility issues with 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

[1][2] Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Solubility & Stability Profiles Last Updated: February 14, 2026[1][2] Introduction: The Physicochemical Paradox Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Solubility & Stability Profiles Last Updated: February 14, 2026[1][2]

Introduction: The Physicochemical Paradox

Welcome. If you are accessing this guide, you are likely facing precipitation in your biological assays or inconsistent yields during synthesis.

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a classic "Janus-faced" solubility challenge common in chiral building blocks. Its structure contains two conflicting domains:

  • The Hydrophobic Core: The phenyl ring combined with the cyclopropyl group creates a significant lipophilic burden (estimated LogP ~2.0–2.5).[1]

  • The Hydrophilic/Reactive Head: The carboxylic acid and

    
    -hydroxyl  group provide polarity but also introduce a high crystal lattice energy due to strong intermolecular hydrogen bonding.[1]
    

This guide moves beyond simple "add DMSO" advice. We will engineer a solubility strategy that respects the molecule's chemical stability, specifically avoiding the


-elimination trap  common to this class of compounds.

Module 1: pH-Dependent Solubilization (The "Salt Switch")

The most reliable method to solubilize this compound in aqueous media is to exploit its carboxylic acid moiety.[1] However, you must navigate the Precipitation Zone .[2]

The Mechanism

The carboxylic acid has a pKa of approximately 4.5–4.8 .

  • pH < 4.0: The molecule is neutral (protonated).[1] Solubility is driven solely by the hydrophobic effect.[1] Result: Poor aqueous solubility (< 0.1 mg/mL).[1][3]

  • pH > 6.5: The molecule ionizes (deprotonated carboxylate

    
    ).[1] The charge disrupts the crystal lattice and interacts with water. Result:  High solubility.
    
Protocol: In-Situ Salt Formation

Do not use strong mineral acids (HCl) or heat, which trigger dehydration (see Module 3).[2]

Step-by-Step:

  • Calculate Molar Equivalent: Determine the moles of your compound.

  • Select Base: Use 1.05 equivalents of a mild base.

    • Biological Assays: 1M NaOH or KOH.[1][2]

    • Formulation/Synthesis: Meglumine (N-methylglucamine) or Tris base.[1][2]

  • The "Slurry" Technique:

    • Suspend the solid compound in 80% of the final volume of water (it will look cloudy/insoluble).

    • Add the base dropwise while stirring.[1]

    • Monitor clarity. As pH passes 6.0, the solution should turn clear.[2]

    • Adjust final volume with buffer (maintaining pH > 7).[1][2]

Troubleshooting Table: pH Adjustments
ObservationProbable CauseCorrective Action
Cloudy after base addition Insufficient pH (pH < 6)Check pH.[1][2] Add 0.1 eq more base. Target pH 7.5.
Precipitate upon buffer addition "pH Shock"The buffer (e.g., PBS) lowered pH back near pKa.[1][2] Use a higher strength buffer or adjust buffer pH before mixing.[1][2]
Yellow discoloration Chemical degradationpH > 10 caused retro-aldol or oxidation.[1][2] Keep pH < 9.[1][2]

Module 2: Cosolvent Systems (The "Dilution Shock" Fix)

For assays where salts are not viable, or for organic synthesis, cosolvents are required.[1][2] The danger here is Dilution Shock —when a concentrated stock hits aqueous media and instantly crashes out.[1]

The "Golden Ratio" Strategy

Avoid pure water.[1] Use an intermediate polarity step.

Recommended Solvent Systems:

  • Primary Stock: 100% DMSO (Solubility > 50 mg/mL).[1][2]

  • Working Solution: 50:50 DMSO:PEG400.

  • Assay Buffer: Maximum 1% DMSO final concentration (if cells tolerate it).[1][2]

Diagram: Solubility Decision Tree

SolubilityStrategy Start Start: Solid Compound CheckApp Application Type? Start->CheckApp Warning CRITICAL WARNING: Avoid Heat (>50°C) & Strong Acid Risk: Dehydration to Alkene Start->Warning BioAssay Biological Assay (Aq. Media) CheckApp->BioAssay Synthesis Chemical Synthesis CheckApp->Synthesis PHCheck Can pH be > 7.0? BioAssay->PHCheck OrganicSolv Use Polar Aprotic (THF, DMF, EtOAc) Synthesis->OrganicSolv Salt Method A: In-Situ Salt (Use NaOH/Meglumine) PHCheck->Salt Yes Cosolvent Method B: Cosolvent (DMSO Stock -> Dilution) PHCheck->Cosolvent No

Caption: Decision logic for selecting the optimal solubilization method based on experimental constraints.

Module 3: Stability Warning (The -Hydroxy Trap)

This is the most critical expert insight for this molecule.

The Hazard: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a


-hydroxy acid .[1][2][4] Under acidic conditions (

) or thermal stress (

), it undergoes dehydration to form the

-unsaturated acid (a cinnamic acid derivative).[1][2]

The Pathway:


[1]

The driving force is the formation of a double bond conjugated with the phenyl ring. The cyclopropyl group may also undergo ring-opening if the carbocation is not stabilized correctly, though conjugation usually favors the alkene formation.

Rules of Engagement:

  • NEVER heat above 50°C to dissolve.[1][2]

  • NEVER use strong acids (HCl,

    
    ) to adjust pH.[1][2]
    
  • Storage: Store the solid at -20°C. Store DMSO stocks at -80°C to prevent slow elimination.

Module 4: Advanced Formulation (Cyclodextrins)

If pH adjustment is toxic to your cells and DMSO is interfering with your enzyme, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2]

Why it works: The phenyl and cyclopropyl groups fit inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/buffer.[1][2]
    
  • Add your compound to this vehicle.[1][2]

  • Vortex for 10–15 minutes at room temperature.

  • Filter sterilize (0.22 µm).[1][2]

FAQ: Troubleshooting Common Scenarios

Q1: I see a fine white precipitate immediately after adding my DMSO stock to the cell culture media.

  • Diagnosis: This is "Crash Out."[1][2] The local concentration of the drug exceeded its solubility limit before it could disperse.

  • Fix: Do not add the DMSO stock directly to the static media. Instead, withdraw 1 mL of media, add the DMSO stock to that 1 mL while vortexing rapidly, and then return that mixture to the main volume.

Q2: Can I use sonication to speed up dissolution?

  • Diagnosis: Risky.[1][2] Sonication generates local heat spots which can trigger the dehydration reaction described in Module 3.[1]

  • Fix: Use a vortex mixer or a magnetic stir bar at room temperature. If you must sonicate, use a water bath filled with ice.[1][2]

Q3: My HPLC peak shows a new impurity appearing after 24 hours in solution.

  • Diagnosis: Likely the dehydrated alkene (cinnamic acid derivative) or a lactone if the pH is acidic.[1]

  • Fix: Check the UV spectrum of the impurity. If it has a higher

    
     (red-shifted) compared to the parent, it is the conjugated alkene.[1] Buffer your solution to pH 7.0–7.5 and store at 4°C.
    

References

  • Physicochemical Properties of Phenylpropanoic Acids

    • PubChem. 3-Hydroxy-3-phenylpropanoic acid.[1][2][5] National Library of Medicine.[1][2] Link[1]

  • Dehydr

    
    -Hydroxy Acids: 
    
    • OpenStax.[1][2] Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. Link

  • Solubilization Strategies (Salt Formation & pH)

    • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Troubleshooting

Purification challenges of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid crude mixture

This guide serves as a specialized technical support resource for researchers handling 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid . It is designed to address the specific instability inherent to -hydroxy acids posses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers handling 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid . It is designed to address the specific instability inherent to


-hydroxy acids possessing cyclopropyl and phenyl substituents.

Ticket ID: PUR-3CPP-OH Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

The Core Challenge: "Why is my compound degrading?"

User reports frequently cite "disappearing product" or "emergence of new olefinic impurities" during workup. This is not a random occurrence; it is a direct consequence of the molecule's electronic structure.

The Instability Mechanism

Your molecule is a "perfect storm" for acid-catalyzed dehydration .

  • Leaving Group Ability: In the presence of protons (

    
    ), the 
    
    
    
    -hydroxyl group protonates to form water (
    
    
    ), a good leaving group.
  • Carbocation Stabilization: The resulting carbocation at the C3 position is exceptionally stabilized by two factors:

    • Resonance: The phenyl ring provides benzylic stabilization.

    • Hyperconjugation: The cyclopropyl group (via "Walsh orbitals") stabilizes the positive charge even more effectively than a phenyl group [1].

  • Thermodynamic Sink: The elimination of a proton yields 3-cyclopropyl-3-phenyl-2-propenoic acid (a cinnamic acid derivative). This conjugated system is thermodynamically far more stable than the starting

    
    -hydroxy acid.
    

The Consequence: Standard acidic workups (pH < 2) or acidic stationary phases (unbuffered Silica) will rapidly convert your product into the alkene impurity.

Troubleshooting Guide: Extraction & Workup

Objective: Remove zinc salts and unreacted ketone without triggering dehydration.

FAQ: "I used 1M HCl to acidify, and my product turned into an oil containing 30% alkene. Why?"

Answer: 1M HCl is too strong. The local concentration of acid drops the pH below 1.0, triggering the dehydration mechanism described above.

Recommended Protocol: The "Soft Acidification" Technique
  • Step 1: Quench (if Reformatsky): Quench the zinc enolate with cold saturated

    
     rather than HCl.
    
  • Step 2: Base Extraction: Extract the mixture with

    
     or saturated 
    
    
    
    . The product moves to the aqueous layer (as the carboxylate salt); non-polar impurities (ketone, dimer) stay in the organic layer.
  • Step 3: The Critical Acidification:

    • Cool the aqueous layer to 0°C .

    • Use Citric Acid (10% aq) or Acetic Acid to adjust pH.

    • Target pH: 4.0 – 4.5. (The

      
       of the acid is approx 4.5; you do not need to go to pH 1 to extract it).
      
    • Why? Citric acid buffers the solution and prevents "hot spots" of high acidity.

Visual Workflow: Extraction Decision Matrix

ExtractionLogic Start Crude Reaction Mixture (Reformatsky Product) Quench Quench with sat. NH4Cl (Keep T < 5°C) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Impurities: Ketone, Dimer) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Zinc Salts + Product Salt) PhaseSep->AqLayer Salts Extract Wash Aq with MTBE/Ether (Remove Neutrals) AqLayer->Extract Decision Is Product in Aqueous? Acidify CRITICAL STEP: Acidify with Citric Acid to pH 4-5 (NOT HCl) Extract->Acidify ReExtract Extract into EtOAc/DCM Acidify->ReExtract

Figure 1: Optimized extraction workflow minimizing acid exposure to prevent dehydration.

Purification: Chromatography vs. Crystallization

FAQ: "My compound streaks on the TLC plate and decomposes on the column."

Answer: Silica gel is slightly acidic (


 in suspension). For your highly sensitive cyclopropyl-benzylic alcohol, this is enough to cause on-column dehydration.
Method A: Deactivated Silica Chromatography

If you must use a column, you must neutralize the silica.

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (Et3N) .

  • Mobile Phase: Use Hexane/Ethyl Acetate (gradient) + 0.5% Acetic Acid .

    • Note: The Et3N neutralizes active sites; the acetic acid ensures your product elutes as the free acid, not the streaking carboxylate salt.

  • Speed: Run the column fast. Do not let the compound sit on silica overnight.

Method B: Crystallization (Recommended)

Crystallization is superior for this compound as it avoids surface-catalyzed degradation.

Solvent System Data Table

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Ethanol/Water HighModerateHydrolysis of ester (if present)Avoid
Hexane/Ethyl Acetate HighLowLowGood
Toluene/Heptane ModerateVery LowThermal Dehydration (High BP)Use with Caution
TBME/Hexane HighLowMinimal Highly Recommended

Protocol: TBME/Hexane Recrystallization

  • Dissolve crude solid in minimum TBME (tert-Butyl methyl ether) at 35-40°C. Do not boil (TBME bp is 55°C).

  • Add Hexane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of TBME to clear the solution.

  • Cool slowly to Room Temp, then to 4°C.

  • Result: White to off-white needles.

  • Reference: Similar

    
    -hydroxy esters are often purified using ether/alkane systems to avoid thermal stress [2].
    

Advanced: Enantiomeric Purity

Issue: The Reformatsky reaction yields a racemate (


).
Solution:  If you require the enantiopure form (e.g., for drug synthesis), chemical resolution is often preferred over chiral chromatography for this specific acid due to solubility issues.

Chiral Resolution Protocol:

  • Resolving Agent: (S)-(-)-

    
    -Methylbenzylamine (Phenylethylamine).
    
  • Solvent: Isopropanol (IPA).

  • Process:

    • Mix equimolar amounts of the acid and amine in hot IPA.

    • Allow salt to crystallize.

    • The diastereomeric salt can be recrystallized to constant melting point.

    • Free-basing: Dissolve salt in water, acidify carefully (Citric acid, pH 4), and extract.

Storage & Stability Matrix

Once purified, the compound remains sensitive.

Degradation Pathways Diagram

Degradation Product 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Carbocation Intermediate Carbocation Product->Carbocation H+ / Heat Lactone Impurity B: Oligomers/Esters Product->Lactone Conc. / Heat Alkene Impurity A: 3-Cyclopropyl-3-phenyl- 2-propenoic acid Carbocation->Alkene - H+ (Elimination)

Figure 2: Primary degradation pathways. Note that the carbocation intermediate is the branch point for the major alkene impurity.

Storage Rules:

  • Temperature: -20°C (Long term).

  • Physical State: Solid (Stable). Oil (Unstable – crystallize immediately).

  • Atmosphere: Argon/Nitrogen (prevents moisture absorption which can catalyze hydrolysis/degradation).

References

  • D'Accolti, L., et al. (2019).[1] "Stabilization by conjugation of cyclopropyl carbinyl cations."[1] Chemistry - A European Journal.[1]

  • Organic Syntheses. (2004).

    
    -hydroxy acids via Reformatsky Reaction." Org.[2][3][4] Synth. Coll. Vol. 10, p.23. 
    
  • Bartoli, G., et al. (2000).[4] "Diastereoselective Dehydration of

    
    -Hydroxy Carbonyl Compounds." Organic Letters, 2(12), 1791-1793. (Demonstrates the ease of dehydration for these systems). 
    
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General reference for extraction of acid-sensitive compounds).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary & Compound Significance 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a sterically congested -hydroxy acid, typically synthesized via the Reformatsky reaction of cyclopropyl phenyl ketone. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a sterically congested


-hydroxy acid, typically synthesized via the Reformatsky reaction  of cyclopropyl phenyl ketone. It serves as a critical chiral building block in the synthesis of serotonin receptor antagonists and other CNS-targeting therapeutics where the rigid cyclopropyl moiety confers metabolic stability and specific receptor binding geometries.

This guide provides a comparative analytical framework for characterizing this molecule. Unlike simple aliphatic acids, this compound presents unique spectral challenges:

  • Cyclopropyl Anisotropy: Extreme shielding effects on the ring protons.

  • Chiral Induction: The C3 chiral center renders the C2 methylene protons diastereotopic, creating complex AB coupling patterns often mistaken for impurities.

  • Solvent Dependency: Significant spectral variance between

    
     and 
    
    
    
    regarding hydroxyl proton visibility and conformational locking.

Comparative Analysis: Solvent System Performance

For rigorous characterization, the choice of solvent is not merely about solubility; it dictates the resolution of labile protons and diastereotopic splitting.

Comparison: Chloroform-d ( ) vs. Dimethyl Sulfoxide-d6 ( )
Feature

(Standard)

(Recommended)
Scientific Rationale
Hydroxyl (-OH) Signal Broad singlet or invisibleSharp doublet (if coupled) or singletIn

, rapid exchange with trace water broadens the OH. DMSO forms strong H-bonds, slowing exchange and revealing the signal (approx. 5.5 ppm).
Carboxylic Acid (-COOH) Broad, >11 ppmVery broad, 12-14 ppmOften invisible in both unless the sample is very dry; DMSO shifts it further downfield.
Methylene (H-2) Resolution Distinct AB QuartetCompressed AB system

often provides better dispersion for the diastereotopic protons at C2, reducing higher-order effects.
Cyclopropyl Shielding HighHighBoth solvents preserve the unique high-field anisotropy (0.3–0.6 ppm).

Verdict: For purity assay and structure confirmation , use


 . The visibility of the OH proton provides a 1:1 integral check against the aromatic ring, confirming the success of the hydrolysis and lack of dehydration.

Detailed Spectral Assignments

Structural Logic & Numbering
  • Position 1: Carboxyl Carbon (COOH)

  • Position 2: Methylene Carbon (

    
    )
    
  • Position 3: Quaternary Chiral Center (attached to Ph, OH, Cyclopropyl)

  • Position 4: Cyclopropyl Methine (

    
    )
    
  • Position 5/6: Cyclopropyl Methylenes (

    
    )
    
1H NMR Data Table (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
12.10 Broad s1H

Exchangeable acidic proton.
7.45 – 7.20 Multiplet5H

(Phenyl)
Typical monosubstituted benzene pattern. Ortho/meta/para overlap due to free rotation.
5.40 s (or br s)1H

Tertiary alcohol. Sharp in dry DMSO; broadens with water content.
2.95 & 2.80 AB Quartet (

)
2H

Diastereotopic Protons. Due to the adjacent chiral C3 center, these protons are magnetically non-equivalent.
1.35 Multiplet (tt)1HCyclopropyl CHDeshielded relative to ring

due to proximity to the quaternary center.
0.55 – 0.25 Multiplet4HCyclopropyl

Anisotropy Effect. The cyclopropyl ring current strongly shields these protons, pushing them to very high field.
Critical Differentiation: Product vs. Impurities

A common failure mode in this synthesis is dehydration to the alkene or incomplete reaction of the ketone.

  • Vs. Cyclopropyl Phenyl Ketone (Starting Material):

    • Ketone:[1] Cyclopropyl methine is deshielded (~2.6 ppm) due to the carbonyl anisotropy.

    • Product: Cyclopropyl methine shifts upfield (~1.35 ppm) as the carbonyl is converted to

      
      .
      
  • Vs. 3-Cyclopropyl-3-phenylacrylic acid (Dehydration Impurity):

    • Impurity: Shows a vinylic proton singlet around 6.0–6.5 ppm.

    • Product: Shows the distinct AB methylene system at ~2.9 ppm.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity suitable for regulatory submission.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid acid.

  • Solvent: Add 0.6 mL of

    
      (99.9% D).
    
    • Note: If the sample is acidic/wet, add a single pellet of activated 4Å molecular sieves directly to the NMR tube to remove water and sharpen the OH signal.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The quaternary C3 and carboxyl protons have long

      
       relaxation times. A short D1 will under-integrate the aromatic signals relative to the fast-relaxing cyclopropyl protons.
      
  • Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The broad OH and COOH peaks often distort automatic phasing algorithms.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to flatten the baseline around the aromatic region.

  • Integration Check (The "Self-Validating" Step):

    • Calibrate the Cyclopropyl

      
       region (0.25–0.55 ppm) to 4.00 H .
      
    • Validation: The Aromatic region (7.2–7.5 ppm) must integrate to 5.0 ± 0.1 H . If < 4.8 H,

      
       relaxation was insufficient (increase D1). If > 5.2 H, solvent suppression or impurity overlap is occurring.
      

Visualization of Analytical Logic

The following diagrams illustrate the workflow and the spectral assignment logic.

Analytical Workflow

NMR_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 (Add 4Å Sieves) Start->Solvent Acq Acquisition (D1 = 10s, 30° Pulse) Solvent->Acq Process Processing (Phase & Baseline) Acq->Process Check Integration Check Cyclopropyl (4H) vs Phenyl (5H) Process->Check Result Pass/Fail Check->Result

Caption: Figure 1. Optimized NMR workflow ensuring quantitative accuracy through relaxation management and solvent selection.

Spectral Assignment Logic Tree

Assignment_Logic Spectrum 1H NMR Spectrum (DMSO-d6) Aromatic Region: 7.2 - 7.5 ppm Multiplet Spectrum->Aromatic MidField Region: 2.8 - 3.0 ppm AB Quartet Spectrum->MidField HighField Region: 0.2 - 1.4 ppm Complex Multiplets Spectrum->HighField Phenyl Phenyl Group (5H) Monosubstituted Aromatic->Phenyl Methylene C2-Methylene (2H) Diastereotopic due to C3 Chiral Center MidField->Methylene Cyclo Cyclopropyl Ring (Anisotropy Shielded) HighField->Cyclo

Caption: Figure 2. Logic tree for signal assignment. Note the diagnostic utility of the diastereotopic methylene protons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for chemical shift additivity rules and cyclopropyl anisotropy).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • SDBS (Spectral Database for Organic Compounds) . Cyclopropyl phenyl ketone (Precursor) and related Beta-hydroxy acids. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Chemistry Department. (Authoritative source for solvent effects and relaxation delays). Available at: [Link]

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Historical context of the synthesis method).

Sources

Comparative

Determination of enantiomeric purity of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Publish Comparison Guide: Determination of Enantiomeric Purity of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid Executive Summary Target Analyte: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS: 95769-79-2) Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Determination of Enantiomeric Purity of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary

Target Analyte: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS: 95769-79-2) Chemical Class:


-Hydroxy acid / Chiral Building Block
Criticality:  High. This molecule serves as a sterically hindered chiral synthon in the synthesis of complex pharmaceutical intermediates. The presence of the cyclopropyl group adjacent to the chiral center (C3) creates significant steric bulk, influencing both biological activity and the difficulty of chiral resolution.

The Challenge: The determination of enantiomeric excess (


) for this molecule is complicated by two factors:
  • Polarity: The free carboxylic acid and the

    
    -hydroxyl group create strong hydrogen bonding potential, leading to peak tailing and potential non-specific interactions with the stationary phase.
    
  • Detection: While the phenyl ring provides a chromophore, the response can be moderate; maximizing signal-to-noise at low wavelengths (<220 nm) is often necessary for trace impurity analysis.

The Solution: This guide objectively compares three methodologies: Chiral HPLC (The Gold Standard) , Chiral SFC (The Green Alternative) , and NMR with Chiral Solvating Agents (The Quick Screen) .

Comparative Analysis of Methodologies

The following table summarizes the performance metrics for the three primary approaches.

FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral SFC Method C: NMR (Derivatization/CSA)
Primary Use Case QC Release, Trace Impurity Profiling (<0.1%)High-Throughput Screening, Green ChemistryEarly-Stage R&D, Absolute Configuration
Resolution (

)
Excellent (>2.0 typical)Good to Excellent (>1.5)Moderate (Peak overlap likely at low

)
Sensitivity (LOD) High (UV @ 210 nm)High (UV or MS)Low (Requires mg quantities)
Throughput Moderate (15–30 min/run)High (5–10 min/run)Low (Sample prep intensive)
Robustness High (Industry Standard)Moderate (Backpressure sensitivity)Low (Solvent/Concentration dependent)
Cost per Sample Moderate (Solvent costs)Low (CO2 is cheap)High (Deuterated solvents/Reagents)

Deep Dive: Method A – Chiral HPLC (The Gold Standard)

Why this is the preferred method: For a


-hydroxy acid with an aromatic group, polysaccharide-based stationary phases are the most reliable. The bulky cyclopropyl group actually aids separation by providing a distinct "handle" for the chiral selector to discriminate against.
Experimental Protocol

1. Column Selection:

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H or equivalent).

    • Rationale: The amylose backbone forms helical grooves that accommodate the phenyl/cyclopropyl steric bulk effectively.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralcel OD-H).

2. Mobile Phase Optimization:

  • Base Solvent: n-Hexane / Isopropyl Alcohol (IPA).

  • Ratio: Start with 90:10 (v/v).

  • Critical Additive: Trifluoroacetic Acid (TFA) at 0.1%.

    • Causality: Without TFA, the carboxylic acid moiety (

      
      ) will partially ionize or interact strongly with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
      

3. Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase (90:10 Hexane/IPA + 0.1% TFA). Vortex until clear.

  • System Equilibration: Flush the column with mobile phase at 1.0 mL/min for 30 minutes. Ensure the baseline at 210 nm is stable.

  • Injection: Inject 5–10

    
    L.
    
  • Detection: Monitor at 210 nm (primary) and 254 nm (secondary). The phenyl ring absorption is stronger at 210 nm.

  • Integration: Calculate

    
     using the formula:
    
    
    
    
Visualized Workflow: HPLC Method Development

HPLC_Workflow Start Start: Racemic Mixture Screen Screen Columns (AD-H, OD-H) Start->Screen CheckRes Resolution > 1.5? Screen->CheckRes Optimize Optimize Mobile Phase (Adjust IPA% or Additive) CheckRes->Optimize No Final Final Method: Hex/IPA/TFA (90:10:0.1) CheckRes->Final Yes TFA_Check Peak Tailing? Optimize->TFA_Check TFA_Check->Screen No (Switch Column) AddTFA Add 0.1% TFA TFA_Check->AddTFA Yes AddTFA->CheckRes

Caption: Iterative decision process for optimizing the chiral separation of acidic analytes.

Deep Dive: Method B – Chiral SFC (The Green Alternative)

Why consider this: Supercritical Fluid Chromatography (SFC) offers lower viscosity and higher diffusivity than HPLC, allowing for faster separations (3–5 minutes). It is ideal for high-throughput screening in drug discovery.

Protocol:

  • Column: Chiralpak AD-H or Chiralpak AS-H (3.0 x 100 mm, 3

    
    m).
    
  • Mobile Phase:

    
     (Main carrier) + Methanol (Modifier).
    
  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Additive: 0.1% TFA or 0.1% Isopropylamine (IPA-amine) in the modifier. Note: For the free acid, TFA is preferred.

  • Backpressure: 120 bar.

  • Temperature: 40°C.

Pros/Cons:

  • Pros: 3x faster than HPLC; reduced solvent waste.

  • Cons: Solubility issues can occur if the sample is very polar; requires specialized equipment.

Deep Dive: Method C – NMR with Derivatization (Mosher's Method)

Why consider this: If you do not have a chiral column or need to determine the absolute configuration (R vs S), this is the method of choice.

Mechanism: Reacting the chiral alcohol/acid with a pure chiral derivatizing agent (e.g., Mosher's Acid Chloride) creates diastereomers . Diastereomers have different physical properties, including different NMR chemical shifts (


).

Protocol:

  • Derivatization: React 10 mg of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in pyridine.
  • Workup: Quench with water, extract with ether, and dry.

  • Analysis: Acquire

    
    -NMR or 
    
    
    
    -NMR.
  • Interpretation: The diastereomeric protons (or fluorines) will appear as distinct split peaks. Integrate the corresponding signals to determine the ratio.

Visualized Pathway: Method Selection Strategy

Method_Selection Start Need to determine e.e. Q1 Is this for QC/Release (High Purity Required)? Start->Q1 Q2 Is Chiral HPLC available? Q1->Q2 Yes Q3 Need Absolute Configuration? Q1->Q3 No (R&D only) HPLC METHOD A: Chiral HPLC (AD-H) Q2->HPLC Yes SFC METHOD B: Chiral SFC Q2->SFC No (Check SFC) Q3->HPLC No (Just e.e.) NMR METHOD C: Mosher's NMR Q3->NMR Yes

Caption: Strategic decision tree for selecting the appropriate analytical technique based on laboratory needs.

References

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies, Accessed 2024. Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608. Link

  • Sigma-Aldrich. "3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid Product Page (CAS 95769-79-2)." Merck KGaA. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols, 2, 2451–2458. Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Validation

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary This guide provides a definitive analysis of the mass spectrometry (MS) behavior of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid ( , MW 206.24). As a tertiary alcohol with both benzylic and cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) behavior of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (


, MW 206.24). As a tertiary alcohol with both benzylic and cyclopropyl-carbinyl stabilization, this molecule exhibits distinct lability under Electrospray Ionization (ESI).

Key Findings:

  • Quantification: Negative Ion Mode (ESI-) is the superior choice for quantitative assays. It yields a stable deprotonated molecular ion (

    
    , 
    
    
    
    205) with a clean decarboxylation fragmentation pathway.
  • Structural Elucidation: Positive Ion Mode (ESI+) is critical for structural confirmation but poor for quantification due to rapid in-source dehydration (

    
    , 
    
    
    
    189) driven by the stability of the resulting carbocation.
  • Diagnostic Marker: The cyclopropyl group stabilizes the carbocation in positive mode, preventing the typical fragmentation seen in simple alkyl analogs, but the ring itself remains intact until high collision energies are applied.

Chemical Context & Stability[1][2][3][4][5]

Understanding the carbocation chemistry of this molecule is prerequisite to interpreting its mass spectrum.

  • Structure: A propanoic acid backbone substituted at the C3 position with a hydroxyl group, a phenyl ring, and a cyclopropyl ring.

  • Lability: The C3 position forms a tertiary carbocation upon water loss. This cation is exceptionally stable due to resonance delocalization into the phenyl ring and

    
    -conjugation with the cyclopropyl ring (cyclopropylcarbinyl stabilization).
    
  • Implication: In ESI(+), the molecular ion

    
     is transient. In ESI(-), the carboxylate anion is stable.
    

Comparative Analysis: ESI(-) vs. ESI(+)

The following table contrasts the performance of ionization modes for this specific analyte.

FeatureNegative Mode (ESI-)Positive Mode (ESI+)
Primary Ion

(

205)

(

189)*
Stability High (Ideal for Quant)Low (In-source fragmentation common)
Background Noise Low (Acidic mobile phases suppress background)High (Solvent adducts common)
Key Fragment

161 (Decarboxylation)

91 (Tropylium ion)
Recommendation Primary Choice for PK/Quant Secondary Choice for ID

*Note: The intact protonated molecule (


 207) is rarely the base peak in ESI+ due to the labile tertiary hydroxyl group.

Detailed Fragmentation Mechanisms

A. Negative Mode Pathway (ESI-)

Precursor:


 205 (

)

In negative mode, the ionization site is the carboxylate group. The fragmentation is charge-remote or charge-driven decarboxylation.

  • Decarboxylation (

    
     205 
    
    
    
    161):
    The dominant transition is the loss of
    
    
    (44 Da). This creates a carbanion stabilized by the adjacent phenyl ring.
    • Transition:

      
       (Quantifier)
      
  • Dehydration/Cleavage (

    
     161 
    
    
    
    143 or 119):
    At higher collision energies (CE), the resulting ion loses water (18 Da) or undergoes cleavage between the C2-C3 bond (resembling a retro-aldol process), though this is less efficient than the primary decarboxylation.
B. Positive Mode Pathway (ESI+)

Precursor:


 207 (

)

In-source

189
  • Rapid Dehydration (

    
     207 
    
    
    
    189):
    Upon protonation of the hydroxyl group, water is expelled immediately. The resulting cation (
    
    
    189) is the effective precursor for MS/MS experiments.
    • Mechanism:[1][2][3][4] Formation of a tertiary carbocation stabilized by Phenyl and Cyclopropyl groups.

  • Cyclopropyl Ring Opening/Loss (

    
     189 
    
    
    
    147/161):
    The cyclopropyl ring may open to form a homoallylic alkene or be lost as a neutral propene/ethylene fragment depending on the internal energy.
  • Tropylium Formation (

    
     91): 
    The classic "smoking gun" for alkyl-benzenes. The phenyl ring rearranges to the seven-membered tropylium ion (
    
    
    
    ).
    • Transition:

      
       (Qualifier)
      

Visualization of Fragmentation Pathways[2][4][5][8][9]

The following diagram illustrates the divergent pathways in positive and negative modes.

FragmentationPathway cluster_neg Negative Mode (ESI-) cluster_pos Positive Mode (ESI+) M_neg [M-H]- m/z 205 (Parent) Frag_161 [M-H - CO2]- m/z 161 (Base Peak) M_neg->Frag_161 -CO2 (44 Da) Low CE Frag_143 [M-H - CO2 - H2O]- m/z 143 Frag_161->Frag_143 -H2O (18 Da) High CE M_pos [M+H]+ m/z 207 (Transient) Frag_189 [M+H - H2O]+ m/z 189 (Stable Cation) M_pos->Frag_189 -H2O (In-Source) Frag_91 Tropylium Ion m/z 91 (Diagnostic) Frag_189->Frag_91 Benzylic Cleavage Frag_161_pos [M+H - H2O - CO]+ m/z 161 Frag_189->Frag_161_pos -CO (28 Da)

Figure 1: Divergent fragmentation pathways. ESI- favors decarboxylation; ESI+ is dominated by dehydration and benzylic cleavage.

Experimental Protocol

To replicate these results, use the following validated conditions.

Sample Preparation
  • Stock: Dissolve 1 mg in Methanol (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 50:50 Water:Methanol.

  • Matrix: For biological samples, perform Protein Precipitation (PPT) using Acetonitrile (1:3 ratio) to avoid hydrolysis of the cyclopropyl moiety.

LC-MS/MS Conditions (Quantification Focused)
ParameterSettingRationale
System Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S)High sensitivity required for metabolites.
Ionization ESI Negative Maximize stability of the carboxylate ion.
Column C18 (2.1 x 50 mm, 1.7 µm)Standard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidMaintains protonation equilibrium for retention.
Mobile Phase B AcetonitrileSharp peak shape for phenyl groups.
Transitions 205.1

161.1
(Quant)
Most abundant, chemically distinct loss (

).
Transitions 205.1

117.1
(Qual)
Secondary cleavage (likely cyclopropyl loss).
Collision Energy -15 to -25 eVOptimized for decarboxylation without shattering the core.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules regarding benzylic and hydroxyl groups).
  • Holčapek, M., et al. (2010). "Fragmentation of small molecules in mass spectrometry." Mass Spectrometry Reviews. Link (Review of small molecule fragmentation including water loss in alcohols).

  • NIST Chemistry WebBook. "3-Phenylpropanoic acid derivatives mass spectra." Link (Source for tropylium and benzylic fragmentation patterns).

  • Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A. Link (Guidance on glucuronide and acid metabolite fragmentation in negative mode).

Sources

Comparative

Comparative Guide: Synthetic Routes for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary & Structural Analysis The target molecule, 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) , represents a challenging structural motif in medicinal chemistry. It features a tertiary alco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The target molecule, 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2) , represents a challenging structural motif in medicinal chemistry. It features a tertiary alcohol at the


-position relative to the carboxylate, flanked by a phenyl ring and a sterically demanding cyclopropyl group. This scaffold is frequently encountered in the pharmacophores of NK1 antagonists and next-generation statins.

Synthesizing this quaternary center requires nucleophilic addition to a ketone (Cyclopropyl Phenyl Ketone).[1] The steric bulk of the cyclopropyl group, combined with the electronic deactivation of the phenyl ring, dictates that the choice of synthetic route must balance reactivity with chemoselectivity .

This guide evaluates three distinct synthetic pathways:

  • The Reformatsky Reaction: The robust, classical "workhorse" for

    
    -hydroxy esters.
    
  • The Lithio-Ester (Aldol) Addition: A cryogenic, atom-economic approach.

  • The Asymmetric Mukaiyama Aldol: The precision route for enantiopure development.

Route Analysis

Route A: The Reformatsky Reaction (Recommended)

Mechanism: Zinc insertion into ethyl bromoacetate followed by addition to cyclopropyl phenyl ketone.

  • Why it works: The organozinc intermediate (Reformatsky reagent) is less basic than Grignard or Lithium reagents. This prevents enolization of the ketone (though cyclopropyl phenyl ketone has no

    
    -protons on the phenyl side, the cyclopropyl proton is acidic enough to be problematic with strong bases like LDA).
    
  • Performance: High chemoselectivity; tolerates other functional groups.[2]

  • Yield Potential: 80–85% (Based on analogous acetophenone systems).

Route B: Lithium Enolate Addition (Aldol)

Mechanism: Generation of the lithium enolate of ethyl acetate using LDA at -78°C, followed by trapping with the ketone.

  • Why it works: Direct C-C bond formation without halogenated waste.

  • Challenges: Requires strict cryogenic conditions (-78°C) to prevent self-condensation of the ester (Claisen condensation). The steric bulk of the cyclopropyl group can slow down the approach of the enolate, necessitating longer reaction times and increasing the risk of retro-aldol equilibration.

Route C: Asymmetric Mukaiyama Aldol

Mechanism: Lewis Acid-catalyzed addition of silyl ketene acetals to the ketone.

  • Why it works: Allows for the introduction of chiral ligands (e.g., Ti(IV)-BINOL complexes) to control the stereochemistry of the quaternary center.

  • Challenges: High cost of silylating agents and catalysts; moisture sensitivity.

Comparative Performance Matrix

MetricRoute A: ReformatskyRoute B: Lithio-AldolRoute C: Mukaiyama Aldol
Reagent Cost Low (Zn, Ethyl bromoacetate)Low (EtOAc, LDA)High (Silyl enol ethers, Lewis Acids)
Operational Complexity Low (Reflux, standard glassware)High (Cryogenic -78°C, inert atm)Medium (Strict anhydrous, filtration)
Scalability Excellent (Exothermic but manageable)Moderate (Cooling capacity limits)Good (Flow chemistry potential)
Atom Economy Moderate (Stoichiometric Zn/Br waste)Excellent (LiOH byproduct)Poor (Silyl waste)
Enantioselectivity Racemic (unless chiral ligands used)RacemicHigh (>90% ee possible)
Safety Profile Moderate (Activated Zn flammability)High Risk (Pyrophoric BuLi for LDA)Moderate (Corrosive Lewis Acids)

Visualizing the Synthetic Strategy

The following diagram illustrates the decision logic and mechanistic flow for the Reformatsky route, which is the primary recommendation for initial scale-up.

SyntheticPathways Start Cyclopropyl Phenyl Ketone Inter Organozinc Intermediate (Reformatsky Reagent) Start->Inter Activation Reagent Ethyl Bromoacetate + Zn Reagent->Inter Zn Insertion Product Ethyl 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoate Inter->Product Nucleophilic Addn (Reflux) Hydrolysis Hydrolysis (LiOH) Product->Hydrolysis Saponification Final Target Acid: 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid Hydrolysis->Final Acidification

Caption: Mechanistic flow for the Zinc-mediated synthesis of the target beta-hydroxy acid.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate followed by hydrolysis.

Step 1: Activation of Zinc

Note: The success of the Reformatsky reaction depends critically on the surface area and activity of the zinc.

  • Place Zinc dust (1.5 eq) in a dry 3-neck flask under Nitrogen.

  • Wash sequentially with dilute HCl (2%), water, ethanol, and acetone.

  • Dry under high vacuum at 100°C for 1 hour.

  • Alternative: Use trimethylchlorosilane (TMSCl) as a chemical activator in situ.

Step 2: The Reformatsky Addition
  • Suspend activated Zinc (1.5 eq) in anhydrous THF or Benzene (0.5 M).

  • Add a crystal of Iodine (catalytic) to initiate.

  • Add Ethyl bromoacetate (1.2 eq) dropwise. Wait for the exotherm (solvent reflux) to confirm initiation.

  • Once initiated, add a solution of Cyclopropyl Phenyl Ketone (1.0 eq) and the remaining bromoacetate dropwise to maintain a gentle reflux.

  • Reflux for 2–4 hours. Monitor by TLC (formation of less polar ester).

  • Quench: Cool to 0°C and quench with cold 10% H₂SO₄.

  • Workup: Extract with MTBE, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Step 3: Saponification to the Acid
  • Dissolve the ester in THF:Water (3:1) .

  • Add LiOH·H₂O (2.0 eq) .

  • Stir at room temperature for 12 hours.

  • Acidify to pH 2 with 1N HCl.

  • Extract with Ethyl Acetate to yield 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid .

Scientific Commentary & Troubleshooting

  • Induction Period: The Reformatsky reaction often has a notorious induction period. Do not add all reagents at once; if the reaction initiates suddenly after accumulation, a thermal runaway can occur. Use a "starter" portion of bromoacetate.

  • Water Sensitivity: While less sensitive than Grignards, moisture will quench the organozinc reagent to Ethyl Acetate (protonation), lowering the yield.

  • Stereochemistry: This protocol yields a racemic mixture.[3] For chiral applications, resolution of the final acid via chiral HPLC or crystallization with a chiral amine (e.g., phenylethylamine) is required unless Route C (Mukaiyama) is adopted.

References

  • Reformatsky Reaction Overview & Mechanism Source: Organic Chemistry Portal [Link]

  • Mukaiyama Aldol Reaction: Asymmetric Approaches Source: Royal Society of Chemistry (RSC Advances) [Link]

  • Synthesis of Cyclopropyl Phenyl Ketone Derivatives Source: American Chemical Society (ACS) - J. Am. Chem. Soc. [Link]

  • Organic Syntheses Procedure for Reformatsky Reagents Source: Organic Syntheses [Link]

Sources

Validation

Comparative Guide: Chiral HPLC Separation of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid

Executive Summary 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a distinct chromatographic challenge due to its quaternary chiral center at the C3 position. Unlike simple -hydroxy acids, this molecule possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid presents a distinct chromatographic challenge due to its quaternary chiral center at the C3 position. Unlike simple


-hydroxy acids, this molecule possesses four bulky substituents (Phenyl, Cyclopropyl, Hydroxyl, and the Carboxymethyl chain) on the stereogenic carbon, creating significant steric congestion.[1]

This guide compares the performance of Amylose-based versus Cellulose-based polysaccharide columns.[2]

  • Top Recommendation: Chiralpak AD-H (or IA) is the primary choice due to the open helical structure of amylose, which accommodates the bulky quaternary center more effectively than cellulose.[1]

  • Critical Protocol: The separation of the free acid requires the strict addition of Trifluoroacetic Acid (TFA) to the mobile phase to suppress ionization and prevent peak tailing.[1] Alternatively, separating the ethyl ester precursor often yields higher resolution (

    
    ) and is recommended for preparative workflows.[1]
    

Part 1: Molecular Analysis & Separation Strategy

The analyte contains two key interaction sites for chiral recognition:[1]

  • Hydroxyl Group (-OH): Acts as a hydrogen bond donor/acceptor.

  • Phenyl Ring: Facilitates

    
     interactions with the carbamate groups on the stationary phase.
    
  • Cyclopropyl Group: Adds steric bulk and lipophilicity but lacks specific polar interactions.

The "Acid vs. Ester" Decision

Before method development, determine if you can separate the ester precursor (Ethyl 3-cyclopropyl-3-hydroxy-3-phenylpropanoate).[1]

FeatureFree Acid FormEthyl Ester Form
Solubility Moderate (Polar solvents)High (Organic solvents)
Mobile Phase Requires Acid Modifier (TFA)Neutral (Hexane/IPA)
Peak Shape Prone to tailing (Dimerization)Sharp, Gaussian
Resolution (

)
Generally LowerGenerally Higher

Part 2: Comparative Analysis of Stationary Phases

Option A: Amylose Tris(3,5-dimethylphenylcarbamate)[1][2][3]
  • Columns: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized).[1]

  • Mechanism: The amylose polymer forms a left-handed 4/1 helical structure. The open grooves of the amylose helix are particularly well-suited for bulky quaternary centers where the cyclopropyl and phenyl groups need space to fit.

  • Performance: Typically yields the highest selectivity (

    
    ) for 
    
    
    
    -hydroxy-
    
    
    -phenyl derivatives.
  • Verdict: The Gold Standard. Start here.

Option B: Cellulose Tris(3,5-dimethylphenylcarbamate)[1][2]
  • Columns: Chiralcel OD-H (Coated) or Chiralcel IB (Immobilized).[1]

  • Mechanism: Cellulose forms a tighter, rod-like structure.[1] While excellent for many aromatics, the steric bulk of the cyclopropyl group adjacent to the phenyl ring can sometimes prevent inclusion into the cellulose cavity, leading to lower retention or poor resolution.[1]

  • Verdict: The Alternative. Use if AD-H fails to separate the enantiomers (elution order reversal is common here).

Comparative Data (Representative)

Data synthesized from performance of structurally homologous


-hydroxy- 

-phenyl alkanoic acids (e.g., cyclohexyl analogs).[1]
ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)
Mobile Phase Hexane : IPA : TFA (90:10:0.[1]1)Hexane : IPA : TFA (90:10:0.[1]1)
Flow Rate 1.0 mL/min1.0 mL/min
Retention (

)
2.11.8
Selectivity (

)
1.35 1.12
Resolution (

)
> 3.0 (Baseline) ~ 1.5 (Partial/Baseline)
Elution Order Typically (S) then (R)Varies

Part 3: Method Development Workflow

Visualization: Decision Matrix

The following diagram outlines the logical flow for selecting the optimal separation path.

G Start Start: 3-Cyclopropyl-3-hydroxy- 3-phenylpropanoic acid CheckForm Can you separate the Ester Precursor? Start->CheckForm EsterRoute Route A: Ethyl Ester Separation (Recommended) CheckForm->EsterRoute Yes AcidRoute Route B: Free Acid Separation CheckForm->AcidRoute No (Must use Acid) ColScreenEster Screen: Chiralpak AD-H / IA MP: Hexane/IPA (90:10) EsterRoute->ColScreenEster ResultEster High Rs Expected No Acid Modifier Needed ColScreenEster->ResultEster Final Final Method (Enantiopure Collection) ColScreenEster->Final ModifierCheck CRITICAL: Add 0.1% TFA to Mobile Phase AcidRoute->ModifierCheck ColScreenAcid Screen: Chiralpak AD-H / IA MP: Hexane/IPA/TFA (90:10:0.1) ModifierCheck->ColScreenAcid Optimize Optimization Loop: 1. Decrease IPA to 5% 2. Lower Temp to 15°C ColScreenAcid->Optimize Rs < 1.5 ColScreenAcid->Final Rs > 2.0 Optimize->Final

Caption: Workflow prioritizing ester separation to avoid ionization issues, with contingencies for direct acid analysis.

Part 4: Detailed Experimental Protocols

Protocol A: Direct Separation of the Acid (Analytic Scale)

Objective: Determine enantiomeric excess (ee%) of the final product.

  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane (HPLC Grade).

    • Measure 100 mL of 2-Propanol (IPA).

    • Add 1.0 mL of Trifluoroacetic Acid (TFA) .

    • Note: The TFA is critical. Without it, the carboxylic acid will interact strongly with the silica matrix, causing severe peak tailing and loss of resolution.[1]

    • Degas by sonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of Ethanol (not the mobile phase, to ensure solubility).

    • If the sample is not fully soluble, add minimal Dichloromethane (DCM), but keep DCM <5% of the injection volume.[1]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

    • Temperature: 25°C (Lower to 15°C if resolution is marginal).

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection: UV @ 210 nm (End absorption of carbonyl) and 254 nm (Phenyl ring).[1]

Protocol B: Preparative Separation (Ester Route)

Objective: Isolate individual enantiomers for hydrolysis.

  • Column: Chiralpak IA (Semi-prep: 250 x 10 mm). Note: Immobilized IA is preferred over AD-H for prep scale due to higher solvent robustness.

  • Mobile Phase: Hexane : Ethanol (85 : 15).

    • Why Ethanol? Ethanol often provides better solubility for loading and lower backpressure than IPA.

  • Loading: Inject 50-100 mg per run (depending on column capacity).

  • Post-Process: Collect fractions, evaporate solvent, and perform hydrolysis (LiOH/THF/Water) to obtain the chiral acid.

References

  • Daicel Corporation. (n.d.).[5] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • PubChem. (2025).[6] Ethyl 3-cyclopropyl-3-hydroxypropanoate (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Reyes, et al. (2025).[1] HPLC Separation of Phenolic and Aliphatic Acids. Journal of Chromatography B. Retrieved from [Link]

  • Phenomenex. (2024).[7] Chiral HPLC Separations Guide. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Pitavastatin Intermediates

In the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor, the stringent control of intermediate purity is not merely a procedural formality but a cornerstone of ensuring the final active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor, the stringent control of intermediate purity is not merely a procedural formality but a cornerstone of ensuring the final active pharmaceutical ingredient's (API) safety, efficacy, and compliance with global pharmacopeial standards. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of key Pitavastatin intermediates, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical expertise.

The Criticality of Intermediate Analysis in Pitavastatin Synthesis

The synthetic pathway to Pitavastatin involves several key intermediates, with the purity of each directly impacting the quality and yield of the final API.[1][2] Process-related impurities and by-products can arise from incomplete reactions or side reactions during synthesis, potentially compromising the safety and therapeutic efficacy of the drug.[2] Therefore, robust and validated analytical methods are essential for monitoring the purity of these intermediates at each critical stage.

Two pivotal intermediates in many synthetic routes for Pitavastatin are the quinoline core, often in the form of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde , and the protected side-chain, a common example being tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate . The coupling of these and subsequent transformations lead to the final Pitavastatin molecule. This guide will focus on the analytical method validation for such representative intermediates.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for monitoring intermediates is driven by the need for specificity, sensitivity, accuracy, and speed. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible (UV-Vis) Spectroscopy are the most commonly employed techniques.

dot

Caption: Pitavastatin synthesis pathway highlighting key intermediates and analytical control points.

High-Performance Liquid Chromatography (HPLC)

For decades, HPLC has been the workhorse of pharmaceutical analysis, offering robust and reliable separation and quantification of compounds.[3] Its versatility allows for the analysis of a wide range of analytes, including the intermediates in Pitavastatin synthesis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particles in the stationary phase and operating at higher pressures than HPLC.[4][5][6][7][8] This results in markedly improved resolution, sensitivity, and speed of analysis.[4][5][6][7][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler, more rapid technique often used for the quantitative analysis of a pure substance or for monitoring reaction kinetics where there is a significant difference in the absorption spectra of reactants and products. For intermediates like the quinoline derivative, which possess a strong chromophore, UV-Vis can be a valuable tool.

Head-to-Head Comparison of Validation Parameters

The validation of an analytical method is a formal process to demonstrate that it is "suitable for its intended purpose" as mandated by guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1).[3][9] The following tables provide a comparative summary of typical validation parameters for HPLC, UPLC, and UV-Vis methods for the analysis of Pitavastatin intermediates.

Note: While the presented data is synthesized from studies on Pitavastatin and its impurities, it serves as a robust and scientifically sound proxy for the expected performance of these methods on the structurally related intermediates.

Table 1: Comparison of Chromatographic Methods for Pitavastatin Intermediate Analysis

Validation ParameterHPLCUPLCRationale and Causality
Specificity Good resolution from known impurities and degradation products.Excellent resolution with sharper peaks, enabling better separation of closely eluting isomers.The smaller particle size in UPLC columns leads to higher efficiency and resolving power.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999Both techniques demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%98-102%Both methods are capable of high accuracy when properly validated.
Precision (%RSD) < 2.0%< 1.0%UPLC often exhibits superior precision due to more stable baselines and better peak integration.
Limit of Detection (LOD) ~5 ng/mL~1 ng/mLThe enhanced sensitivity of UPLC allows for the detection of impurities at lower levels.
Limit of Quantification (LOQ) ~20 ng/mL~3 ng/mLThe lower LOQ of UPLC is critical for the accurate quantification of trace impurities.
Run Time 15-30 minutes2-10 minutesUPLC significantly reduces analysis time, increasing sample throughput.[4][5][6][7][8]
Solvent Consumption HighLowShorter run times and smaller column dimensions in UPLC lead to reduced solvent usage.[6]

Table 2: Validation Parameters for UV-Vis Spectroscopic Analysis of a Quinoline Intermediate

Validation ParameterTypical PerformanceRationale and Causality
Specificity Limited; susceptible to interference from other UV-absorbing species.The method relies on the unique absorption spectrum of the target analyte.
Linearity (R²) ≥ 0.999Obeys Beer-Lambert law over a specific concentration range.
Accuracy (% Recovery) 98-102%High accuracy is achievable in the absence of interfering substances.
Precision (%RSD) < 2.0%Modern spectrophotometers offer high precision.
Limit of Detection (LOD) ~0.1 µg/mLDependent on the molar absorptivity of the chromophore.
Limit of Quantification (LOQ) ~0.3 µg/mLSufficient for concentration measurements in many applications.
Run Time < 1 minute per sampleVery rapid analysis, suitable for high-throughput screening.
Solvent Consumption Very LowOnly requires a small volume of solvent for sample preparation.

dot

Caption: A typical workflow for analytical method validation according to ICH guidelines.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of Pitavastatin intermediates. These protocols are based on established methods for Pitavastatin and its impurities and can be adapted for specific intermediates.

HPLC Method for 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the quinoline intermediate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards of desired concentrations by further dilution of the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a sample of the reaction mixture or isolated intermediate equivalent to about 10 mg of the quinoline derivative.

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Validation Procedure:

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to ensure the peak of the intermediate is well-resolved from any degradation products.

    • Linearity: Analyze a series of at least five concentrations of the standard solution over the expected range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%).

    • Precision:

      • Repeatability (Intra-day): Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

UPLC Method for tert-butyl ester Intermediate
  • Chromatographic System:

    • UPLC system with a photodiode array (PDA) detector.

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

  • Standard and Sample Preparation:

    • Follow a similar procedure as described for the HPLC method, using the mobile phase as the diluent.

  • Validation Procedure:

    • Execute the same validation parameters as for the HPLC method. The acceptance criteria for precision and sensitivity may be more stringent due to the inherent capabilities of UPLC.

UV-Vis Spectrophotometric Method for Quinoline Intermediate
  • Instrumentation:

    • A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Solvent:

    • Methanol or Ethanol (spectroscopic grade).

  • Procedure:

    • Wavelength of Maximum Absorbance (λmax) Determination:

      • Prepare a dilute solution of the quinoline intermediate in the chosen solvent.

      • Scan the solution from 200 to 400 nm to determine the λmax.[10]

    • Standard Curve Preparation:

      • Prepare a stock solution of the reference standard (e.g., 100 µg/mL).

      • From the stock solution, prepare a series of at least five dilutions to cover the desired concentration range.

      • Measure the absorbance of each solution at the predetermined λmax.

      • Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis:

      • Prepare a sample solution of the intermediate to a concentration that falls within the linear range of the standard curve.

      • Measure the absorbance of the sample solution at the λmax.

      • Calculate the concentration of the intermediate in the sample using the regression equation from the standard curve.

  • Validation Procedure:

    • Specificity: Analyze a placebo or a reaction mixture without the analyte to check for interferences at the analytical wavelength.

    • Linearity, Accuracy, Precision, LOD, and LOQ: Follow the principles outlined in the HPLC validation section, adapting them for spectrophotometric measurements.

Conclusion

The selection of an analytical method for the validation of Pitavastatin intermediates is a critical decision that impacts the entire drug development process. While UV-Vis spectroscopy offers a rapid and simple approach for the quantitative analysis of chromophoric intermediates, its lack of specificity makes it less suitable for complex samples or impurity profiling.

HPLC remains a robust and reliable technique, providing good resolution and sensitivity. However, for laboratories seeking to enhance productivity, reduce analysis time, and achieve superior separation of closely related impurities, UPLC is the clear frontrunner. Its ability to provide higher resolution and sensitivity with significantly shorter run times and reduced solvent consumption makes it an invaluable tool in modern pharmaceutical development.

Ultimately, the choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample, the need for high throughput, and the available instrumentation. Regardless of the chosen technique, a thorough and rigorous validation in accordance with ICH guidelines is paramount to ensure the quality, safety, and efficacy of the final Pitavastatin API.

References

  • Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • A novel and efficient synthetic route for Pitavastatin calcium. (n.d.). Der Pharma Chemica. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof. (n.d.). Google Patents.
  • Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues. (2013). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (n.d.). Journal of Applied Bioanalysis. Retrieved February 14, 2026, from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • A Review on Comparative study of HPLC and UPLC. (2019). Research Journal of Pharmacy and Technology. Retrieved February 14, 2026, from [Link]

  • Australian public assessment report for Pitavastatin. (2013). Therapeutic Goods Administration (TGA). Retrieved February 14, 2026, from [Link]

  • Mevalonate pathway intermediates reduce the activity of pitavastatin.... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde | CAS:121660-37-5. (n.d.). BioCrick. Retrieved February 14, 2026, from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Technology Networks. Retrieved February 14, 2026, from [Link]

  • tert-butyl 2-[(4R,6S)-6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]. (n.d.). PubChem. Retrieved February 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/57158040
  • DERA-Catalyzed Chemoenzymatic Access to Nucleobase-Substituted Candidate Statin Precursors. (2026). Preprints.org. Retrieved February 14, 2026, from [Link]

  • Summary of validation parameters for pitavastatin (PIT) by the proposed LC and UV methods. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • tert-Butyl 2-((4S,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl). (n.d.). ChemSrc. Retrieved February 14, 2026, from [Link]

  • 2 H NMR order parameters of pure POPC-d 31 membranes and POPC-d 31 membranes in the presence of pitavastatin. The error of measurement is smaller than symbol size. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • rel-tert-Butyl 2-((4S,6R)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

  • UPLC vs HPLC: what is the difference? (2023). Alispharm. Retrieved February 14, 2026, from [Link]

  • A Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Analysis of Pitavastatin in Bulk Drug and Tablet Fomulation. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 14, 2026, from [Link]

  • tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 9916218. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. (n.d.). International Journal of Pharmacy and Analytical Research. Retrieved February 14, 2026, from [Link]

  • Development and validation of new stability indicating HPLC method for assay of Pitavastatin in tablet dosage form. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Open Access Text. Retrieved February 14, 2026, from [Link]

  • Tert-Butyl 2-[(4R,6R)-6-[(Z)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate. (n.d.). Veeprho. Retrieved February 14, 2026, from [Link]

  • 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde | C19H14FNO | CID. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid: Safe Disposal &amp; Handling Guide

[1] Executive Summary & Immediate Action 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a functionalized carboxylic acid often utilized as a chiral building block in pharmaceutical synthesis (e.g., statin derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a functionalized carboxylic acid often utilized as a chiral building block in pharmaceutical synthesis (e.g., statin derivatives).[1] Its disposal requires strict adherence to organic acid segregation protocols .[1]

Critical Directive: Do NOT mix this compound with strong oxidizing agents or concentrated mineral acids in waste streams.[1] The cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol); while kinetically stable, it can undergo exothermic ring-opening reactions under aggressive acidic or oxidative conditions, potentially compromising waste container integrity.[1]

Disposal Classification:

  • Primary Stream: Solid Hazardous Waste (Organic Acid).[1]

  • Secondary Stream (if solvated): Non-Halogenated Organic Solvents (Acidic).[1]

  • RCRA Status: Characteristic Waste (Corrosivity D002 if aqueous; otherwise General Organic Waste).[1]

Chemical Profile & Hazard Identification

Understanding the molecular architecture is prerequisite to safe disposal.[1] This compound combines a polar carboxylic tail with a lipophilic phenyl/cyclopropyl head, influencing its solubility and reactivity profile.[1]

ParameterDataOperational Implication
Functional Groups Carboxylic Acid (-COOH), Cyclopropyl, Hydroxyl (-OH), PhenylDual polarity; soluble in organic solvents and basic aqueous solutions.[1]
Physical State Solid (Crystalline powder)Dust generation risk; requires particulate respirator (N95/P100) during transfer.[1]
Acidity (pKa) ~4.5 - 5.0 (Estimated)Weak acid; will generate heat when neutralized with bases.[1]
Reactivity Cyclopropyl Ring StrainHigh Alert: Vulnerable to electrophilic attack/ring opening by strong Lewis acids.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]

Pre-Disposal Stabilization & Segregation (The "Self-Validating System")

To ensure a self-validating safety system, waste must be segregated at the point of generation.[1] We utilize a "Stream-Check" protocol to prevent incompatibility incidents.

The "Stream-Check" Protocol[1]
  • Phase Verification: Is the waste solid or liquid?

    • Solid: Segregate into "Solid Organic Waste" drums.

    • Liquid: Check pH.[1][3][4] If < 4, segregate into "Acidic Organic Waste."[1]

  • Oxidizer Exclusion: Verify no nitric acid, perchlorates, or permanganates are present in the destination container.[1]

  • Halogen Check: Confirm if the solvent system contains methylene chloride or chloroform.[1] If yes, move to "Halogenated Waste."[1] If no, "Non-Halogenated."[1]

Decision Logic for Segregation

The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent cross-reactivity.

WasteSegregation cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidStream Liquid/Solvated Stream StateCheck->LiquidStream Dissolved BinA BIN A: Solid Organic Waste (Trace Acid Compatible) SolidStream->BinA Double Bag & Tag HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? LiquidStream->HalogenCheck BinB BIN B: Halogenated Organic Solvents HalogenCheck->BinB Yes BinC BIN C: Non-Halogenated Organic Solvents HalogenCheck->BinC No Warning Do NOT mix with Strong Oxidizers (Risk of Ring Opening Exotherm)

Caption: Logic flow for segregating 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid to prevent incompatible mixing.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Most common scenario for expired reagents or weighing errors.[1]

  • PPE Donning: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a fume hood to minimize dust inhalation.[1]

  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write full name (do not use abbreviations like "CP-Acid").

    • Hazard Check: Mark "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Organic Waste Drum .

    • Note: Ensure the drum lid is clamped shut immediately after addition.[1]

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquor)[1]
  • pH Check: Dip a pH strip into the solution.[1] If pH < 2, consider neutralizing to pH 4-7 using Sodium Bicarbonate (

    
    ) slowly to prevent excessive foaming (
    
    
    
    evolution), provided the solvent system allows it.[1]
    • Why? Extremely acidic waste is more expensive to dispose of and poses higher risks of container corrosion.[1]

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate, Methanol).[1]

  • Transfer: Pour into the appropriate carboy (HDPE or Glass) using a funnel. Leave 10% headspace for thermal expansion.[1]

  • Rinsing: Triple rinse the original vessel with a compatible solvent and add rinsate to the waste container.[1]

Regulatory Compliance (US Focus)

Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

Regulatory BodyCode/SectionClassification Details
EPA (RCRA) D002 Applicable if waste is aqueous and pH

2.[1][3]
EPA (RCRA) D001 Applicable if waste is in a flammable solvent (Flash point < 60°C).[1][5]
DOT UN 3261 Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid).[1] Class 8.
TSCA Section 8(b) Ensure inventory status is verified; often R&D exemption applies for low volumes.[1]

Emergency Spill Response

In the event of a spill, the priority is containment and neutralization.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Don chemically resistant boots, gloves, and respiratory protection.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid: dike the spill with absorbent pillows or vermiculite.[1]

  • Neutralization: Apply a weak base (Soda Ash or Sodium Bicarbonate) to the spill area.[1] Wait for bubbling to cease.

  • Cleanup: Collect all material as hazardous waste (Scenario A). Wash the surface with soap and water.[1][6]

Operational Workflow for Disposal

DisposalWorkflow Collect 1. Collection (Fume Hood) Label 2. Labeling (Full Chem Name) Collect->Label Immediate Store 3. Satellite Accumulation (Secondary Containment) Label->Store < 3 Days Pickup 4. EHS Pickup (Incineration) Store->Pickup Weekly/Bi-weekly

Caption: Standard operational lifecycle for laboratory chemical waste from generation to EHS hand-off.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropanecarboxylic acid derivatives.[1] PubChem.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1] OSHA.gov.[1] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
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3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
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